Misonidazole
Description
This compound is under investigation in clinical trial NCT00038038 (Assessment of Head and Neck Tumor Hypoxia Using 18F-Fluorothis compound).
This compound is a nitroimidazole with radiosensitizing and antineoplastic properties. Exhibiting high electron affinity, this compound induces the formation of free radicals and depletes radioprotective thiols, thereby sensitizing hypoxic cells to the cytotoxic effects of ionizing radiation. This single-strand breaks in DNA induced by this agent result in the inhibition of DNA synthesis. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of II.
A nitroimidazole that sensitizes normally radio-resistant hypoxic cells to radiation. It may also be directly cytotoxic to hypoxic cells and has been proposed as an antineoplastic.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-3-(2-nitroimidazol-1-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O4/c1-14-5-6(11)4-9-3-2-8-7(9)10(12)13/h2-3,6,11H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBCSXFCDPPXOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CN1C=CN=C1[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864420 | |
| Record name | 1-Methoxy-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Water 8 (mg/mL), Methanol 70 (mg/mL), Ethanol 10 (mg/mL), Chloroform 10 (mg/mL), Acetone 50 (mg/mL), Ethyl acetate 8 (mg/mL), Dimethylsulfoxide > 100 (mg/mL), Trifluoroethanol > 100 (mg/mL) | |
| Record name | MISONIDAZOLE | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/261037%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
13551-87-6, 95120-44-8 | |
| Record name | Misonidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13551-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Misonidazole [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013551876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+-)-Misonidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095120448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Misonidazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11716 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Misonidazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=261037 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methoxy-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Misonidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.559 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MISONIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FE7LTN8XE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Misonidazole in Hypoxic Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Misonidazole, a 2-nitroimidazole derivative, is a key compound in the study of hypoxic cell radiosensitizers and cytotoxins. Its selective activity in low-oxygen environments, characteristic of solid tumors, has made it a valuable tool in oncology research. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in hypoxic cells. It details the bioreductive activation pathway, the subsequent generation of reactive intermediates, and the induction of cellular damage. This document also presents quantitative efficacy data, detailed experimental protocols for studying this compound's effects, and visual representations of the key pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.
Core Mechanism of Action: Bioreductive Activation in Hypoxia
The selective toxicity of this compound towards hypoxic cells is contingent on the metabolic reduction of its nitro group, a process that is largely inhibited by the presence of oxygen.[1][2] In normoxic tissues, this compound is relatively inert. However, in the hypoxic microenvironment of tumors, it undergoes a series of reduction reactions, leading to the formation of cytotoxic species.[3]
The Role of Nitroreductases
Cellular flavoprotein nitroreductases, such as NADPH:cytochrome P450 reductase, are crucial for the activation of this compound.[1] Under hypoxic conditions, these enzymes catalyze the single-electron reduction of the nitro group of this compound to form a nitro radical anion.[1]
Oxygen-Dependent Futile Cycling vs. Hypoxic Activation
In the presence of oxygen, the nitro radical anion is rapidly re-oxidized back to the parent compound, a process known as "futile cycling." This reaction consumes oxygen and produces superoxide radicals. Because of this rapid re-oxidation, the downstream toxic metabolites do not accumulate in normoxic cells.[1]
In the absence of sufficient oxygen, the nitro radical anion undergoes further reduction. This multi-step process involves the formation of a nitroso intermediate (a two-electron reduction product) and ultimately a hydroxylamine derivative (a four-electron reduction product).[3][4] These reduced intermediates are highly reactive electrophiles.
Covalent Binding to Cellular Macromolecules
The reactive metabolites of this compound, particularly the hydroxylamine derivative, readily form covalent adducts with cellular macromolecules, including proteins and nucleic acids (DNA and RNA).[4][5][6] This binding is a critical step in the cytotoxic and radiosensitizing effects of the drug. The formation of these adducts effectively traps the drug within the hypoxic cells.[6][7]
Induction of Cellular Damage
The formation of this compound adducts with macromolecules leads to significant cellular damage. This includes:
-
DNA Damage: this compound has been shown to cause DNA single-strand breaks in hypoxic mammalian cells.[8][9] This damage contributes to the drug's cytotoxic effects.
-
Depletion of Cellular Thiols: The reactive intermediates of this compound can react with and deplete cellular thiols, such as glutathione (GSH).[1][10] Thiols are crucial for protecting cells from oxidative damage and are also involved in DNA repair processes. Their depletion can enhance the radiosensitizing effect of this compound.[1]
Diagram of this compound's Mechanism of Action
Caption: this compound's mechanism of action in hypoxic cells.
Quantitative Efficacy Data
The selective toxicity and radiosensitizing effects of this compound are quantifiable through various in vitro and in vivo assays. The following tables summarize key quantitative data.
Table 1: Hypoxic Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Hypoxic Cytotoxicity Metric | Value | Reference |
| BP-8 Murine Sarcoma | Euoxic/Hypoxic Toxicity Ratio (1-hour incubation) | 16 to 18 | [6] |
| Chinese Hamster V79 | Time to 0.1 Surviving Fraction (10 mM MISO) | 3.5 hours | [11] |
| Human HT-1080 Fibrosarcoma | Time to 0.1 Surviving Fraction (10 mM MISO) | 2.6 hours | [11] |
| Human LoVo Colon Adenocarcinoma | Time to 0.1 Surviving Fraction (10 mM MISO) | 2.4 hours | [11] |
| C3H Mammary Carcinoma | Surviving Fraction (1000 mg/kg MISO) | 22% | [3] |
Table 2: Radiosensitization Enhancement Ratios (SER) for this compound
| Tumor Model/Cell Line | Radiation Schedule | This compound Dose | SER | Reference |
| Murine Fibrosarcoma (Hypoxic Cells) | Fractionated | 0.2 mg/g/fraction | 1.9 | [12] |
| Murine Fibrosarcoma (Oxic Cells) | Fractionated | 0.2 mg/g/fraction | 1.3 | [12] |
| Murine Carcinoma | 5 Fractions / 4 Days | 0.3 mg/g | 1.51 | [2] |
| Murine Carcinoma | 20 Fractions / 9 Days | 0.2 mg/g | 1.3 | [2] |
| Human Malignant Melanoma (in nude mice) | 4 Daily Fractions (3.75 Gy) | 500 mg/kg | 1.05 | [13] |
Table 3: Enhancement of Chemotherapeutic Agents by this compound in Murine Tumor Models
| Chemotherapeutic Agent | Tumor Model | This compound Dose | Enhancement Factor | Reference |
| Melphalan | Lewis Lung Carcinoma | 750 mg/kg | 1.6 - 1.9 | [5] |
| Cyclophosphamide | Lewis Lung Carcinoma | 750 mg/kg | 1.6 - 1.9 | [5] |
| 5-Fluorouracil | Lewis Lung Carcinoma | 1000 mg/kg | 1.6 - 1.9 | [5] |
| L-phenylalanine mustard | M5076 Ovarian Carcinoma | 1000 mg/kg | 2.2 | [14] |
| Cyclophosphamide | M5076 Ovarian Carcinoma | 1000 mg/kg | 1.8 | [14] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.
Clonogenic Survival Assay for Hypoxic Cytotoxicity
This assay determines the ability of single cells to form colonies after treatment with this compound under normoxic and hypoxic conditions.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Trypsin-EDTA solution
-
Phosphate-buffered saline (PBS)
-
This compound stock solution
-
Hypoxia chamber or incubator with controlled O2 levels
-
Tissue culture plates/flasks
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Culture: Culture cells to ~80% confluency under standard conditions (37°C, 5% CO2).
-
Cell Seeding: Trypsinize cells, count, and seed a known number of cells into replicate culture plates. The number of cells seeded will depend on the expected toxicity of the treatment.
-
This compound Treatment:
-
Normoxic Arm: Add this compound at various concentrations to the plates and incubate under standard conditions for the desired duration.
-
Hypoxic Arm: Place plates in a hypoxia chamber (e.g., <0.1% O2) and allow them to equilibrate for at least 4 hours. Then, add pre-deoxygenated medium containing this compound at various concentrations. Incubate for the desired duration under hypoxic conditions.
-
-
Post-Treatment Incubation: After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Colony Formation: Incubate the plates for 7-14 days, allowing colonies of at least 50 cells to form.
-
Fixing and Staining: Aspirate the medium, wash with PBS, fix the colonies with fixation solution for 15 minutes, and then stain with crystal violet for 30 minutes.
-
Colony Counting: Wash the plates with water, air dry, and count the number of colonies in each plate.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control. Plot the surviving fraction against the this compound concentration to generate survival curves.
Experimental Workflow for Clonogenic Assay
Caption: Workflow for a clonogenic survival assay.
Alkaline Elution Assay for DNA Single-Strand Breaks
This sensitive technique measures the rate of elution of DNA from a filter under denaturing alkaline conditions. The presence of single-strand breaks increases the rate of elution.[4]
Materials:
-
Treated and control cells
-
Lysis solution (e.g., 2 M NaCl, 0.04 M Na4EDTA, 0.2% N-lauroylsarcosine, pH 10.0)
-
Washing solution (e.g., 0.02 M Na4EDTA, pH 10.0)
-
Eluting solution (e.g., tetrapropylammonium hydroxide, 0.02 M EDTA, pH 12.1)
-
Polyvinylchloride or polycarbonate filters (2.0 µm pore size)
-
Peristaltic pump
-
Fraction collector
-
DNA fluorophore (e.g., Hoechst 33258)
-
Fluorometer
Procedure:
-
Cell Lysis on Filter: A known number of cells are loaded onto a filter and lysed with the lysis solution. This removes cellular components, leaving the DNA on the filter.
-
Washing: The filter is washed to remove any remaining cellular debris and lysis solution.
-
Alkaline Elution: The eluting solution is pumped through the filter at a constant rate. The alkaline pH denatures the DNA, and single-stranded fragments elute off the filter.
-
Fraction Collection: The eluate is collected in a series of fractions over time.
-
DNA Quantification: The amount of DNA in each fraction and the DNA remaining on the filter are quantified using a fluorescent dye.
-
Data Analysis: The fraction of DNA eluted over time is plotted. An increased elution rate in treated cells compared to control cells indicates the presence of DNA single-strand breaks.
Experimental Workflow for Alkaline Elution Assay
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Radiosensitization by this compound (Ro-07-0582) of fractionated X-rays in a murine tumour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic effect of this compound and cyclophosphamide on aerobic and hypoxic cells in a C3H mammary carcinoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The alkaline elution technique for measuring DNA single strand breaks: increased reliability and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. nwlifescience.com [nwlifescience.com]
- 7. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]
- 8. This compound hypoxic cytotoxicity and chemosensitization in two cell lines with different intracellular glutathione levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of this compound and DNA damage in hypoxic mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. digital.library.unt.edu [digital.library.unt.edu]
- 11. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 12. Tumor sensitizing effect by this compound in a clinically relevant radiation dose range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radiosensitizing effect of this compound in fractionated gamma-ray treatment of a human malignant melanoma grown in athymic nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhancement of antitumor activity of alkylating agents by the radiation sensitizer this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
chemical properties and synthesis of Misonidazole
An In-depth Technical Guide to the Chemical Properties and Synthesis of Misonidazole
Introduction
This compound is a 2-nitroimidazole compound that has been extensively investigated for its role as a hypoxic cell radiosensitizer in cancer therapy.[1][2] Its mechanism of action is predicated on its selective bioreductive activation within the low-oxygen (hypoxic) environments characteristic of solid tumors.[3] Under these conditions, this compound is reduced to reactive intermediates that bind to cellular macromolecules, including DNA, thereby sensitizing hypoxic cells to the cytotoxic effects of ionizing radiation.[1][4] This guide provides a detailed overview of the chemical properties, synthesis, and mechanism of action of this compound, intended for researchers and professionals in drug development.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are critical for its biological activity, dictating its solubility, stability, and pharmacokinetic profile. These properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁N₃O₄ | [1] |
| Molecular Weight | 201.18 g/mol | [1] |
| Monoisotopic Mass | 201.07495584 Da | [1] |
| XLogP3-AA | -0.4 | [1] |
| Solubility (mg/mL) | Water: 8, Methanol: 70, Ethanol: 10, Chloroform: 10 | [1] |
| UV Spectrum (95% EtOH) | λmax = 316 ± 2nm | [1] |
| Stability | Stable in bulk form when protected from light. A 2% solution is stable for at least 4 days at room temperature. | [1] |
Synthesis of this compound and its Analogs
The synthesis of this compound and its derivatives, particularly radiolabeled versions for imaging like [¹⁸F]Fluorothis compound ([¹⁸F]FMISO), is a key process for both preclinical research and clinical applications. A common strategy involves the nucleophilic substitution of a precursor molecule.
Experimental Protocol: Synthesis of [¹⁸F]Fluorothis compound ([¹⁸F]FMISO)
The following protocol is a representative example of the synthesis of a this compound analog, adapted from methods developed for radiopharmaceutical production.[5]
Objective: To synthesize [¹⁸F]FMISO via nucleophilic fluorination of a protected precursor, followed by deprotection and purification.
Materials:
-
Precursor: 1-(2′-nitro-1′-imidazolyl)-2-O-tetrahydropyranyl-3-O-toluenesulfonylpropanediol (NITTP)
-
[¹⁸F]Fluoride
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Hydrochloric Acid (HCl)
-
Water for Injection
-
Solid-Phase Extraction (SPE) Cartridges (e.g., C18)
-
Ethanol
Methodology:
-
Azeotropic Drying of [¹⁸F]Fluoride: The cyclotron-produced [¹⁸F]fluoride is trapped on an anion exchange cartridge. It is then eluted into a reaction vessel with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. The solvent is removed by azeotropic distillation under a stream of nitrogen at an elevated temperature to ensure anhydrous conditions.
-
Nucleophilic Substitution (Fluorination): The NITTP precursor (typically 5-10 mg) is dissolved in anhydrous acetonitrile and added to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.[5] The reaction mixture is heated at a specific temperature (e.g., 85-120°C) for a set duration (e.g., 10-20 minutes) to facilitate the SN2 nucleophilic substitution, replacing the tosyl group with [¹⁸F]fluoride.
-
Acidic Hydrolysis (Deprotection): After fluorination, the protecting tetrahydropyranyl (THP) group is removed. The reaction mixture is cooled, and a solution of hydrochloric acid (e.g., 1 N HCl) is added. The mixture is then heated (e.g., 95-110°C) for several minutes to complete the hydrolysis.
-
Purification: The crude product mixture is neutralized and then purified. While HPLC can be used, solid-phase extraction (SPE) is a faster and more common method for radiopharmaceuticals.[5] The mixture is passed through a series of SPE cartridges. A C18 cartridge, for instance, will retain the desired [¹⁸F]FMISO product while allowing more polar impurities to pass through to waste.
-
Elution and Formulation: The purified [¹⁸F]FMISO is eluted from the SPE cartridge using a small volume of a suitable solvent, such as ethanol or an ethanol/water mixture.[5] The eluate is collected in a sterile vial containing saline or a buffer to yield the final injectable product.
-
Quality Control: The final product undergoes rigorous quality control tests, including radiochemical purity (by HPLC or TLC), chemical purity, pH, and sterility, to ensure it meets pharmaceutical standards.
Mechanism of Action: Hypoxic Cell Sensitization
This compound's efficacy as a radiosensitizer stems from its selective activation in hypoxic environments. In well-oxygenated tissues, the compound undergoes a one-electron reduction to a nitro radical anion, which is rapidly and futilely re-oxidized back to the parent compound by molecular oxygen. In hypoxic cells, where oxygen levels are low, this re-oxidation is inhibited, allowing the nitro radical to undergo further reduction.
This bioreductive process generates highly reactive nitroso and hydroxylamine intermediates. These species can covalently bind to cellular macromolecules, particularly those containing thiol groups, and can also induce DNA damage, such as single-strand breaks.[1][4] This binding effectively "fixes" radiation-induced DNA damage, preventing its repair and leading to increased cell death. Furthermore, the reaction with cellular thiols, like glutathione, depletes the cell's natural radioprotective capacity, further enhancing radiosensitivity.[6][7]
Experimental Workflow for Preclinical Evaluation
The evaluation of this compound or novel analogs as radiosensitizers follows a structured preclinical workflow. This process is designed to systematically assess the compound's efficacy and mechanism of action before consideration for clinical trials.
The workflow begins with the synthesis and thorough chemical characterization of the compound. This is followed by a series of in vitro assays to determine its cytotoxic and radiosensitizing properties under both normal (oxic) and low-oxygen (hypoxic) conditions. Key assays include clonogenic survival studies to quantify the enhancement of radiation-induced cell killing. Mechanistic studies are also performed to confirm that the compound acts as expected, for instance, by measuring DNA damage or thiol depletion. Promising candidates then advance to in vivo testing, typically using tumor xenograft models in mice, to evaluate efficacy and toxicity in a whole-organism context.
References
- 1. This compound | C7H11N3O4 | CID 26105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and other hypoxia markers: metabolism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of nitroimidazole antimicrobial and antitumour radiosensitizing drugs. Effects of reduced this compound on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 6. Mechanism of this compound-linked cytotoxicity and altered radiation response: role of cellular thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: this compound, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
Misonidazole: A Technical Deep Dive into its Discovery and Development as a Hypoxic Cell Radiosensitizer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Misonidazole, a 2-nitroimidazole derivative, emerged from a concerted effort in the mid-20th century to overcome the radioresistance of hypoxic tumor cells, a significant barrier in cancer radiotherapy. This technical guide provides a comprehensive overview of the discovery, historical development, and mechanistic action of this compound. It details the preclinical and clinical investigations that defined its potential and limitations as a hypoxic cell radiosensitizer. Key quantitative data from these studies are presented in structured tables for comparative analysis. Furthermore, this document outlines the detailed experimental protocols for the synthesis, in vitro cytotoxicity, and radiosensitization assays that were pivotal in its evaluation. Signaling pathways and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of its biological activity and the process of its investigation. While this compound itself saw limited clinical success due to dose-limiting neurotoxicity, its development paved the way for next-generation radiosensitizers and profoundly advanced our understanding of tumor hypoxia.
Introduction: The Hypoxia Problem and the Dawn of Radiosensitizers
The efficacy of radiotherapy is fundamentally dependent on the presence of molecular oxygen, which "fixes" radiation-induced DNA damage, making it permanent and leading to cell death. However, solid tumors often outgrow their blood supply, resulting in regions of low oxygen concentration, or hypoxia. Hypoxic cells are significantly more resistant to radiation than well-oxygenated cells, often by a factor of 2.5 to 3. This "oxygen effect" was a major challenge in cancer treatment.
In the 1970s, this challenge spurred the development of hypoxic cell radiosensitizers—compounds that could mimic the radiosensitizing effect of oxygen. The 2-nitroimidazoles, including this compound, were identified as a promising class of drugs due to their high electron affinity, allowing them to selectively sensitize hypoxic cells to radiation. This compound, in particular, became the focus of extensive preclinical and clinical research.
Historical Development and Key Milestones
The journey of this compound from a promising chemical entity to a clinically tested radiosensitizer involved several key phases:
-
Early Synthesis and Screening (Early 1970s): Following the initial exploration of nitroimidazoles, this compound (Ro-07-0582) was synthesized and identified as a potent radiosensitizer in vitro.
-
Preclinical In Vivo Studies (Mid-1970s): Extensive studies in animal tumor models demonstrated that this compound could effectively sensitize hypoxic tumor cells to radiation, leading to improved tumor control.
-
Clinical Trials - Phase I and II (Late 1970s - Early 1980s): Numerous clinical trials were initiated, primarily by the Radiation Therapy Oncology Group (RTOG), to evaluate the safety, pharmacokinetics, and efficacy of this compound in combination with radiotherapy for various cancers.[1][2] These trials established the dose-limiting toxicity, which was found to be peripheral neuropathy.[1][2]
-
Clinical Trials - Phase III (Early to Mid-1980s): Larger, randomized Phase III trials were conducted to definitively assess the clinical benefit of this compound. However, these trials largely failed to demonstrate a significant improvement in patient outcomes.[3]
-
Shift to Second-Generation Sensitizers (Mid-1980s onwards): The limited success and toxicity of this compound led to the development of less toxic and more effective second-generation hypoxic cell sensitizers, such as Etanidazole and Nimorazole.
Mechanism of Action: Bioreductive Activation and DNA Damage
This compound's mechanism of action is intrinsically linked to the hypoxic microenvironment of tumors.
Under hypoxic conditions, this compound undergoes a series of one-electron reductions, primarily mediated by intracellular nitroreductases. This process leads to the formation of highly reactive nitro radical anions. In the presence of oxygen, these radicals are rapidly re-oxidized back to the parent compound in a futile cycle. However, in the absence of sufficient oxygen, further reduction occurs, generating cytotoxic intermediates, including nitrosoimidazoles and hydroxylamines.
These reactive species can then interact with cellular macromolecules, most critically DNA. The primary mode of action is the induction of DNA strand breaks, which, when combined with radiation-induced damage, significantly increases the likelihood of cell death.[4][5][6]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Sensitizer Enhancement Ratios (SERs) of this compound
| Cell/Tumor Type | Oxygen Condition | This compound Concentration | Radiation Dose (Gy) | Sensitizer Enhancement Ratio (SER) | Reference |
| Murine Fibrosarcoma (FSa) | Oxic (Band 2 cells) | 0.2 mg/g | 1, 2, 3 (fractionated) | 1.3 | [7] |
| Murine Fibrosarcoma (FSa) | Hypoxic (Band 4 cells) | 0.2 mg/g | 1, 2, 3 (fractionated) | 1.9 | [7] |
| Human Melanoma (Na11) | Hypoxic | 1 mg/g | Not specified | 1.7 (immediate plating) | [8] |
| Human Melanoma (Na11) | Hypoxic | 1 mg/g | Not specified | 2.1 (delayed plating) | [8] |
| Human Pancreatic Carcinoma | In vivo (xenograft) | Not specified | Not specified | 1.8 (0h assay) | [9] |
| Human Pancreatic Carcinoma | In vivo (xenograft) | Not specified | Not specified | 1.3 (18h assay) | [9] |
| Human Malignant Melanoma | In vivo (xenograft) | 500 mg/kg | 3.75 (fractionated) | 1.05 | [10] |
Table 2: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Patient Population | Reference |
| Absorption Half-life | 4 - 125 min | 6 patients | [11] |
| Time to Peak Plasma Concentration | 0.5 - 6.5 h | 6 patients | [11] |
| Peritoneal Fluid Clearance | 19.1 ml/min | 6 patients with ovarian carcinoma | [12] |
| Plasma Half-life | 5 - 10 h | 11 patients with brain tumors | [13] |
Table 3: Summary of RTOG Clinical Trial Results with this compound
| RTOG Study # | Cancer Type | Treatment Arms | Key Findings | Reference |
| 79-04 | Head and Neck (unresectable squamous cell carcinoma) | RT alone vs. RT + this compound | No significant improvement in loco-regional control or survival with this compound. Initial complete response: 53% (RT) vs. 48% (RT+MISO). 2-year loco-regional control: 10% (RT) vs. 17% (RT+MISO). | [14] |
| Phase I/II | Bladder Cancer | RT + this compound | High rate of tumor regression (7/9 patients) but also severe small bowel complications, leading to study termination. | [11] |
| Phase I/II | Widespread Metastases (Hemibody irradiation) | Hemibody RT + this compound | Low objective response rate (21%) and significant acute toxicity (nausea and vomiting). | [15] |
| 80-05 | Cervical Cancer (Stage IIIB/IVA) | RT alone vs. RT + this compound | No improvement in pelvic control, disease-free survival, or overall survival with this compound. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core experimental protocols used in the evaluation of this compound.
Synthesis of this compound
The synthesis of this compound and its derivatives has been described in various publications. A general synthetic route is outlined below.
Detailed Protocol (Representative):
A detailed synthesis for this compound derivatives is often found in medicinal chemistry journals. For instance, the synthesis of an iodovinylthis compound derivative for hypoxia imaging involved the nucleophilic ring-opening of glycidyl tosylate with (E)-1-lithio-2-(tributylstannyl)ethylene, promoted by a Lewis acid.[16] For the original synthesis of this compound, a common method involves the reaction of 2-nitroimidazole with 1-chloro-3-methoxy-2-propanol or a similar epoxide precursor.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Expose the cells to a range of this compound concentrations for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Hypoxic Cell Radiosensitization Assay (Clonogenic Survival Assay)
The clonogenic survival assay is the gold standard for measuring the reproductive integrity of cells after exposure to cytotoxic agents.
Protocol:
-
Cell Plating: Seed a known number of cells into culture dishes.
-
Induction of Hypoxia: Place the dishes in a hypoxic chamber or incubator with a low oxygen concentration (e.g., <0.1% O2) for a sufficient time to achieve hypoxia.
-
Drug Incubation: Add this compound at various concentrations to the hypoxic cells for a defined period before irradiation.
-
Irradiation: Irradiate the cells with a range of radiation doses. Include normoxic control plates (irradiated in the absence of this compound and hypoxia).
-
Colony Formation: Incubate the cells for 7-14 days to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells).
-
Staining and Counting: Fix and stain the colonies (e.g., with crystal violet) and count the number of colonies in each dish.
-
Data Analysis: Calculate the surviving fraction for each treatment condition and plot survival curves. The sensitizer enhancement ratio (SER) can be calculated as the ratio of radiation doses required to produce the same level of cell killing in the absence and presence of the sensitizer.
Experimental Workflow for Preclinical Evaluation
The preclinical evaluation of a novel hypoxic cell radiosensitizer follows a logical progression of experiments to establish its efficacy and safety profile before consideration for clinical trials.
Conclusion and Future Perspectives
This compound was a pioneering agent in the field of hypoxic cell radiosensitization. While its clinical utility was ultimately hampered by neurotoxicity, the extensive research into its mechanism of action and its evaluation in numerous preclinical and clinical studies provided invaluable insights into the challenges and opportunities of targeting tumor hypoxia. The development of this compound laid the critical groundwork for the design of subsequent generations of radiosensitizers with improved therapeutic indices. The lessons learned from the this compound story continue to inform the development of novel strategies to overcome hypoxia-induced radioresistance and improve outcomes for cancer patients. The ongoing exploration of new bioreductive drugs and hypoxia-activated prodrugs is a direct legacy of the foundational work done on this compound.
References
- 1. Radiation Therapy Oncology Group clinical trials with this compound (Journal Article) | OSTI.GOV [osti.gov]
- 2. Radiation Therapy Oncology Group clinical trials with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RTOG Gynecologic Oncology Working Group: Comprehensive Results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA damage in normal and neoplastic mouse tissues after treatment with this compound in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of this compound and DNA damage in hypoxic mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radiosensitization by hypoxic pretreatment with this compound: an interaction of damage at the DNA level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tumor sensitizing effect by this compound in a clinically relevant radiation dose range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radiosensitizing effects of this compound and SR 2508 on a human melanoma transplanted in nude mice: influence on repair of potentially lethal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of this compound on the radiation response of clonogenic human pancreatic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radiosensitizing effect of this compound in fractionated gamma-ray treatment of a human malignant melanoma grown in athymic nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic considerations of this compound in therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of the hypoxic radiosensitizers this compound and demethylthis compound after intraperitoneal administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhancement of antitumor activity of alkylating agents by the radiation sensitizer this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A phase I/II study of the hypoxic cell sensitizer this compound as an adjunct to high fractional dose radiotherapy in patients with unresectable squamous cell carcinoma of the head and neck: a RTOG randomized study (#79-04) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 16. Synthesis of an (iodovinyl)this compound derivative for hypoxia imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Misonidazole: A Technical Guide to Cellular Uptake and Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the cellular uptake and metabolic pathways of misonidazole, a key compound in hypoxia-targeted cancer therapy. This document details the mechanisms of its entry into cells, its subsequent metabolic fate under both aerobic and hypoxic conditions, and the experimental methodologies used to elucidate these processes.
Cellular Uptake of this compound
This compound, a 2-nitroimidazole, primarily enters cells via passive diffusion . Its cellular uptake is influenced by several physicochemical and environmental factors.
Factors Influencing this compound Uptake
-
Lipophilicity: The lipophilicity of this compound allows it to readily cross the cell membrane.
-
Temperature: Increased temperatures have been shown to enhance the intracellular uptake of this compound. For instance, at 44°C, the uptake can be approximately four times higher than at 37°C.
-
pH: The intracellular to extracellular concentration ratio of this compound remains relatively constant over a pH range of 6.6 to 7.6.
Quantitative Analysis of this compound Cellular Uptake
The intracellular to extracellular concentration ratio (Ci/Ce) provides a quantitative measure of this compound uptake. The following table summarizes these ratios in various cancer cell lines.
| Cell Line | Intracellular:Extracellular Concentration Ratio (Ci/Ce) |
| HT-1080 (Human Fibrosarcoma) | 0.8[1] |
| LoVo (Human Colon Adenocarcinoma) | 0.7[1] |
| V79 (Chinese Hamster Lung Fibroblasts) | 0.7[1] |
Metabolic Pathways of this compound
The metabolism of this compound is highly dependent on the oxygenation status of the cell. It undergoes distinct metabolic transformations in aerobic and hypoxic environments.
Aerobic Metabolism: O-Demethylation
Under normal oxygen conditions (normoxia), this compound is primarily metabolized in the liver through O-demethylation . This reaction is catalyzed by the cytochrome P450 family of enzymes, converting this compound into its less lipophilic metabolite, desmethylthis compound.[2][3]
Key Enzyme: Cytochrome P450
Metabolite: Desmethylthis compound (Ro-05-9963)[2]
Hypoxic Metabolism: Bioreduction
In hypoxic environments, characteristic of solid tumors, this compound undergoes a process of bioreductive activation . This process is critical to its selective toxicity towards oxygen-deficient cancer cells. The nitro group of this compound is reduced by cellular nitroreductases in a stepwise manner, leading to the formation of reactive intermediates.[4]
Key Enzymes: Nitroreductases (flavoenzymes)[4]
Metabolic Steps:
-
Nitro Radical Anion Formation: A one-electron reduction of the nitro group forms a nitro radical anion. In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound, a futile cycle that limits its toxicity in healthy, well-oxygenated tissues.
-
Hydroxylamino-misonidazole Formation: Further reduction of the nitroso intermediate leads to the formation of hydroxylamino-misonidazole.[5][6]
-
Amino-misonidazole Formation: The final stable product of this reductive pathway is amino-misonidazole.[7]
These reactive intermediates can covalently bind to cellular macromolecules, including DNA and proteins, leading to cytotoxicity.[8]
Glutathione Conjugation
The reactive intermediates formed during the bioreductive metabolism of this compound can also be detoxified through conjugation with glutathione (GSH).[9][10] This process leads to the formation of this compound-glutathione conjugates.[9][10][11]
Signaling Pathways and Experimental Workflows
This compound Metabolic Pathways
Caption: Overview of aerobic and hypoxic metabolic pathways of this compound.
Experimental Workflow for Cellular Uptake Assay
Caption: Experimental workflow for determining the cellular uptake of this compound.
Experimental Protocols
Protocol for this compound Cellular Uptake Assay
Objective: To quantify the intracellular uptake of this compound in cultured cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HT-1080)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer)
-
Multi-well cell culture plates (e.g., 24-well)
-
High-Performance Liquid Chromatography (HPLC) system with UV detection
Procedure:
-
Cell Seeding: Seed cells into a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight at 37°C and 5% CO2.
-
Drug Incubation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in pre-warmed cell culture medium. Remove the existing medium from the cells and add the this compound-containing medium. Incubate for various time points (e.g., 15, 30, 60, 120 minutes).
-
Sample Collection (Extracellular): At each time point, collect an aliquot of the extracellular medium from each well.
-
Cell Washing: Immediately after collecting the extracellular medium, wash the cells three times with ice-cold PBS to remove any remaining extracellular drug.
-
Cell Lysis: Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 10-15 minutes to ensure complete cell lysis.
-
Sample Collection (Intracellular): Scrape the wells to detach the cell lysate and transfer it to a microcentrifuge tube.
-
Sample Preparation: Centrifuge the cell lysate to pellet cell debris. Collect the supernatant.
-
HPLC Analysis: Analyze the extracellular medium and the cell lysate supernatant by HPLC-UV to determine the concentration of this compound. A C18 reversed-phase column is typically used with a suitable mobile phase (e.g., a mixture of methanol and water). Detection is performed at a wavelength of approximately 320 nm.[12]
-
Data Analysis: Calculate the intracellular concentration (Ci) by dividing the amount of this compound in the lysate by the cell volume. The extracellular concentration (Ce) is the concentration measured in the medium. Determine the Ci/Ce ratio.
Protocol for In Vitro this compound Metabolism Assay under Hypoxic Conditions
Objective: To identify and quantify the metabolites of this compound produced by cancer cells under hypoxic conditions.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (radiolabeled, e.g., ¹⁴C-misonidazole, can be used for easier detection)
-
Hypoxia chamber or incubator
-
Cell lysis buffer
-
Trichloroacetic acid (TCA) or perchloric acid for protein precipitation
-
HPLC system with a radiodetector and/or UV detector
-
Thin-Layer Chromatography (TLC) plates and developing system
Procedure:
-
Cell Culture under Hypoxia: Culture the cells in a hypoxic environment (e.g., <0.1% O₂) for a period sufficient to induce a hypoxic state (typically 12-24 hours).
-
Drug Incubation: Add this compound (and/or ¹⁴C-misonidazole) to the culture medium and continue the incubation under hypoxic conditions for various time points.
-
Sample Collection: At each time point, collect both the cells and the culture medium.
-
Metabolite Extraction:
-
Medium: Precipitate proteins from the culture medium using an acid like TCA. Centrifuge and collect the supernatant.
-
Cells: Wash the cells with PBS, then lyse them. Precipitate proteins from the cell lysate.
-
-
Metabolite Separation and Identification:
-
HPLC: Analyze the protein-free extracts by HPLC. Use a gradient elution program to separate this compound from its more polar metabolites (hydroxylamino-misonidazole and amino-misonidazole).[5][6]
-
TLC: Spot the extracts onto a TLC plate and develop it with a suitable solvent system to separate the parent drug and its metabolites.[5]
-
-
Quantification:
-
If using radiolabeled this compound, quantify the amount of radioactivity in the peaks corresponding to the parent drug and its metabolites using a radiodetector or by scraping the corresponding spots from the TLC plate and performing liquid scintillation counting.
-
If using non-labeled this compound, quantify the metabolites by comparing their peak areas in the HPLC chromatogram to those of known standards.
-
Quantitative Data on this compound Metabolism
The following table presents available kinetic data for the aerobic metabolism of this compound.
| Enzyme Source | Parameter | Value |
| Rat Liver Microsomes | Km (for O-demethylation) | 1.87 ± 0.30 mM |
| Vmax (for O-demethylation) | 413 ± 14 pmol/min/mg protein |
Data on the specific kinetic parameters of human nitroreductases for this compound are limited in the reviewed literature.
This guide provides a foundational understanding of the cellular processes governing the efficacy of this compound. Further research into the specific human nitroreductases involved in its bioreductive activation and their kinetic properties will be crucial for the development of next-generation hypoxia-activated prodrugs.
References
- 1. Radiosensitization by this compound, pimonidazole and azomycin and intracellular uptake in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as a radiosensitizer in the radiotherapy of glioblastomas and oesophageal cancer. Pharmacokinetic and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and metabolic studies of the hypoxic cell radiosensitizer this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: this compound, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro metabolism of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of the amine derivative of this compound in human urine by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound and other hypoxia markers: metabolism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glutathione conjugates of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-glutathione conjugates in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound-glutathione conjugates in CHO cells (Journal Article) | OSTI.GOV [osti.gov]
- 12. Simultaneous determination of this compound and desmethylthis compound in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Misonidazole: A Technical Guide to its Role in Sensitizing Tumors to Radiation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of misonidazole as a hypoxic cell radiosensitizer. Tumor hypoxia is a significant factor in the resistance of solid tumors to radiation therapy. This compound, a 2-nitroimidazole compound, has been extensively studied for its ability to selectively sensitize these oxygen-deficient cancer cells, thereby enhancing the efficacy of radiation treatment. This document provides a comprehensive overview of its mechanism of action, a compilation of quantitative data from key studies, detailed experimental protocols, and visualizations of the core biological pathways and experimental workflows.
Core Mechanism of Action: Bioreductive Activation and DNA Damage Fixation
The radiosensitizing effect of this compound is contingent upon the hypoxic microenvironment characteristic of solid tumors. In well-oxygenated normal tissues, this compound is relatively inert. However, in the absence of sufficient oxygen, it undergoes a process of bioreductive activation.
Under hypoxic conditions, intracellular nitroreductase enzymes reduce the nitro group of this compound, forming a highly reactive nitro radical anion. In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound in a futile cycle. In hypoxic cells, however, the nitro radical anion can undergo further reduction to form even more reactive intermediates, including nitroso and hydroxylamine derivatives.[1][2]
These reactive species can then covalently bind to cellular macromolecules, most critically, to DNA.[3][4] This binding results in the formation of DNA adducts, leading to DNA strand breaks.[3][4]
Furthermore, this compound acts as an "oxygen-mimetic" agent. Ionizing radiation generates free radicals on DNA. In the presence of oxygen, these radicals are "fixed," meaning they are converted into more permanent, non-repairable damage. This compound, due to its electron-affinic nature, can mimic this action of oxygen in hypoxic cells, thereby preventing the chemical restitution of the initial radiation-induced DNA lesions and increasing the lethal effects of radiation.[5]
The combination of direct DNA damage through bioreductive metabolites and the fixation of radiation-induced DNA damage makes this compound a potent radiosensitizer specifically in the hypoxic tumor cell population.
Quantitative Data on this compound Radiosensitization
The efficacy of this compound as a radiosensitizer is typically quantified by the Sensitizer Enhancement Ratio (SER) or Dose Modifying Factor (DMF). These values represent the factor by which the radiation dose can be reduced in the presence of the sensitizer to achieve the same biological effect.
In Vitro Studies
| Cell Line | This compound Concentration | Radiation Dose (Gy) | Endpoint | Sensitizer Enhancement Ratio (SER) | Reference |
| Murine Fibrosarcoma (FSa) Band 4 (hypoxic) | 0.2 mg/g (in vivo equivalent) | 1, 2, 3 (fractionated) | Lung Colony Assay | 1.9 | [6] |
| Murine Fibrosarcoma (FSa) Band 2 (oxic) | 0.2 mg/g (in vivo equivalent) | 1, 2, 3 (fractionated) | Lung Colony Assay | 1.3 | [6] |
| Human Malignant Melanoma | 500 mg/kg (in vivo equivalent) | 3.75 (fractionated) | Tumor Growth Delay | 1.05 | [7] |
In Vivo Studies
| Tumor Model | This compound Dose | Radiation Dose (Gy) | Endpoint | Dose Modifying Factor (DMF) / Enhancement Ratio | Reference |
| KHT Sarcoma | 0.25, 0.5, 1.0 mg/g | Various | Clonogenic Cell Survival | 1.9, 2.1, 2.4 | [8] |
| KHT Sarcoma | 2.5 mmol/kg | 0-35 | Tumor Regrowth Delay | ~1.8-1.9 | [9] |
| RIF-1 Tumor | 1.0 mg/g | Not specified | Tumor Growth Delay | ~2 | [8] |
Clinical Trials
| Cancer Type | This compound Dose | Radiation Regimen | Endpoint | Outcome/Enhancement Ratio | Reference |
| Squamous Cell Carcinoma of the Head and Neck | 1.5 g/m² (7 doses) | 400 rad/day, 5 days/week (4400-5200 rad total) | Loco-regional Control | No significant improvement (17% with MISO vs. 10% without at 2 years) | [10] |
| Various Human Metastases | Not specified | Various | Tumor Growth Delay | 1.1 to >1.5 | [11] |
| Squamous Carcinoma | Not specified | 10-fraction course | Tumor Growth Delay | 1.3 | [11] |
Experimental Protocols
In Vitro Clonogenic Assay for Radiosensitization
This protocol is a standard method for assessing the radiosensitizing effect of a compound on cultured cells.
1. Cell Preparation:
-
Culture the chosen cancer cell line (e.g., a human head and neck squamous cell carcinoma line) in appropriate complete medium.
-
Harvest exponentially growing cells using trypsinization and create a single-cell suspension.
-
Determine cell concentration and viability using a hemocytometer or automated cell counter.
2. Plating:
-
Plate a predetermined number of cells into 6-well plates or T25 flasks. The number of cells plated per dish should be adjusted based on the expected toxicity of the radiation dose to ensure a countable number of colonies (typically 50-150) at the end of the experiment.
3. Hypoxic Conditions and this compound Treatment:
-
For hypoxic treatment groups, place the plated cells in a hypoxic chamber or incubator with a controlled gas mixture (e.g., 95% N₂, 5% CO₂, <0.1% O₂).
-
Add this compound (dissolved in sterile medium or PBS) to the desired final concentration to the appropriate wells/flasks. A range of concentrations should be tested.
-
Incubate the cells under hypoxic conditions with this compound for a specified period (e.g., 2-4 hours) prior to irradiation.
-
Include control groups: normoxic + radiation, hypoxic + radiation, normoxic + this compound + radiation, and untreated controls.
4. Irradiation:
-
Irradiate the plates/flasks with a range of X-ray doses using a calibrated radiation source.
5. Post-Irradiation Incubation:
-
After irradiation, replace the medium with fresh, drug-free medium.
-
Return the plates/flasks to a standard normoxic incubator (37°C, 5% CO₂) and allow colonies to form over a period of 10-14 days.
6. Staining and Counting:
-
Fix the colonies with a solution of methanol and acetic acid (3:1).
-
Stain the colonies with a 0.5% crystal violet solution.
-
Count the number of colonies containing at least 50 cells.
7. Data Analysis:
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment condition.
-
Plot survival curves (log SF vs. radiation dose) and determine the Sensitizer Enhancement Ratio (SER) at a specific survival level (e.g., SF = 0.1).
In Vivo Tumor Growth Delay Assay
This assay evaluates the effect of this compound and radiation on tumor growth in an animal model.
1. Animal Model and Tumor Implantation:
-
Use an appropriate animal model, such as athymic nude mice.
-
Subcutaneously inject a known number of cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
2. Treatment Groups:
-
Randomly assign mice to different treatment groups:
-
Control (no treatment)
-
This compound alone
-
Radiation alone
-
This compound + Radiation
-
3. Drug Administration:
-
Administer this compound to the mice in the relevant treatment groups, typically via intraperitoneal (i.p.) injection, at a specified dose. The timing of administration should be optimized to ensure peak tumor concentration at the time of irradiation (e.g., 30-60 minutes prior).
4. Tumor Irradiation:
-
Anesthetize the mice and shield the rest of their bodies, exposing only the tumor to a single dose or fractionated doses of radiation from a calibrated source.
5. Tumor Growth Measurement:
-
Measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
6. Data Analysis:
-
Plot the mean tumor volume for each group as a function of time.
-
Determine the time it takes for the tumors in each group to reach a specific endpoint volume (e.g., 4 times the initial volume).
-
Calculate the tumor growth delay, which is the difference in the time to reach the endpoint volume between the treated and control groups.
-
The Dose Modifying Factor (DMF) can be calculated by comparing the radiation doses required to produce the same growth delay with and without this compound.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action in Hypoxic Tumor Cells
Caption: Bioreductive activation of this compound in a hypoxic tumor cell leading to DNA damage.
This compound's Role in Fixing Radiation-Induced DNA Damage
Caption: this compound mimics oxygen in "fixing" radiation-induced DNA free radicals in hypoxic cells.
Experimental Workflow for In Vitro Radiosensitization Study
Caption: Workflow for a clonogenic assay to determine this compound's radiosensitizing effect in vitro.
Conclusion
This compound has been a cornerstone in the research and development of hypoxic cell radiosensitizers. Its mechanism of action, centered on bioreductive activation and the fixation of radiation-induced DNA damage, provides a clear rationale for its use in overcoming tumor hypoxia-mediated radioresistance. While clinical applications have been met with challenges, primarily due to dose-limiting toxicities, the study of this compound has provided invaluable insights into the biology of hypoxic tumors and has paved the way for the development of second and third-generation radiosensitizers with improved therapeutic indices. The experimental protocols and data presented in this guide serve as a foundational resource for researchers continuing to explore strategies to conquer the challenge of tumor hypoxia in radiation oncology.
References
- 1. The interaction of this compound with radiation, chemotherapeutic agents, or heat: a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo radiosensitization by 2-nitroimidazoles more electron-affinic than this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of this compound and DNA damage in hypoxic mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA damage in normal and neoplastic mouse tissues after treatment with this compound in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Tumor sensitizing effect by this compound in a clinically relevant radiation dose range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radiosensitizing effect of this compound in fractionated gamma-ray treatment of a human malignant melanoma grown in athymic nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo combination of this compound and the chemotherapeutic agent CCNU - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increased therapeutic benefit through the addition of this compound to a nitrosourea-radiation combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A phase I/II study of the hypoxic cell sensitizer this compound as an adjunct to high fractional dose radiotherapy in patients with unresectable squamous cell carcinoma of the head and neck: a RTOG randomized study (#79-04) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The quantitative response of human tumours to radiation and this compound - PMC [pmc.ncbi.nlm.nih.gov]
Misonidazole: An In-depth Technical Guide to its Electron Affinity and Role in Radiosensitization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Misonidazole, a 2-nitroimidazole, has been a cornerstone in the study of hypoxic cell radiosensitizers. Its clinical application has been limited by dose-dependent neurotoxicity, but its mechanism of action continues to inform the development of novel cancer therapeutics. This technical guide provides a comprehensive overview of the core principles underlying this compound's function, with a focus on its electron affinity and the subsequent molecular events that lead to the radiosensitization of hypoxic tumor cells. We delve into the quantitative biophysical data, detailed experimental methodologies, and the intricate signaling pathways involved.
The Role of Electron Affinity in Radiosensitization
The efficacy of this compound as a radiosensitizer is intrinsically linked to its high electron affinity. In the absence of oxygen, which is a potent, naturally occurring radiosensitizer, hypoxic tumor cells are notoriously resistant to radiation therapy. This is because the initial DNA damage caused by ionizing radiation, in the form of free radicals, can be chemically repaired in the absence of an oxidizing agent.
This compound, due to its electron-affinic nature, acts as an "oxygen mimetic."[1] It readily accepts an electron to form a radical anion, which is relatively stable and can diffuse to and react with radiation-induced DNA radicals. This reaction "fixes" the damage, rendering it permanent and irreparable, ultimately leading to cell death. The higher the electron affinity of a compound, the more efficiently it can perform this function.
Quantitative Data on Nitroimidazole Radiosensitizers
The following table summarizes key quantitative data for this compound and other nitroimidazole compounds, highlighting the correlation between their one-electron reduction potential (a measure of electron affinity) and their radiosensitizing efficiency, often expressed as the Sensitizer Enhancement Ratio (SER).
| Compound | Class | One-Electron Reduction Potential (E¹₇ at pH 7) (mV) | Sensitizer Enhancement Ratio (SER) | Notes |
| This compound | 2-Nitroimidazole | -389 | 1.3 - 2.5 | Dose-limiting neurotoxicity observed in clinical trials.[2][3][4] |
| Metronidazole | 5-Nitroimidazole | -486 | Lower than this compound | Less effective radiosensitizer due to lower electron affinity. |
| Etanidazole | 2-Nitroimidazole | -380 | 1.9 - 2.4 | Designed to be less lipophilic than this compound to reduce neurotoxicity.[4] |
| Nimorazole | 5-Nitroimidazole | -525 | ~1.6 | Lower electron affinity but has shown clinical benefit in head and neck cancers. |
| Benznidazole | 2-Nitroimidazole | -360 | Higher than this compound in some models | More lipophilic than this compound. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of this compound.
Clonogenic Survival Assay
This is the gold standard for assessing the effect of radiosensitizers on cell viability after irradiation.
Objective: To determine the fraction of cells that retain their reproductive integrity after treatment with this compound and/or radiation.
Materials:
-
Mammalian cell line of interest (e.g., V79 Chinese hamster lung cells, human tumor cell lines)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
This compound stock solution
-
Irradiation source (e.g., X-ray machine)
-
Hypoxic chamber or gas-permeable dishes
-
Crystal violet staining solution (0.5% in methanol)
-
Petri dishes or multi-well plates
Procedure:
-
Cell Seeding: Plate a known number of single cells into petri dishes. The number of cells seeded will depend on the expected survival fraction for each treatment condition.
-
Drug Treatment and Hypoxia Induction:
-
For hypoxic conditions, place the plates in a hypoxic chamber (e.g., 95% N₂, 5% CO₂, <10 ppm O₂) for a predetermined time to allow for equilibration.
-
Add this compound at the desired concentration to the culture medium.
-
-
Irradiation: Irradiate the cells with a range of radiation doses. Include control groups (no treatment, this compound alone, radiation alone).
-
Post-Irradiation Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 7-14 days to allow for colony formation.
-
Colony Staining and Counting:
-
Fix the colonies with methanol.
-
Stain the colonies with crystal violet.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies formed in control / Number of cells seeded) x 100%
-
Surviving Fraction (SF): (Number of colonies formed after treatment) / (Number of cells seeded x PE)
-
Sensitizer Enhancement Ratio (SER): (Dose of radiation alone to produce a given SF) / (Dose of radiation with this compound to produce the same SF)
-
Alkaline Elution Assay for DNA Single-Strand Breaks
This technique is used to measure the frequency of single-strand breaks (SSBs) in DNA.
Objective: To quantify the extent of DNA damage induced by radiation in the presence or absence of this compound.
Materials:
-
Treated and control cells
-
Lysis solution (e.g., 2% SDS, 0.025 M EDTA, pH 9.7)
-
Eluting solution (e.g., 0.1 M tetrapropylammonium hydroxide, 0.02 M EDTA, pH 12.1)
-
Polyvinylchloride (PVC) filters (2 µm pore size)
-
Peristaltic pump
-
Fraction collector
-
DNA fluorophore (e.g., Hoechst 33258)
-
Fluorometer
Procedure:
-
Cell Lysis on Filter: A known number of cells are loaded onto a PVC filter and lysed with the lysis solution. This removes cellular proteins and leaves the DNA on the filter.
-
DNA Elution: The eluting solution is pumped through the filter at a constant rate. The rate of elution is proportional to the number of SSBs; smaller DNA fragments resulting from more breaks will elute faster.
-
Fraction Collection: The eluted DNA is collected in fractions over time.
-
DNA Quantification: The amount of DNA in each fraction and the DNA remaining on the filter is quantified using a fluorescent dye.
-
Data Analysis: The fraction of DNA eluted over time is plotted. An increased elution rate in treated cells compared to control cells indicates a higher frequency of SSBs.
Measurement of Tumor Hypoxia with [³H]-Misonidazole Binding
Radiolabeled this compound can be used to identify and quantify hypoxic regions within a tumor.
Objective: To assess the level of hypoxia in a tumor model.
Materials:
-
Tumor-bearing animal model
-
[³H]-Misonidazole
-
Scintillation counter
-
Tissue solubilizer
-
Scintillation fluid
Procedure:
-
Administration of Radiolabeled this compound: Inject the tumor-bearing animal with a known amount of [³H]-misonidazole.
-
Tissue Harvest: After a specific time to allow for drug distribution and binding to hypoxic cells, euthanize the animal and excise the tumor and other tissues of interest (e.g., muscle as a normoxic control).
-
Sample Preparation: Weigh the tissue samples and dissolve them in a tissue solubilizer.
-
Scintillation Counting: Add scintillation fluid to the solubilized tissue samples and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity per gram of tissue is calculated. A higher level of radioactivity in the tumor compared to normoxic tissues indicates the presence of hypoxic cells to which the this compound has preferentially bound.
Signaling Pathways and Molecular Mechanisms
The radiosensitizing effect of this compound is a direct consequence of its impact on the DNA Damage Response (DDR). Ionizing radiation induces a variety of DNA lesions, with double-strand breaks (DSBs) being the most cytotoxic.
This compound's Role in the DNA Damage Response
Under normoxic conditions, the presence of oxygen leads to the formation of reactive oxygen species (ROS) that "fix" radiation-induced DNA damage, making it a substrate for the cell's DNA repair machinery. In hypoxic cells, the absence of oxygen allows for the chemical restitution of many of these initial lesions.
This compound, by mimicking oxygen, prevents this chemical restitution. The resulting persistent DNA damage triggers a robust activation of the DDR pathway.
Experimental Workflow for Assessing this compound's Efficacy
The evaluation of a potential radiosensitizer like this compound typically follows a structured experimental workflow, from in vitro characterization to in vivo validation.
Conclusion
This compound, despite its clinical limitations, remains a pivotal molecule in the field of radiation oncology. Its mechanism, deeply rooted in the fundamental principles of chemistry and biology, has paved the way for the development of second-generation radiosensitizers and continues to be a valuable tool for studying tumor hypoxia. The experimental protocols and an understanding of the signaling pathways detailed in this guide provide a solid foundation for researchers and drug development professionals working to overcome the challenge of hypoxic radioresistance in cancer therapy.
References
- 1. Measurement of DNA single-strand breaks by alkaline elution and fluorometric DNA quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of this compound on the radiation response of clonogenic human pancreatic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor sensitizing effect by this compound in a clinically relevant radiation dose range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of acidic pH on radiosensitization of FSaIIC cells in vitro by this compound, etanidazole, or cis-diamminedichloroplatinum (II) - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioreductive Activation of Misonidazole Under Hypoxia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Misonidazole, a 2-nitroimidazole derivative, is a key compound in the study of hypoxic cell radiosensitizers and bioreductive drugs. Its selective toxicity towards hypoxic cells, which are prevalent in solid tumors and are notoriously resistant to conventional radiotherapy and chemotherapy, has made it a subject of intense research. This technical guide provides an in-depth overview of the core mechanisms underlying the bioreductive activation of this compound under hypoxic conditions, complete with experimental protocols, quantitative data, and visualizations of the key pathways and workflows. Under normal oxygen conditions (normoxia), this compound is relatively non-toxic. However, in the low-oxygen environment characteristic of solid tumors (hypoxia), it undergoes a series of reduction reactions, leading to the formation of reactive metabolites that are cytotoxic.[1][2] This selective activation is the cornerstone of its potential as a targeted cancer therapy.
Core Mechanism of Bioreductive Activation
The bioreductive activation of this compound is a multi-step enzymatic process that is critically dependent on the low-oxygen status of the cellular microenvironment. The central event is the reduction of the nitro group of the this compound molecule.
Under normoxic conditions, the initial one-electron reduction of this compound forms a nitro radical anion. This radical is readily re-oxidized back to the parent compound by molecular oxygen in a futile cycle, preventing the formation of cytotoxic metabolites.[3]
In contrast, under hypoxic conditions, the scarcity of oxygen allows for the further reduction of the nitro radical anion. This leads to the formation of highly reactive intermediates, including nitroso, hydroxylamine, and amine derivatives.[4] These reduced metabolites can then covalently bind to cellular macromolecules, including DNA, proteins, and thiols, leading to cellular dysfunction and cell death.[1][5]
Several enzymes have been implicated in the one-electron reduction of this compound, with nitroreductases playing a pivotal role. These flavin-containing enzymes, present in both bacteria and mammalian cells, catalyze the transfer of electrons from cellular reducing equivalents, such as NADPH, to the nitro group of this compound.[3][6]
Signaling Pathway of this compound Activation
The following diagram illustrates the key steps in the bioreductive activation of this compound under hypoxic conditions.
Quantitative Data
The selective cytotoxicity of this compound towards hypoxic cells is a key quantitative measure of its activity. The following tables summarize key data related to its efficacy and binding characteristics.
| Cell Line | Condition | This compound Concentration (mM) | Incubation Time (h) | Cell Survival (%) | Reference |
| Chinese Hamster V79 | Hypoxic | 2 | 2 | ~10 | [7] |
| Human Lung A549 | Hypoxic | 2 | 2 | ~50 | [7] |
| BP-8 Murine Sarcoma | Euoxic | 10 | 1 | ~90 | [8] |
| BP-8 Murine Sarcoma | Hypoxic | 10 | 1 | ~5 | [8] |
Table 1: Cytotoxicity of this compound in Different Cell Lines. This table illustrates the differential cytotoxic effects of this compound under hypoxic versus normoxic (euoxic) conditions in various cancer cell lines.
| Cell Line | This compound Concentration (mM) | Glucose Concentration (mM) | This compound Binding (nmol/10^6 cells) | Reference |
| EMT6/Ro | 0.02 | 0.015 - 5 | No significant difference | [1] |
| EMT6/Ro | 5 | 0.015 | ~1.5 | [1] |
| EMT6/Ro | 5 | 5 | ~4.5 | [1] |
Table 2: Effect of Glucose on this compound Binding in Hypoxic EMT6/Ro Cells. This table shows that at higher concentrations of this compound, increased glucose levels enhance the binding of its metabolites to hypoxic cells, likely by providing reducing equivalents.[1]
| Animal Model | This compound Analogue | Elimination Half-life (t1/2) | Reference |
| Mouse | This compound | 90 min | [9] |
| Dog | Benznidazole (analogue) | 9-11 h | [9] |
| Sheep | Benznidazole (analogue) | 4-5 h | [9] |
Table 3: Pharmacokinetic Parameters of this compound and its Analogue in Preclinical Models. This table provides a comparison of the elimination half-lives of this compound and its lipophilic analogue, benznidazole, in different animal models.[9]
Experimental Protocols
Detailed methodologies are crucial for the accurate study of this compound's bioreductive activation. The following are protocols for key experiments.
Induction of Cellular Hypoxia
A reliable method for inducing hypoxia is fundamental to studying this compound's effects.
Protocol 1: Gas-Controlled Hypoxic Chamber
-
Cell Culture: Plate cells of interest in appropriate culture vessels and allow them to adhere overnight in a standard CO2 incubator (37°C, 5% CO2).
-
Hypoxia Induction: Place the culture vessels into a modular incubator chamber.
-
Gas Exchange: Flush the chamber with a pre-mixed gas mixture containing low oxygen (e.g., 1% O2, 5% CO2, balanced with N2) for a sufficient time to displace the ambient air. The duration of flushing will depend on the chamber volume and gas flow rate.
-
Incubation: Seal the chamber and place it in a standard 37°C incubator for the desired duration of hypoxic exposure.
-
Sample Processing: After incubation, work quickly to minimize reoxygenation of the cells during sample harvesting and processing.
Quantification of this compound Binding to Hypoxic Cells
This protocol utilizes radiolabeled this compound to quantify its covalent binding to cellular macromolecules under hypoxia.
Protocol 2: [14C]this compound Binding Assay
-
Cell Culture and Hypoxia Induction: Culture cells and induce hypoxia as described in Protocol 1.
-
Drug Treatment: Add [14C]-labeled this compound to the culture medium at the desired concentration.
-
Incubation: Incubate the cells under hypoxic conditions for the specified time.
-
Cell Lysis and Fractionation:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove unbound this compound.
-
Lyse the cells using a suitable lysis buffer.
-
Precipitate the macromolecules (acid-insoluble fraction) using an acid such as trichloroacetic acid (TCA).
-
-
Quantification:
-
Wash the macromolecular pellet to remove any remaining unbound radiolabel.
-
Solubilize the pellet.
-
Measure the radioactivity in the solubilized pellet using a scintillation counter.
-
-
Data Analysis: Express the amount of bound this compound as nmol per 10^6 cells or per mg of protein.
In Vitro Nitroreductase Activity Assay
This assay measures the ability of a nitroreductase enzyme to reduce this compound.
Protocol 3: Spectrophotometric Nitroreductase Assay (Generalized)
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Buffer (e.g., potassium phosphate buffer, pH 7.0)
-
NADPH (as the electron donor)
-
Purified nitroreductase enzyme or cell lysate containing the enzyme
-
This compound (as the substrate)
-
-
Initiate Reaction: Start the reaction by adding the enzyme or this compound.
-
Spectrophotometric Monitoring: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
Calculation of Activity: Calculate the enzyme activity based on the rate of NADPH oxidation, using the molar extinction coefficient of NADPH. One unit of nitroreductase activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.
Assessment of this compound-Induced DNA Damage
The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks induced by this compound's reactive metabolites.
Protocol 4: Alkaline Comet Assay
-
Cell Treatment: Expose cells to this compound under hypoxic conditions. Include normoxic and untreated controls.
-
Cell Embedding: Mix a single-cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving the nuclear DNA (nucleoids).
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software. The length and intensity of the comet tail are proportional to the amount of DNA damage.[10][11]
Conclusion
The bioreductive activation of this compound under hypoxia is a complex yet well-characterized process that holds significant promise for the development of targeted cancer therapies. The selective generation of cytotoxic metabolites in the low-oxygen environment of solid tumors provides a therapeutic window that can be exploited to enhance the efficacy of radiotherapy and for direct chemotherapy. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working to further elucidate the mechanisms of this compound and to develop novel bioreductive drugs with improved therapeutic indices. A thorough understanding of the underlying biochemistry and the application of robust experimental methodologies are essential for advancing this important area of cancer research.
References
- 1. Dependence of this compound binding on factors associated with hypoxic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and other hypoxia markers: metabolism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correlation of kinetic parameters of nitroreductase enzymes with redox properties of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characteristics of the metabolism-induced binding of this compound to hypoxic mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 3D‐structure, kinetics and dynamics of the E. coli nitroreductase NfsA with NADP + provide glimpses of its catalytic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound hypoxic cytotoxicity and chemosensitization in two cell lines with different intracellular glutathione levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytocidal effects of this compound, Ro 03-8799, and RSU-1164 on euoxic and hypoxic BP-8 murine sarcoma cells at normal and elevated temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical pharmacokinetics of benznidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 11. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
Covalent Binding of Misonidazole Metabolites to Macromolecules: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Misonidazole, a 2-nitroimidazole compound, has been extensively studied for its role as a radiosensitizer for hypoxic tumor cells. Its biological activity is intrinsically linked to its metabolic activation under hypoxic conditions, leading to the formation of reactive intermediates that covalently bind to cellular macromolecules. This binding is not only the basis for its cytotoxic effects but also provides a method for detecting and quantifying hypoxic tissues. This technical guide provides a comprehensive overview of the covalent binding of this compound metabolites, focusing on quantitative data, detailed experimental methodologies, and the underlying biochemical pathways.
Introduction
This compound is selectively metabolized in hypoxic cells to reactive species that form covalent adducts with cellular macromolecules, including proteins, RNA, and DNA.[1][2] This process is highly dependent on the low-oxygen environment characteristic of solid tumors, making this compound and its analogs valuable tools for hypoxia-selective therapy and diagnostics.[2][3] The extent of this covalent binding has been shown to correlate with the degree of radiobiological hypoxia, offering a potential biomarker for predicting tumor response to radiotherapy.[2] Understanding the quantitative aspects and the experimental methodologies to study this phenomenon is crucial for the development of novel hypoxia-activated drugs and diagnostic agents.
Quantitative Analysis of this compound Binding
The covalent binding of radiolabeled this compound metabolites has been quantified in various experimental models, demonstrating preferential accumulation in hypoxic tissues.
Table 1: In Vivo Distribution and Binding of Radiolabeled this compound in Mice
| Tissue | Binding Increase (Hypoxic vs. Aerobic) | Key Findings | Reference |
| Liver | 2.5-fold | Intense labeling near hepatic veins, suggesting binding along oxygen gradients. | [4] |
| Kidney | 2.4-fold | Intense labeling in tubular cells. | [4] |
| Spleen | 2.9-fold | Significant increase in binding under hypoxic conditions. | [4] |
| Heart | 1.8-fold | Moderate increase in binding. | [4] |
| T50/80 Tumors | > 4-fold | Substantial increase in binding within this tumor model. | [4] |
| CA NT Tumors | No significant increase | Demonstrates tumor-specific differences in this compound metabolism and binding. | [4] |
Table 2: Regional Distribution of [¹⁴C]this compound-Derived Radioactivity in Experimental RT-9 Brain Tumors
| Time Point | Average Tumor/Brain MISO Ratio | High/Low Tumor Activity Ratio (at 4 hr) | High Tumor/Brain Ratio (at 4 hr) | Reference |
| 0.5 hr | 1.3 | - | - | [5] |
| 2 hr | 1.7 | - | - | [5] |
| 4 hr | 2.6 | 4/1 | 5/1 | [5] |
Table 3: this compound Adducts with Macromolecules in C3H Mice and CHO Cells
| Macromolecule | Finding | Experimental System | Reference |
| DNA | Radioactivity detected | Tissues of C3H mice | [6] |
| RNA | Radioactivity detected | Tissues of C3H mice | [6] |
| Protein | Radioactivity detected | Tissues of C3H mice and CHO cells (under hypoxia) | [6] |
Signaling and Metabolic Pathways
The covalent binding of this compound is initiated by its reductive metabolism, a process that is favored under hypoxic conditions. This pathway is linked to the cellular response to low oxygen, which is primarily regulated by the Hypoxia-Inducible Factor (HIF)-1.
Reductive Activation of this compound
Under normoxic conditions, the nitro group of this compound undergoes a one-electron reduction to a nitro radical anion. This radical is then rapidly re-oxidized back to the parent compound by molecular oxygen in a futile cycle. However, under hypoxic conditions, the nitro radical anion can undergo further reduction to form highly reactive nitroso and hydroxylamine intermediates. These electrophilic species are responsible for the covalent modification of nucleophilic residues in macromolecules.[7][8]
Role of the HIF-1 Pathway
The cellular response to hypoxia is orchestrated by HIF-1, a transcription factor that regulates genes involved in angiogenesis, glucose metabolism, and cell survival.[9][10] While this compound's activation is a direct consequence of the low oxygen environment and the presence of nitroreductases, the broader context of the hypoxic tumor microenvironment, which is shaped by HIF-1 activity, creates the conditions for this compound's selective action.
Experimental Protocols
Several key experimental techniques are employed to study the covalent binding of this compound metabolites to macromolecules.
Radiolabeling and Autoradiography
This technique is used to visualize and quantify the distribution of this compound in tissues.
-
Radiolabeling: this compound is synthesized with a radioactive isotope, typically tritium ([³H]) or carbon-14 ([¹⁴C]).[2]
-
Administration: The radiolabeled this compound is administered to the animal model (e.g., mouse or rat) bearing a tumor.[11]
-
Tissue Processing: After a specific time, tissues are excised, frozen, and sectioned using a cryostat.[12]
-
Autoradiography: The tissue sections are mounted on slides and placed in contact with a photographic emulsion or a phosphor screen. The radioactive decay from the bound this compound metabolites exposes the film or screen, creating an image of the drug's distribution.[12]
-
Quantification: The density of the signal on the autoradiogram is quantified using densitometry and compared to standards to determine the concentration of bound drug in different regions of the tissue.[5]
Alkaline Elution Assay for DNA Damage
This method is used to detect DNA strand breaks and cross-links caused by the binding of this compound metabolites to DNA.[13][14]
-
Cell Treatment: Cells are incubated with this compound under hypoxic conditions.
-
Cell Lysis: The cells are lysed on a filter, and the DNA is denatured with an alkaline solution.
-
Elution: The DNA is slowly eluted from the filter with the alkaline solution. The rate of elution is proportional to the number of DNA strand breaks.
-
Quantification: The amount of DNA in the eluted fractions and on the filter is quantified, typically using a fluorescent dye.[15]
-
Data Analysis: The elution profiles of treated and untreated cells are compared to determine the extent of DNA damage.
Mass Spectrometry for Adduct Identification
Mass spectrometry (MS) is a powerful tool for identifying the specific sites of covalent modification on proteins and the chemical nature of the adducts.[3][16]
-
Sample Preparation: Proteins are isolated from cells or tissues treated with this compound.
-
Proteolysis: The proteins are digested into smaller peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.
-
Data Analysis: The MS/MS spectra are searched against a protein database to identify the peptides. A mass shift corresponding to the this compound metabolite on a particular peptide indicates a covalent adduct. Specialized software can be used for the discovery of unknown adducts.[17]
Conclusion
The covalent binding of this compound metabolites to macromolecules is a key mechanism underlying its efficacy as a hypoxia-selective radiosensitizer and its potential as a hypoxia marker. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers and drug developers working in this area. A thorough understanding of these principles is essential for the rational design of new therapeutic and diagnostic agents that target the hypoxic tumor microenvironment. Further research, particularly utilizing advanced mass spectrometry techniques, will continue to elucidate the precise molecular targets of this compound and other hypoxia-activated drugs, paving the way for more effective cancer therapies.
References
- 1. A new method for measuring covalent binding of chemicals to cellular macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and other hypoxia markers: metabolism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Technologies for Direct Detection of Covalent Protein-Drug Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 5. Regional [14C]this compound distribution in experimental RT-9 brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding to cellular macromolecules as a possible mechanism for the cytotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distribution and tumor penetration properties of a radiosensitizer 2-[14C] this compound (Ro 07-0582), in mice and rats as studied by whole-body autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Revalidation of the in vitro alkaline elution/rat hepatocyte assay for DNA damage: improved criteria for assessment of cytotoxicity and genotoxicity and results for 81 compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Detection of DNA damage and repair by alkaline elution using human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Applicability of the alkaline elution procedure as modified for the measurement of DNA damage and its repair in nonradioactively labeled cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
The Oxygen-Dependent Efficacy of Misonidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Misonidazole, a 2-nitroimidazole compound, has been extensively investigated as a hypoxic cell radiosensitizer and a hypoxia-selective cytotoxin. Its mechanism of action is intrinsically linked to the oxygen concentration within the cellular microenvironment. In well-oxygenated (normoxic) tissues, this compound is relatively non-toxic. However, in the hypoxic conditions characteristic of solid tumors, it undergoes bioreductive activation to form reactive intermediates that can potentiate the effects of radiation and directly induce cell death. This guide provides an in-depth technical overview of the critical relationship between this compound and oxygen concentration, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways and experimental workflows.
Mechanism of Action: The Role of Hypoxia in this compound Activation
The selective action of this compound in hypoxic environments is a direct consequence of its electron-affinic nature and the differential metabolic pathways it undergoes in the presence versus the absence of oxygen.
Under hypoxic conditions, intracellular reductases, such as NADPH:cytochrome P450 reductase, transfer a single electron to the nitro group of the this compound molecule, forming a nitro radical anion.[1] In the absence of sufficient oxygen, this radical anion can undergo further reduction to form highly reactive nitroso and hydroxylamine intermediates. These intermediates are potent oxidizing agents that can react with and damage critical cellular macromolecules, including DNA, leading to cytotoxicity.[1][2] Furthermore, these reactive species can "fix" radiation-induced DNA damage, rendering it more difficult for the cell to repair and thereby enhancing the lethal effects of radiation.
Conversely, in the presence of oxygen, the initial nitro radical anion is rapidly re-oxidized back to the parent this compound molecule in a futile cycle that consumes oxygen but prevents the formation of the more toxic downstream metabolites.[1] This rapid re-oxidation effectively spares normoxic tissues from the cytotoxic and radiosensitizing effects of this compound.
Bioreductive Activation Pathway of this compound
The following diagram illustrates the oxygen-dependent metabolic activation of this compound.
Quantitative Data: this compound Efficacy vs. Oxygen Concentration
The efficacy of this compound as both a radiosensitizer and a cytotoxic agent is highly dependent on the partial pressure of oxygen (pO2). This relationship has been quantified in numerous in vitro and in vivo studies.
Radiosensitization Enhancement Ratio
The Sensitizer Enhancement Ratio (SER) or Enhancement Ratio (ER) is a measure of the degree to which a radiosensitizer increases the effect of radiation. It is calculated as the ratio of the radiation dose required to produce a given biological effect in the absence of the sensitizer to the dose required for the same effect in its presence.
| This compound Concentration | Oxygen Concentration (ppm) | Cell Line | Sensitizer Enhancement Ratio (SER) | Reference |
| 1 mM | <10 (Anoxic) | V79 | 1.2 - 1.5 | [3] |
| 0.2 mg/g | Hypoxic | Murine Fibrosarcoma (in vivo) | 1.9 | [4] |
| 0.2 mg/g | Oxic | Murine Fibrosarcoma (in vivo) | 1.3 | [4] |
Note: The SER of this compound decreases as the oxygen concentration increases. The K-factor, which is the oxygen concentration at which the sensitizing effect is half-maximal, for this compound radiosensitization has been reported to be approximately 4776 ppm.[5]
Hypoxic Cytotoxicity
This compound exhibits selective cytotoxicity towards hypoxic cells. This effect is typically quantified by determining the drug concentration required to reduce cell survival by 50% (IC50) under different oxygen tensions.
| Cell Line | This compound Concentration | Exposure Time | Oxygen Condition | Surviving Fraction | Reference |
| HeLa S3 | 50 mM | 5 hours | Hypoxic | Severely Cytotoxic | [6] |
| HeLa S3 | 1 mM | 5 hours | Hypoxic | Low Toxicity | [6] |
| HeLa S3 | 50 mM | 10 hours | Aerobic | 0.3 | [6] |
| BP-8 Murine Sarcoma | Varied | 1 hour | Euoxic vs. Hypoxic | Toxicity differential of 16-18 | [7] |
| V79 | Varied | Varied | Hypoxic | Greater cytotoxicity than A549 | [8] |
| A549 | Varied | Varied | Hypoxic | Lower cytotoxicity than V79 | [8] |
Note: The cytotoxicity of this compound is significantly greater under hypoxic conditions compared to normoxic conditions. For chemosensitization, a more stringent level of hypoxia is required, with a K-factor of approximately 400 ppm.[5]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for studying the effects of this compound. The following sections provide methodologies for key in vitro assays.
In Vitro Hypoxic Clonogenic Assay
This assay is used to determine the cytotoxic and radiosensitizing effects of this compound on cultured cells under controlled oxygen concentrations.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Hypoxia chamber or workstation
-
Gas mixture with desired low oxygen concentration (e.g., 95% N2, 5% CO2, <10 ppm O2)
-
Radiation source (e.g., X-ray irradiator)
-
Culture dishes or flasks
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Crystal violet staining solution (0.5% w/v in methanol)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Plating: Trypsinize and count cells. Plate a known number of cells into culture dishes. The number of cells plated should be adjusted to yield approximately 50-100 colonies per dish in the untreated control group.
-
Hypoxic Pre-incubation: Place the plated cells in the hypoxia chamber and equilibrate with the low-oxygen gas mixture for a specified period (e.g., 2-4 hours) to allow the cells to become hypoxic.
-
This compound Treatment: Add pre-warmed, deoxygenated medium containing the desired concentration of this compound to the cells. For radiosensitization experiments, add this compound a set time before irradiation (e.g., 1 hour).
-
Irradiation: Irradiate the cells with a range of radiation doses. A parallel set of normoxic cells should be irradiated as a control.
-
Post-treatment Incubation: After treatment, replace the drug-containing medium with fresh, complete medium and return the plates to a standard incubator.
-
Colony Formation: Incubate the plates for 7-14 days, or until colonies of at least 50 cells are visible.
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies in each dish.
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control. Plot survival curves and determine the SER.
This compound Binding Assay
This assay measures the covalent binding of radiolabeled this compound to cellular macromolecules, which is indicative of its bioreductive activation under hypoxic conditions.
Materials:
-
Mammalian cells or tumor tissue
-
Radiolabeled this compound (e.g., [3H]-misonidazole)
-
Hypoxia chamber
-
Scintillation counter and vials
-
Trichloroacetic acid (TCA)
-
Ethanol
-
Solubilization buffer (e.g., NaOH)
-
Protein assay kit
Procedure:
-
Cell/Tissue Preparation: Prepare a single-cell suspension or tissue fragments.
-
Hypoxic Incubation: Incubate the cells or tissue in a hypoxic environment.
-
Radiolabeled this compound Treatment: Add [3H]-misonidazole to the medium and incubate for a specified time.
-
Washing: Wash the cells or tissue extensively with cold PBS to remove unbound this compound.
-
Precipitation of Macromolecules: Precipitate the cellular macromolecules by adding cold TCA.
-
Washing of Precipitate: Wash the precipitate with ethanol to remove any remaining unbound radiolabel.
-
Solubilization: Solubilize the precipitate in a suitable buffer.
-
Scintillation Counting: Measure the radioactivity in the solubilized sample using a scintillation counter.
-
Protein Quantification: Determine the protein concentration of the sample.
-
Data Analysis: Express the amount of bound this compound as dpm (disintegrations per minute) per µg of protein.
Alkaline Elution Assay for DNA Damage
The alkaline elution assay is a sensitive method for detecting DNA single-strand breaks and cross-links induced by agents like the reactive metabolites of this compound.[9]
Materials:
-
Cells treated with this compound under hypoxic conditions
-
Lysis solution (e.g., 2 M NaCl, 0.04 M EDTA, 0.2% N-lauroylsarcosine, pH 10)
-
Proteinase K
-
Eluting solution (e.g., 0.1 M tetrapropylammonium hydroxide, 0.02 M EDTA, pH 12.1)
-
Polyvinylchloride or polycarbonate filters (2.0 µm pore size)
-
Peristaltic pump
-
Fraction collector
-
Fluorescent DNA dye (e.g., Hoechst 33258)
-
Fluorometer
Procedure:
-
Cell Loading: Gently load the treated cells onto the filter.
-
Lysis: Lyse the cells on the filter with the lysis solution, leaving the DNA on the filter. For detection of DNA-protein cross-links, proteinase K is omitted from the lysis solution.
-
Washing: Wash the filter with a suitable buffer.
-
Elution: Elute the DNA from the filter with the alkaline eluting solution at a constant flow rate.
-
Fraction Collection: Collect the eluted DNA in fractions over time.
-
DNA Quantification: Quantify the amount of DNA in each fraction and the amount remaining on the filter using a fluorescent DNA dye.
-
Data Analysis: Plot the fraction of DNA remaining on the filter versus the elution time. An increased rate of elution indicates more DNA single-strand breaks. A decreased rate of elution (in irradiated samples) suggests the presence of DNA cross-links.
Experimental and Logical Workflows
In Vitro Chemosensitization Workflow
The following diagram outlines a typical workflow for assessing the ability of this compound to sensitize hypoxic cancer cells to a chemotherapeutic agent.
Conclusion
The therapeutic potential of this compound is fundamentally governed by the oxygen concentration in the target tissue. Its selective activation in hypoxic environments makes it an attractive candidate for targeting the radio- and chemo-resistant hypoxic fraction of solid tumors. A thorough understanding of the quantitative relationship between oxygen tension and this compound's efficacy, coupled with the application of robust experimental methodologies, is essential for the continued development and optimization of hypoxia-activated cancer therapies. This guide provides a foundational resource for researchers and drug development professionals working in this critical area of oncology.
References
- 1. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: this compound, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radiosensitization of Chinese hamster cells by oxygen and this compound at low X-ray doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The demonstration of in vivo this compound tumour toxicity using post radiation hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxygen dependence for chemosensitization by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of hypoxia on the cytotoxicity of this compound in HELA S3 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytocidal effects of this compound, Ro 03-8799, and RSU-1164 on euoxic and hypoxic BP-8 murine sarcoma cells at normal and elevated temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound hypoxic cytotoxicity and chemosensitization in two cell lines with different intracellular glutathione levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound pretreatment on nitrogen mustard-induced DNA cross-linking in mouse tissues in vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Early Clinical Development of Misonidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Misonidazole, a 2-nitroimidazole derivative, emerged in the 1970s as a promising hypoxic cell radiosensitizer, a class of compounds designed to increase the susceptibility of oxygen-deficient tumor cells to radiation therapy. The rationale for its development was based on the well-established radioresistance of hypoxic cells, which is a significant factor in radiotherapy failure. This technical guide provides an in-depth overview of the early clinical trials and development of this compound, focusing on its core mechanism of action, experimental protocols from key studies, and the quantitative outcomes that defined its therapeutic window and limitations.
Mechanism of Action
This compound's primary mechanism of action is as an "oxygen mimetic." In the absence of oxygen, the nitro group of this compound is reduced by cellular nitroreductases to form reactive intermediates. These intermediates can then "fix" radiation-induced DNA damage by forming stable adducts, a role typically played by oxygen. This prevents the natural repair of these DNA lesions, leading to increased cell death in hypoxic tumor regions.
Furthermore, under prolonged hypoxic conditions, the reduction of this compound can lead to the formation of cytotoxic metabolites. These metabolites can cause direct DNA strand breakage and deplete intracellular levels of protective thiols, such as glutathione, further contributing to cell death.[1][2][3][4][5]
Signaling Pathway of this compound's Radiosensitizing and Cytotoxic Effects
Caption: Mechanism of this compound as a hypoxic cell radiosensitizer and cytotoxic agent.
Key Early Clinical Trials: Data and Protocols
The clinical development of this compound was primarily driven by large-scale, multicenter clinical trials. Below are summaries of the quantitative data and experimental protocols for some of the most influential early studies.
Data Presentation
Table 1: Summary of Efficacy in Key Early this compound Clinical Trials
| Trial | Cancer Type | Treatment Arms | Number of Patients | Primary Efficacy Endpoint | Results | Citation(s) |
| DAHANCA 2 | Larynx and Pharynx Carcinoma | 1. Radiotherapy + this compound (11 g/m²) 2. Radiotherapy + Placebo | 626 | Loco-regional Control | No overall significant improvement. A significant benefit was observed in patients with pharynx carcinomas (38% vs. 27% control rate, p < 0.05). | [6][7] |
| RTOG 79-04 | Head and Neck Squamous Cell Carcinoma | 1. High Fractional Dose RT + this compound (1.5 g/m²) 2. High Fractional Dose RT alone | 40 | Loco-regional Control | No significant improvement in loco-regional control (17% for RT + MISO vs. 10% for RT alone at 2 years). | [8] |
| RTOG 80-05 | Stage IIIB/IVA Cervical Cancer | 1. Radiotherapy + this compound (400 mg/m² daily, max 12 g/m²) 2. Radiotherapy alone | 120 | Survival | No improvement in survival (54% on RT + MISO vs. 64% on RT alone at 18 months). | [9][10] |
| Mount Vernon Hospital Trials | Various (Bronchus, Bladder, Breast, Cervix) | Randomized trials comparing RT +/- this compound | >200 | Tumor Response | No advantage was shown in carcinomas of the bronchus, bladder, and breast. Some potential benefit was suggested in carcinoma of the cervix. | [11] |
| RTOG Phase I/II (Pelvic Malignancies) | Advanced Pelvic Malignancies | Pelvic Irradiation (1000 rad x 3) + this compound (4 g/m²) | 30 (evaluable) | Tumor Response | 13.3% Complete Response, 23.3% Partial Response. | [12] |
| RTOG Phase I/II (Bladder Cancer) | Bladder Cancer | Radiotherapy (400 rad fractions) + this compound (1.5 g/m²) | 9 (evaluable) | Tumor Regression | 7/9 patients achieved complete regression. | [13] |
Table 2: Summary of Key Toxicities in Early this compound Clinical Trials
| Trial | Dosing Regimen | Number of Patients | Key Toxicities | Incidence | Citation(s) |
| DAHANCA 2 | 11 g/m² total dose | 313 (MISO arm) | Peripheral Neuropathy | 26% (significant) | [6][7] |
| RTOG 79-04 | 1.5 g/m² three times a week for 7 doses | 21 (MISO arm) | Persistent numbness and paresthesia, transient peripheral nerve paresis, nausea, and vomiting. | 1 patient with persistent numbness, 1 with transient paresis, 2 with nausea/vomiting. | [8] |
| RTOG 80-05 | 400 mg/m² daily, max 12 g/m² | ~60 (MISO arm) | Peripheral Neurologic Toxicity | 9 patients (8 mild, 1 moderate). | [9] |
| Mount Vernon Hospital Trials | Varied, up to 12 g/m² total dose | >200 | Neurotoxicity (primarily peripheral neuropathy) | 28% in patients receiving two or more doses. | [11] |
| RTOG Phase I/II (Pelvic Malignancies) | 4 g/m² every 4 weeks for 3 treatments | 30 (evaluable) | Nausea and Vomiting, Neurotoxicity (ototoxicity, peripheral neuropathy, CNS toxicity), Major Bowel Complications | Nausea/vomiting was most frequent. 8 cases of neurotoxicity. 17% major bowel complications. | [12] |
| RTOG Phase I/II (Bladder Cancer) | 1.5 g/m² with each 400 rad fraction | 11 | Minor this compound toxicity, Severe Small Bowel Complications | Minor MISO toxicity observed. 3 patients with severe bowel complications. | [13] |
Experimental Protocols
DAHANCA 2 Protocol
-
Study Design: A double-blind, randomized, multicenter trial.
-
Patient Population: Patients with invasive carcinoma of the larynx (Stage II-IV) and pharynx (Stage I-IV).
-
Treatment Arms:
-
This compound Arm: this compound (total dose of 11 g/m²) administered with split-course radiotherapy.
-
Placebo Arm: Placebo administered with the same split-course radiotherapy regimen.
-
-
Radiotherapy: A split-course regimen with two different fractionation schedules being compared.
-
Endpoints: Survival, early and late tumor response, and complications, including this compound toxicity.
RTOG 79-04 Protocol
-
Study Design: A randomized prospective phase I/II trial.
-
Patient Population: Patients with unresectable Stage III and IV squamous cell carcinomas of the oral cavity, oropharynx, and hypopharynx.
-
Treatment Arms:
-
Radiotherapy + this compound Arm: High fractional dose radiotherapy (400 rad/day, 5 days/week to 4400-5200 rad) plus this compound (1.5 g/m² three times a week for 7 doses).
-
Radiotherapy Only Arm: The same high fractional dose radiotherapy regimen.
-
-
Endpoints: Toxicity and efficacy (loco-regional control).
-
Citation: [8]
RTOG 80-05 Protocol
-
Study Design: A randomized clinical trial.
-
Patient Population: Patients with FIGO Stage IIIB or IVA squamous cell carcinoma of the uterine cervix.
-
Treatment Arms:
-
Radiotherapy + this compound Arm: Radiotherapy (46 Gy to the pelvis + 10 Gy parametrial boost, followed by brachytherapy or external boost) plus this compound (400 mg/m² daily, 2-4 hours before radiotherapy, maximum total dose of 12 g/m²).
-
Radiotherapy Only Arm: The same radiotherapy regimen.
-
-
Endpoints: Pelvic response, disease-free survival, overall survival, and toxicity.
Experimental Workflow: A Generalized Early Phase this compound Trial
Caption: Generalized workflow for a typical early phase randomized clinical trial of this compound.
Conclusion
The early clinical development of this compound was a landmark in the field of radiation oncology, representing one of the first systematic efforts to clinically validate the concept of hypoxic cell radiosensitization. While the overall results of the pivotal phase III trials were largely disappointing, with this compound failing to demonstrate a significant survival benefit in most cancer types, these studies were crucial in several respects. They confirmed that this compound could indeed enhance the radiation response in some human tumors, as evidenced by the positive results in certain subgroups, such as patients with pharyngeal cancer in the DAHANCA 2 trial.
However, the dose-limiting neurotoxicity of this compound proved to be a major obstacle, preventing the administration of doses high enough to achieve a more substantial and consistent radiosensitizing effect. The early this compound trials provided invaluable lessons for the development of subsequent generations of hypoxic cell sensitizers, emphasizing the need for compounds with a more favorable therapeutic index. The data and protocols from these foundational studies remain a critical reference for researchers in the ongoing quest to overcome tumor hypoxia and improve the efficacy of radiotherapy.
References
- 1. Role of glutathione in the hypoxic cell cytotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanisms of cytotoxicity and chemosensitization by this compound and other nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of nitroimidazole antimicrobial and antitumour radiosensitizing drugs. Effects of reduced this compound on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound hypoxic cytotoxicity and chemosensitization in two cell lines with different intracellular glutathione levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: this compound, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound combined with split-course radiotherapy in the treatment of invasive carcinoma of larynx and pharynx: report from the DAHANCA 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.au.dk [pure.au.dk]
- 8. mdpi.com [mdpi.com]
- 9. Effect of this compound dose on survival in patients with stage IIIB-IVA squamous cell carcinoma of the uterine cervix: an RTOG randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Irradiation with or without this compound for patients with stages IIIB and IVA carcinoma of the cervix: final results of RTOG 80-05. Radiation Therapy Oncology Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound in the clinic at Mount Vernon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound combined with large-fraction pelvic irradiation in the treatment of patients with advanced pelvic malignancies. Preliminary report of an ongoing RTOG phase I-II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preliminary results of RTOG phase I/II study of this compound and radiation for bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Misonidazole Powder: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the physical and chemical characteristics of Misonidazole powder, a nitroimidazole compound recognized for its role as a radiosensitizer and its antineoplastic properties.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and mechanistic insights to support further investigation and application of this compound.
Core Physical and Chemical Properties
This compound is a yellow to orange solid with the chemical formula C₇H₁₁N₃O₄.[1] Its radiosensitizing effects are attributed to its high electron affinity, which leads to the formation of free radicals and the depletion of radioprotective thiols, thereby increasing the sensitivity of hypoxic cells to ionizing radiation.[2]
Quantitative Data Summary
The following table summarizes the key quantitative physical and chemical properties of this compound powder.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₁N₃O₄ | [1][2][3][4][5] |
| Molecular Weight | 201.18 g/mol | [1][2][3][4][5] |
| Melting Point | 107-109°C | [1] |
| pKa | 13.49 ± 0.20 (Predicted) | [1] |
| UV Spectrum (95% EtOH) | λmax = 316 ± 2nm | [2] |
| Solubility | ||
| Water | 8 mg/mL | [2] |
| Methanol | 70 mg/mL | [2] |
| Ethanol | 10 mg/mL | [2] |
| Chloroform | 10 mg/mL (Slightly, Heated) | [1][2] |
| Acetone | 50 mg/mL | [2] |
| Ethyl acetate | 8 mg/mL | [2] |
| Dimethylsulfoxide | > 100 mg/mL | [2] |
| Stability | Bulk: Stable for 90 days at 60°C when protected from light. Shows 3% decomposition after 90 days at room temperature when exposed to light. Solution: A 0.1 N HCl solution shows no decomposition after 4 days. A 2% solution at room temperature is stable for at least 4 days with or without light exposure. Less than 1% decomposition occurs after 15 days when refrigerated. | [2] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on established analytical techniques.
Melting Point Determination
The melting point of this compound powder can be determined using the capillary method with a melting point apparatus.[6][7][8]
Methodology:
-
Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[8][9]
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.[6]
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (e.g., 1-2°C per minute) for a precise measurement.[6][10]
-
Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded as the melting point range.[6][7] For a pure substance, this range is typically narrow.[7]
Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.[11]
Methodology:
-
Sample Preparation: An excess amount of this compound powder is added to a known volume of the desired solvent in a sealed flask.[11][12]
-
Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[11][12]
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.[11][13]
-
Analysis: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[2][13]
Mechanism of Action: Bioreductive Activation and Radiosensitization
This compound's efficacy as a radiosensitizer is intrinsically linked to the hypoxic (low oxygen) environment of many solid tumors.[14] Under these conditions, this compound undergoes a series of reduction reactions, leading to the formation of reactive metabolites that are cytotoxic and enhance the effects of radiation.
The proposed mechanism involves the following key steps:
-
Cellular Uptake: this compound, being a small and relatively lipophilic molecule, can diffuse across the cell membrane.
-
Bioreductive Activation: In hypoxic cells, the nitro group of this compound is reduced by intracellular reductases (e.g., NADPH-cytochrome P450 reductase) to a nitroso- and subsequently to hydroxylamine and amine derivatives.[15] This reduction is inhibited by the presence of oxygen, which can re-oxidize the nitro radical anion back to the parent compound, thus conferring selectivity for hypoxic cells.
-
Macromolecular Binding: The highly reactive intermediates formed during the reduction process can covalently bind to cellular macromolecules, including DNA and proteins.[15][16] This binding can lead to DNA strand breaks and inhibition of DNA synthesis and repair, contributing to cytotoxicity.[2][16]
-
Radiosensitization: The depletion of intracellular thiols, such as glutathione, by the reactive metabolites of this compound reduces the cell's natural radioprotective capacity.[2][17] This, combined with the direct DNA damage, makes the hypoxic cells more susceptible to the damaging effects of ionizing radiation.
This technical guide serves as a foundational resource for researchers working with this compound. The provided data and protocols are intended to ensure consistency and reproducibility in experimental settings, ultimately facilitating the development of novel therapeutic strategies.
References
- 1. This compound CAS#: 13551-87-6 [amp.chemicalbook.com]
- 2. This compound | C7H11N3O4 | CID 26105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. davjalandhar.com [davjalandhar.com]
- 9. thinksrs.com [thinksrs.com]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. researchgate.net [researchgate.net]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. researchgate.net [researchgate.net]
- 14. This compound and other hypoxia markers: metabolism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanism of action of nitroimidazole antimicrobial and antitumour radiosensitizing drugs. Effects of reduced this compound on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanism of this compound-linked cytotoxicity and altered radiation response: role of cellular thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vivo Pharmacokinetics of Misonidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of Misonidazole, a nitroimidazole radiosensitizer. The document covers its absorption, distribution, metabolism, and excretion (ADME) profile, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways to aid researchers and drug development professionals in their understanding of this compound.
Introduction
This compound (MISO) is a 2-nitroimidazole that has been extensively studied for its ability to sensitize hypoxic tumor cells to radiation therapy. Its clinical efficacy is closely linked to its pharmacokinetic properties, which determine the concentration of the drug in tumor tissue and systemic exposure, a factor in its dose-limiting toxicity. A thorough understanding of its behavior in vivo is therefore critical for its therapeutic application and the development of new analogues.
Pharmacokinetic Profile
The pharmacokinetic profile of this compound is characterized by good absorption after oral administration, wide distribution into tissues, and elimination primarily through metabolism.
Absorption
Following oral administration, this compound is well absorbed. However, the rate and extent of absorption can vary. In humans, the absorption half-life has been reported to range from 4 to 125 minutes, with the time to reach peak plasma concentration (Tmax) ranging from 0.5 to 6.5 hours[1]. In mice, peak blood concentrations are approximately two-fold lower after intraperitoneal (IP) injection compared to intravenous (IV) injection[2]. The bioavailability of this compound after IP administration in mice has been reported to be around 80%, suggesting some first-pass metabolism[2].
Distribution
This compound is widely distributed throughout the body. In mice, it has been shown to distribute to various tissues, including the spleen, liver, kidney, brain, and tumors[3]. The penetration of this compound into the central nervous system is a key factor in its neurotoxicity.
Metabolism
The primary routes of this compound metabolism are O-demethylation and reduction of the nitro group. The major metabolite is the O-demethylated product, desmethylthis compound (DEMIS)[2][3]. This metabolite is more hydrophilic than the parent compound. Under hypoxic conditions, the nitro group of this compound can be reduced to form reactive intermediates, including hydroxylamino-misonidazole and aminoimidazole, which are thought to contribute to its cytotoxic and radiosensitizing effects[4][5]. The gut microbiota also plays a role in the reductive metabolism of this compound[3].
Excretion
This compound and its metabolites are primarily excreted in the urine. Desmethylthis compound, being more polar, is mainly cleared by the kidneys[2]. In humans, approximately 50% of an administered dose of desmethylthis compound is excreted in the urine within 24 hours, compared to less than 25% for this compound[6].
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of this compound and its primary metabolite, Desmethylthis compound, in various species and under different conditions.
Table 1: Pharmacokinetic Parameters of this compound
| Species | Route of Administration | Dose | Cmax | Tmax | Half-life (t½) | AUC | Bioavailability | Reference |
| Human | Oral | 3 g/m² | - | 0.5 - 6.5 h | 8.6 ± 0.62 h | - | - | [1][7] |
| Human | Intraperitoneal | - | - | - | - | Peritoneal fluid AUC 3.2 times higher than plasma | - | [8] |
| Mouse | Intravenous | 1 mmol/kg | - | - | 1.0 - 1.5 h | - | - | [3] |
| Mouse | Intraperitoneal | 1 mmol/kg | ~2-fold lower than IV | - | - | - | 80% | [2] |
| Dog | Oral | 50 mg/kg | - | - | - | - | - | [9] |
| Dog | Intravenous | 50 mg/kg | - | - | - | - | - | [9] |
Table 2: Pharmacokinetic Parameters of Desmethylthis compound
| Species | Route of Administration | Dose | Cmax | Tmax | Half-life (t½) | AUC | Bioavailability | Reference |
| Human | Oral | Multiple doses up to 12 g/m² | Increased with dose | - | Independent of dose | - | - | [6] |
| Human | Intraperitoneal | - | - | - | - | Peritoneal fluid AUC 7.6 times higher than plasma | - | [8] |
| Mouse | Intraperitoneal | 1.07 mmol/kg | - | - | - | - | 100% | [2] |
| Dog | Oral | 50 mg/kg | 60% higher than this compound | 15-20 min | 2.1 h | Half of this compound | - | [9] |
| Dog | Intravenous | 50 mg/kg | - | - | 2.1 h | - | - | [9] |
Note: "-" indicates data not available in the cited sources.
Experimental Protocols
In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical procedure for assessing the pharmacokinetics of this compound in a murine model.
Caption: Experimental workflow for an in vivo pharmacokinetic study of this compound in mice.
-
Animal Models: Male C3H or BALB/c mice are commonly used. Animals should be acclimatized for at least one week before the experiment.
-
Drug Formulation and Administration: this compound is typically dissolved in a suitable vehicle such as sterile saline. For oral administration (PO), the drug is delivered by gavage. For intravenous (IV) administration, it is injected into the tail vein. For intraperitoneal (IP) administration, it is injected into the peritoneal cavity.
-
Dosing: Doses can range from 50 to 1000 mg/kg depending on the study's objective.
-
Blood Sampling: Blood samples (approximately 50-100 µL) are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via retro-orbital bleeding or from the tail vein into heparinized tubes.
-
Plasma Preparation: Blood samples are centrifuged (e.g., at 3000 rpm for 10 minutes) to separate the plasma, which is then stored at -80°C until analysis.
-
Sample Analysis: Plasma concentrations of this compound and its metabolites are determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters.
HPLC Method for this compound Quantification in Plasma
This protocol provides a general framework for the analysis of this compound in plasma samples.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 200 µL of a precipitating agent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer, pH 7) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution. A common mobile phase composition is a mixture of acetonitrile and 0.05 M potassium phosphate buffer (pH 7).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength of 313 nm or 324 nm is suitable for this compound.
-
Injection Volume: 20-50 µL.
-
-
Quantification: A calibration curve is constructed by plotting the peak area of this compound against known concentrations in blank plasma. The concentration of this compound in the unknown samples is then determined from this curve.
Metabolic Pathway of this compound
The biotransformation of this compound involves two primary pathways: O-demethylation and nitroreduction.
Caption: Metabolic pathway of this compound, showing O-demethylation and nitroreduction.
Conclusion
This technical guide has provided a detailed overview of the in vivo pharmacokinetics of this compound. The summarized quantitative data, experimental protocols, and visual representations of key pathways offer a valuable resource for researchers and professionals in the field of drug development. A comprehensive understanding of the ADME properties of this compound is essential for optimizing its therapeutic use as a radiosensitizer and for the design of next-generation hypoxic cell sensitizers with improved efficacy and reduced toxicity.
References
- 1. Pharmacokinetic considerations of this compound in therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose-dependence and related studies on the pharmacokinetics of this compound and desmethylthis compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism and pharmacokinetics of the hypoxic cell radiosensitizer and cytotoxic agent, this compound, in C3H mice (Journal Article) | OSTI.GOV [osti.gov]
- 4. In vitro metabolism of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Desmethylthis compound (Ro 05-9963): clinical pharmacokinetics after multiple oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Cambridge glioma trial of this compound and radiation therapy with associated pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound protects mouse tumour and normal tissues from the toxicity of oral CCNU - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic and tumour-penetration properties of the hypoxic cell radiosensitizer desmethylthis compound (Ro 05-Ro-9963) in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Detecting Tumor Hypoxia In Vivo Using Misonidazole
Introduction
Tumor hypoxia, a state of reduced oxygen availability in the tumor microenvironment, is a critical factor in cancer progression and treatment resistance. It is associated with poor prognosis, increased metastatic potential, and resistance to radiotherapy and some chemotherapeutic agents. Therefore, the accurate detection and quantification of tumor hypoxia are paramount for prognostic evaluation and for guiding therapeutic strategies, such as dose-painting in radiotherapy or the use of hypoxia-activated drugs.
Misonidazole (MISO) and its analogs are 2-nitroimidazole-based compounds that have become invaluable tools for identifying hypoxic regions within solid tumors. These agents are selectively reduced and covalently bind to macromolecules within viable hypoxic cells, allowing for their detection through various imaging and histological techniques. This document provides detailed application notes and protocols for the in vivo detection of tumor hypoxia using this compound and its derivatives.
Mechanism of Action: Selective Retention in Hypoxic Cells
This compound is a relatively inert compound that freely diffuses into all tissues after administration. In well-oxygenated (normoxic) cells, the nitro group of this compound undergoes a single-electron reduction to form a nitro radical anion. This reaction is readily reversible in the presence of oxygen, which oxidizes the radical anion back to the parent compound, allowing it to diffuse out of the cell.
However, in a hypoxic environment (typically defined as pO₂ < 10 mmHg), the low oxygen concentration is insufficient to reverse the initial reduction. The nitro radical anion undergoes further, irreversible reduction steps, leading to the formation of highly reactive nitroso and hydroxylamine intermediates. These reactive species covalently bind to intracellular macromolecules, primarily proteins and peptides containing thiol groups. This irreversible binding effectively traps this compound adducts within viable hypoxic cells. The extent of this compound binding is inversely proportional to the oxygen concentration, making it an excellent marker for radiobiologically significant hypoxia.
Application I: Non-invasive Imaging with [¹⁸F]-Fluorothis compound (FMISO) PET
Positron Emission Tomography (PET) using the fluorine-18 labeled this compound analog, [¹⁸F]-Fluorothis compound (FMISO), is the most widely used non-invasive method for imaging and quantifying tumor hypoxia in both clinical and preclinical settings.[1][2]
Quantitative Data Summary
The uptake of ¹⁸F-FMISO is typically quantified using metrics that compare tracer accumulation in the tumor to that in reference tissues like muscle or blood.
| Parameter | Description | Typical Threshold for Hypoxia | Applicable Cancers | References |
| Tumor-to-Muscle Ratio (T/M) | Ratio of ¹⁸F-FMISO activity in the tumor versus muscle tissue. | ≥ 1.6 (HNC) | Head and Neck (HNC), Sarcomas, Gliomas | [3] |
| Tumor-to-Mediastinum Ratio (T/Me) | Ratio of ¹⁸F-FMISO activity in the tumor versus mediastinal blood pool. | > 2.0 (NSCLC) | Non-Small Cell Lung Cancer (NSCLC) | [3] |
| Tumor-to-Blood Ratio (T/B) | Ratio of ¹⁸F-FMISO activity in the tumor versus blood. A simple and suitable method for quantifying hypoxia.[4] | ≥ 1.2 - 1.4 | General Oncology | [4][5] |
| Standardized Uptake Value (SUV) | A semi-quantitative measure of tracer uptake, normalized to injected dose and body weight. | Varies by study and tumor type. | General Oncology | [3] |
Note: Thresholds can vary depending on the specific imaging protocol, timing, and patient population. These values serve as a general guideline.
Experimental Workflow: ¹⁸F-FMISO PET Imaging
Protocol: Preclinical ¹⁸F-FMISO PET/CT Imaging
Audience: Researchers working with rodent tumor models.
Materials:
-
Tumor-bearing rodent model (e.g., subcutaneous xenograft).
-
¹⁸F-FMISO (radiosynthesis according to established methods).
-
Anesthesia system (e.g., isoflurane vaporizer).
-
Heating pad or lamp to maintain body temperature.
-
PET/CT scanner.
-
Image analysis software.
Procedure:
-
Animal Preparation: Fast the animal for 4-6 hours prior to imaging to reduce background signal. Anesthetize the animal using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance). Place the anesthetized animal on a heating pad to maintain body temperature at 37°C throughout the procedure.
-
Tracer Administration: Administer a dose of 5-15 MBq of ¹⁸F-FMISO via tail vein injection. Record the exact dose and time of injection.
-
Uptake Period: Keep the animal under anesthesia for 2 to 4 hours post-injection.[6][7] This allows for sufficient clearance of the tracer from normoxic tissues and accumulation in hypoxic regions.
-
Imaging:
-
Position the animal on the scanner bed.
-
Perform a CT scan for attenuation correction and anatomical localization.
-
Acquire a static PET scan over the tumor region for 10-20 minutes.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM).
-
Co-register the PET and CT images.
-
Using the analysis software, draw regions of interest (ROIs) over the tumor, a reference muscle (e.g., contralateral leg muscle), and a blood pool region (e.g., heart or major vessel).
-
Calculate the mean and maximum activity concentrations within each ROI.
-
Determine the Tumor-to-Muscle (T/M) or Tumor-to-Blood (T/B) ratios. A T/M ratio ≥ 1.6 or T/B ratio ≥ 1.4 is often indicative of significant hypoxia.[3][5]
-
Application II: Ex Vivo Autoradiography with Radiolabeled this compound
Autoradiography using tritium (³H) or carbon-14 (¹⁴C) labeled this compound provides high-resolution visualization of hypoxic regions at the microscopic level.[8][9] This method is particularly useful for correlating hypoxia with tumor histology and micro-regional features like blood vessel proximity.
Quantitative Data Summary
| Parameter | Description | Typical Findings | Tumor Models | References |
| Relative Binding | MISO content in cells distant from blood supply compared to cells close to it. | Up to 8-fold greater binding in cells distant from blood supply. | Murine squamous cell carcinoma (SCCVII) | |
| Grain Count per Cell | Quantification of radioactive decay events over individual cells in an emulsion. | Heavy MISO binding indicates radiobiologically hypoxic but viable cells.[8] | V79 and 9L cell lines (in vitro analogue) | [8] |
| ¹⁴C Scintillation Counting | Bulk measurement of radioactivity in tumor tissue. | Increased ¹⁴C-MISO binding correlates with increased radioresistance due to hypoxia.[10] | Mouse tumor lines | [10] |
Experimental Workflow: this compound Autoradiography
Protocol: ³H-Misonidazole Autoradiography of Tumor Sections
Audience: Researchers requiring microscopic analysis of hypoxia.
Materials:
-
Tumor-bearing rodent model.
-
³H-Misonidazole.
-
(Optional) Perfusion marker (e.g., Hoechst 33342).
-
Cryostat.
-
Microscope slides.
-
Liquid photographic emulsion (e.g., Kodak NTB-2).
-
Light-tight slide boxes with desiccant.
-
Histological stains (e.g., Hematoxylin and Eosin).
-
Microscope with a camera.
Procedure:
-
In Vivo Administration: Inject the tumor-bearing animal intraperitoneally with ³H-Misonidazole.
-
Metabolism and Binding: Allow at least 3 hours for the drug to be metabolized and bind to hypoxic cells.
-
Perfusion Labeling (Optional): 5-10 minutes before tumor excision, inject a vascular perfusion marker like Hoechst 33342 intravenously to label cells based on their proximity to functional blood vessels.
-
Tissue Harvest and Freezing: Excise the tumor, embed it in OCT compound, and snap-freeze in isopentane cooled by liquid nitrogen. Store at -80°C.
-
Cryosectioning: Cut 10 µm-thick sections using a cryostat and mount them onto pre-cleaned glass slides. Allow sections to air dry.
-
Emulsion Coating: In a darkroom, melt the photographic emulsion in a 42°C water bath. Dip the slides in the emulsion, drain excess, and let them dry vertically for 1-2 hours.
-
Exposure: Place the dried, coated slides in a light-tight box with desiccant and expose at 4°C for 2-6 weeks. The optimal exposure time will need to be determined empirically.
-
Development: In the darkroom, develop the slides using appropriate developer and fixer solutions according to the emulsion manufacturer's instructions.
-
Staining and Analysis: After development, rinse the slides and perform standard Hematoxylin and Eosin (H&E) staining.
-
Microscopy: Image the slides under a bright-field microscope. Regions of hypoxia will be indicated by an accumulation of black silver grains over the H&E-stained tissue. The density of grains can be quantified using image analysis software.
Application III: Immunohistochemical (IHC) Detection of Nitroimidazole Adducts
Direct immunohistochemical detection of this compound adducts is challenging due to the lack of a commercially available, high-affinity monoclonal antibody.[3] Research has shown that attempts to create monoclonal antibodies to this compound adducts have largely been unsuccessful.[8]
However, this limitation has been overcome by the development of other 2-nitroimidazole compounds, such as Pimonidazole and EF5 , for which highly specific and commercially available monoclonal antibodies have been developed.[3] These agents work by the same mechanism as this compound and are the current standard for IHC-based detection of tumor hypoxia. The protocol below is for Pimonidazole, which is widely used for this purpose.
Experimental Workflow: Pimonidazole IHC for Hypoxia
Protocol: Immunohistochemistry for Pimonidazole Adducts
Audience: Researchers performing histological analysis of hypoxia.
Materials:
-
Pimonidazole Hydrochloride (e.g., Hypoxyprobe™-1).
-
Tumor-bearing animal.
-
Fixative (e.g., 10% neutral buffered formalin).
-
Paraffin embedding reagents or OCT compound.
-
Microtome or Cryostat.
-
Primary antibody: Mouse monoclonal anti-pimonidazole antibody.
-
HRP-conjugated secondary antibody (anti-mouse).
-
DAB substrate kit.
-
Antigen retrieval solution (e.g., citrate buffer pH 6.0).
-
Blocking buffers and wash buffers (PBS/TBS).
-
Hematoxylin counterstain.
Procedure:
-
Pimonidazole Administration: Dissolve Pimonidazole HCl in sterile saline (e.g., 30 mg/mL) and administer to the tumor-bearing animal at a dose of 60 mg/kg via intravenous or intraperitoneal injection.[11]
-
Circulation and Binding: Allow the compound to circulate for 60-90 minutes.
-
Tissue Harvest and Fixation: Euthanize the animal and excise the tumor. Fix the tissue immediately in 10% neutral buffered formalin for 24 hours for paraffin embedding, or snap-freeze in OCT for frozen sections.
-
Tissue Processing and Sectioning: Process the fixed tissue, embed in paraffin, and cut 5 µm sections. Mount on charged slides.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced antigen retrieval by incubating slides in 10 mM citrate buffer (pH 6.0) at 95-100°C for 10-20 minutes.[12]
-
Staining:
-
Block endogenous peroxidase activity with 3% H₂O₂ for 10 minutes.
-
Block non-specific protein binding with a suitable blocking serum for 30 minutes.
-
Incubate with the primary anti-pimonidazole antibody (diluted as recommended by the manufacturer) for 1 hour at room temperature or overnight at 4°C.
-
Wash, then incubate with an HRP-conjugated secondary antibody for 30-60 minutes.
-
Wash, then apply DAB substrate and allow color to develop (typically 1-5 minutes). Monitor under a microscope.
-
-
Counterstaining and Mounting: Rinse to stop the DAB reaction. Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a permanent mounting medium.
-
Analysis: Hypoxic regions will show a brown (DAB) precipitate. The intensity and distribution of the staining can be analyzed qualitatively or quantified using image analysis software to determine the hypoxic fraction.
References
- 1. This compound conjugates of the colorectal tumor associated monoclonal antibody 17-1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunohistochemical Detection of Changes in Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of Hypoxia in Cancer Models: Significance, Challenges, and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoclonal antibody radiopharmaceuticals: cationization, pegylation, radiometal chelation, pharmacokinetics, and tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison between the comet assay and pimonidazole binding for measuring tumour hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radiosensitizer conjugation to the carcinoma 19-9 monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of cellular hypoxia by pimonidazole adduct immunohistochemistry in kidney disease: methodological pitfalls and their solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancerres.aacrjournals.org [cancerres.aacrjournals.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Hypoxia Detection Assays [sigmaaldrich.cn]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
Application Notes and Protocols for Misonidazole Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Misonidazole in mouse models. This compound is a hypoxic cell radiosensitizer and a marker for tumor hypoxia, making it a valuable tool in preclinical cancer research.
Introduction
This compound (MISO) is a 2-nitroimidazole compound that is selectively toxic to hypoxic cells.[1][2][3] Under low oxygen conditions, the nitro group of this compound is reduced, leading to the formation of reactive intermediates that can bind to cellular macromolecules, including DNA, causing cytotoxicity. This property makes it an effective radiosensitizer, enhancing the cell-killing effect of radiation in the hypoxic core of tumors.[4][5][6] Furthermore, radiolabeled this compound can be used to non-invasively image hypoxic regions within tumors.[7][8][9]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound administration in mouse models based on published literature.
Table 1: this compound Dosage and Administration Routes
| Mouse Strain | Tumor Model | Dosage (mg/g body weight) | Administration Route | Reference(s) |
| C3H | KHT Sarcoma | 0.25 - 1.0 | Intraperitoneal (i.p.) | [10] |
| C3H | RIF-1 Tumor | 0.5, 1.0 | Intraperitoneal (i.p.) | [10][11] |
| C3H | MT-1 Tumor | 0.5, 1.0 | Intraperitoneal (i.p.) | [10][11] |
| C3H | KHT Sarcoma | 2.5 mmol/kg | Not specified | [12] |
| C3H | KHT Sarcoma | 0.5 | Intraperitoneal (i.p.) | [4][6] |
| BALB/cKa | Not specified | 0.5 - 1.5 | Intraperitoneal (i.p.) | [13] |
| C3Hf/Kam | Murine Fibrosarcoma (FSa) | 0.2 | Intraperitoneal (i.p.) | [14] |
| C3H/He | Transitional Cell Bladder Carcinoma | 0.75 | Intraperitoneal (i.p.) | [5] |
| Nude Mice | Human Uterine Cervical Carcinoma | 0.25, 1.0 | Not specified | [15] |
| C3H | KHT Sarcoma | 1.0 | Intraperitoneal (i.p.) | [16] |
| Not specified | Not specified | 0.5 - 0.75 | Not specified | [17] |
| Various | Various Tumors | 250 - 1000 mg/kg | Not specified | [18] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Mouse Strain | Administration Route | Reference(s) |
| Apparent Half-life | 1.0 - 1.5 hours | C3H | Intravenous (i.v.), Intraperitoneal (i.p.) | [1][2][3] |
| Apparent Half-life | 2-4 times longer than i.v./i.p. | C3H | Oral | [2][3] |
| Bioavailability (i.p.) | 80% | Not specified | Intraperitoneal (i.p.) | [19] |
| Peak Blood Concentration | ~2-fold lower for i.p. vs. i.v. | Not specified | Intraperitoneal (i.p.), Intravenous (i.v.) | [19] |
Experimental Protocols
Preparation of this compound Solution
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile filters (0.22 µm)
-
Vortex mixer
-
Heating block or water bath (optional)
Protocol:
-
Weigh the required amount of this compound powder in a sterile container.
-
Add the desired volume of sterile saline or PBS to achieve the final concentration. This compound may have limited solubility in saline at high concentrations. Gentle warming (e.g., to 37°C) and vortexing can aid dissolution.
-
Ensure the powder is completely dissolved.
-
Sterile-filter the this compound solution using a 0.22 µm syringe filter into a new sterile container.
-
The solution is now ready for administration. It is recommended to prepare the solution fresh for each experiment.
Administration of this compound
3.2.1. Intraperitoneal (i.p.) Injection
This is the most common route of administration reported in the literature.
Protocol:
-
Restrain the mouse appropriately.
-
Lift the mouse's hindquarters to allow the abdominal organs to shift cranially.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Gently inject the this compound solution. The injection volume should typically not exceed 10 ml/kg.[19]
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress.
3.2.2. Intravenous (i.v.) Injection
This route provides rapid and complete bioavailability.
Protocol:
-
Place the mouse in a restraining device that allows access to the tail.
-
Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Swab the tail with 70% ethanol.
-
Using a 27-30 gauge needle, cannulate one of the lateral tail veins.
-
Slowly inject the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse effects.
3.2.3. Oral Gavage
This route is less common but can be used.
Protocol:
-
Restrain the mouse firmly by the scruff of the neck.
-
Use a proper-sized, blunt-ended gavage needle.
-
Gently insert the gavage needle into the esophagus via the side of the mouth.
-
Once the needle is in the stomach (a slight resistance will be felt), slowly administer the this compound solution.
-
Carefully remove the gavage needle.
-
Return the mouse to its cage and observe for any signs of respiratory distress.
Protocol for this compound as a Hypoxia Marker
Radiolabeled this compound (e.g., [¹⁴C]MISO or [³H]MISO) is used to detect and quantify tumor hypoxia.
Protocol:
-
Administer radiolabeled this compound to tumor-bearing mice via the desired route (typically i.p. or i.v.).
-
Allow sufficient time for the drug to distribute and bind to hypoxic cells. This is typically several hours (e.g., 2-24 hours).[8][20]
-
Euthanize the mice and excise the tumors and other tissues of interest.
-
Process the tissues for analysis. This can include:
-
Scintillation Counting: Homogenize the tissue and measure the radioactivity to quantify the amount of bound this compound.[7]
-
Autoradiography: Section the frozen or paraffin-embedded tissue and expose it to autoradiographic film or emulsion to visualize the microscopic distribution of this compound binding.[20]
-
Visualizations
Signaling Pathway
Experimental Workflow
References
- 1. Metabolism and pharmacokinetics of the hypoxic cell radiosensitizer and cytotoxic agent, this compound, in C3H mice (Journal Article) | OSTI.GOV [osti.gov]
- 2. meridian.allenpress.com [meridian.allenpress.com]
- 3. meridian.allenpress.com [meridian.allenpress.com]
- 4. The effect of this compound in combination with radiation dose fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of this compound on the radiosensitivity of transplantable transitional cell bladder carcinoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of this compound in combination with radiation dose fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Changes in this compound binding with hypoxic fraction in mouse tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of hypobaric hypoxia on this compound binding in normal and tumour-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and characterization of congeners of this compound for imaging hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Response of murine tumours to combinations of CCNU with this compound and other radiation sensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Response of murine tumours to combinations of CCNU with this compound and other radiation sensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Increased therapeutic benefit through the addition of this compound to a nitrosourea-radiation combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of this compound on some physiologic parameters in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tumor sensitizing effect by this compound in a clinically relevant radiation dose range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Flow-microfluorometric studies on the effect of this compound as a radiosensitizer for human uterine cervical carcinoma transplanted to nude mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enhanced tumor responses through therapies combining CCNU, MISO and radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chemosensitization of mouse tumors by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound reduces blood flow in two experimental murine tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dose-dependence and related studies on the pharmacokinetics of this compound and desmethylthis compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Microscopic distribution of this compound in mouse tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Misonidazole in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Misonidazole (MISO) is a 2-nitroimidazole compound extensively investigated for its role as a hypoxic cell radiosensitizer.[1][2] In well-oxygenated (normoxic) cells, this compound is relatively non-toxic. However, under hypoxic conditions, a characteristic feature of solid tumors, this compound undergoes metabolic reduction to form reactive intermediates.[3] These intermediates can bind to cellular macromolecules, including DNA, leading to cytotoxicity and rendering the cells more susceptible to the damaging effects of ionizing radiation.[4] This selective activity in hypoxic environments makes this compound a valuable tool in cancer research to explore mechanisms of hypoxia-induced radioresistance and to evaluate novel therapeutic strategies.[5]
These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to assess its cytotoxic and radiosensitizing effects.
Mechanism of Action
Under hypoxic conditions, the nitro group of this compound is reduced by intracellular reductases. This process is inhibited by oxygen, which can re-oxidize the reduced this compound back to its original form. In the absence of oxygen, the reduction proceeds to form reactive nitroso and hydroxylamine intermediates. These reactive species can then covalently bind to cellular components, leading to DNA damage and depletion of cellular thiols, which are natural radioprotectors.[4] This dual action of direct cytotoxicity and radiosensitization is primarily targeted at the oxygen-deficient cell populations within tumors that are often resistant to conventional radiotherapy.
Key Applications in In Vitro Research
-
Selective Cytotoxicity: Investigating the specific toxicity of this compound towards cancer cells under hypoxic versus normoxic conditions.
-
Radiosensitization Studies: Quantifying the ability of this compound to enhance the cell-killing effects of ionizing radiation in hypoxic cell cultures.
-
Hypoxia-Inducible Factor 1-alpha (HIF-1α) Pathway Analysis: Studying the effects of this compound on the stability and activity of HIF-1α, a key transcription factor that orchestrates the cellular response to hypoxia.[6][7]
-
Drug Combination Screening: Evaluating the synergistic or additive effects of this compound when combined with other anti-cancer agents.
Experimental Protocols
Induction of Hypoxia in Cell Culture
Accurate and reproducible induction of hypoxia is critical for studying the effects of this compound. Two common methods are presented below.
Method A: Hypoxia Chamber
This method utilizes a specialized chamber to control the gaseous environment.
Protocol:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates, 60 mm dishes) and allow them to adhere overnight in a standard incubator (37°C, 5% CO₂, 95% air).
-
Place the culture vessels into a modular incubator chamber. To maintain humidity, include a petri dish containing sterile water.[8]
-
Seal the chamber and purge it with a pre-mixed hypoxic gas mixture (e.g., 5% CO₂, 95% N₂ or 1% O₂, 5% CO₂, 94% N₂) for a recommended duration to achieve the desired oxygen tension.[9]
-
After purging, seal the chamber's clamps and place it in a 37°C incubator for the desired experimental duration.
-
A parallel set of "twin" cultures should be maintained in a normoxic incubator to serve as a control.[8]
Method B: Chemical Induction with Cobalt Chloride (CoCl₂)
CoCl₂ mimics hypoxia by stabilizing HIF-1α.[8][9]
Protocol:
-
Prepare a stock solution of Cobalt (II) Chloride hexahydrate (CoCl₂ • 6H₂O) in sterile deionized water (e.g., 25 mM).[8]
-
Seed cells and allow them to adhere overnight.
-
Treat the cells with CoCl₂ at a final concentration of 100-150 µM in the cell culture medium.[8][10] A dose-response curve should be established for each cell line.[8]
-
Incubate the cells for the desired period (e.g., 24 hours) in a standard incubator.[8][10]
This compound Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability.[11]
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[12][13]
-
Prepare serial dilutions of this compound in culture medium.
-
Expose cells to varying concentrations of this compound under both normoxic and hypoxic conditions for a defined period (e.g., 24, 48, or 72 hours).[13] Include untreated control wells for both conditions.
-
Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[14]
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13][14]
-
Gently mix the contents of the wells on an orbital shaker for 15 minutes to ensure complete solubilization.[11]
-
Measure the absorbance at 570 nm using a microplate reader.[11][14]
-
Calculate cell viability as a percentage of the untreated control.
This compound Radiosensitization Assay (Clonogenic Assay)
The clonogenic assay is the gold standard for measuring the reproductive integrity of cells after treatment with cytotoxic agents, including radiation.[15][16]
Protocol:
-
Harvest a single-cell suspension from a logarithmically growing culture.
-
Determine the appropriate number of cells to seed in 60 mm dishes for each treatment condition to yield approximately 50-100 colonies per dish. This requires prior determination of the plating efficiency for the cell line.[17]
-
Allow cells to attach for several hours.
-
Pre-treat the cells with a non-toxic concentration of this compound for a specified duration (e.g., 1-2 hours) under hypoxic conditions. A parallel set of dishes without this compound should be prepared.
-
Immediately following this compound pre-treatment, irradiate the dishes with graded doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).[18] A set of normoxic control plates should also be irradiated.
-
After irradiation, remove the this compound-containing medium, wash the cells with PBS, and add fresh culture medium.
-
Incubate the dishes for 1-3 weeks at 37°C in a standard incubator until colonies of at least 50 cells are visible.[15][16]
-
Fix the colonies with a solution like 6.0% (v/v) glutaraldehyde and stain with 0.5% (w/v) crystal violet.[15][16]
-
Count the number of colonies in each dish.
-
Calculate the Surviving Fraction (SF) for each dose: SF = (number of colonies formed after treatment) / (number of cells seeded x Plating Efficiency).
-
Plot the surviving fraction as a function of the radiation dose on a semi-logarithmic scale to generate cell survival curves. The sensitizer enhancement ratio (SER) can be calculated from these curves.
Data Presentation
Table 1: this compound Cytotoxicity Data
| Cell Line | Condition | This compound Conc. (mM) | Incubation Time (h) | Cell Viability (% of Control) |
| Example Cell Line A | Normoxia | 0.5 | 48 | ~95% |
| Example Cell Line A | Hypoxia (1% O₂) | 0.5 | 48 | ~60% |
| Example Cell Line B | Normoxia | 1.0 | 72 | ~90% |
| Example Cell Line B | Hypoxia (1% O₂) | 1.0 | 72 | ~45% |
Table 2: this compound Radiosensitization Data
| Cell Line | This compound Conc. (mM) | Radiation Dose (Gy) for 10% Survival (Hypoxia) | Sensitizer Enhancement Ratio (SER)* |
| Example Cell Line A | 0 (Control) | 8.0 | 1.0 |
| Example Cell Line A | 0.1 | 5.0 | 1.6 |
| Example Cell Line B | 0 (Control) | 7.5 | 1.0 |
| Example Cell Line B | 0.1 | 4.5 | 1.7 |
*SER is calculated as the ratio of the radiation dose required to achieve a certain level of cell killing in the absence of the sensitizer to the dose required for the same level of killing in its presence.
Visualizations
Caption: Mechanism of this compound under normoxic versus hypoxic conditions.
References
- 1. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: this compound, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound and other hypoxia markers: metabolism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. Induction and Testing of Hypoxia in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. MTT (Assay protocol [protocols.io]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. mcgillradiobiology.ca [mcgillradiobiology.ca]
Application Notes and Protocols for 18F-Misonidazole PET Imaging in Hypoxia Quantification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 18F-Misonidazole (18F-FMISO) Positron Emission Tomography (PET) in the quantitative assessment of tumor hypoxia. This powerful imaging technique offers a noninvasive method to visualize and quantify hypoxic regions within solid tumors, which is critical for understanding tumor biology, predicting treatment response, and developing novel anticancer therapies.
Introduction to Tumor Hypoxia and 18F-Misonidazole
Tumor hypoxia, a state of reduced oxygen availability in cancer cells, is a common feature of solid tumors. It is associated with resistance to radiotherapy and chemotherapy, increased metastatic potential, and poor patient prognosis.[1][2] The ability to accurately identify and quantify tumor hypoxia is therefore of significant clinical and research importance.
18F-Misonidazole is a nitroimidazole-based PET radiotracer that selectively accumulates in hypoxic cells.[3][4] Once 18F-FMISO diffuses into cells, it undergoes a reduction process by nitroreductase enzymes. In the presence of normal oxygen levels, the reduced molecule is re-oxidized and diffuses back out of the cell. However, under hypoxic conditions (low oxygen), the reduced 18F-FMISO intermediate binds covalently to intracellular macromolecules, leading to its trapping and accumulation.[3][4][5] This differential retention allows for the visualization of hypoxic tissues using PET imaging.
Core Applications
-
Preclinical Research:
-
Evaluating the hypoxic status of xenograft and patient-derived tumor models.
-
Assessing the efficacy of hypoxia-activated prodrugs and other novel therapies targeting the hypoxic tumor microenvironment.
-
Monitoring changes in tumor oxygenation in response to treatment.[6]
-
-
Clinical Research & Drug Development:
Mechanism of 18F-Misonidazole Retention in Hypoxic Cells
The selective retention of 18F-Misonidazole in hypoxic cells is a multi-step process dependent on the cellular oxygen concentration.
Caption: Mechanism of 18F-Misonidazole retention in normoxic versus hypoxic cells.
Quantitative Data Summary
The quantification of hypoxia using 18F-FMISO PET can be performed using several metrics. The choice of metric can influence the resulting hypoxic fraction.[3][9]
| Parameter | Description | Typical Values/Thresholds | References |
| Tumor-to-Blood Ratio (TBR) | Ratio of 18F-FMISO activity in the tumor to that in the blood. A simple and widely used method. | ≥ 1.2 - 1.4 often defines hypoxia. | [3][9][10][11] |
| Tumor-to-Muscle Ratio (TMR) | Ratio of 18F-FMISO activity in the tumor to that in a reference muscle tissue. | Hypoxia thresholds vary; e.g., >1.6. In some studies, mean TMR in NPC was 2.56. | [1][6][7][12] |
| Standardized Uptake Value (SUV) | A semi-quantitative measure of tracer uptake, normalized to injected dose and body weight. | SUVmax ≥ 1.6 considered hypoxic in some studies. Recurrences in HNC had SUV > 2. | [4][6][7][13] |
| Hypoxic Fraction (HF) | The percentage of the tumor volume considered hypoxic based on a defined threshold. | Highly variable depending on tumor type and quantification method (2% to 85%). | [3][9][14] |
| Kinetic Modeling (e.g., k3, Ki) | Dynamic imaging analysis to estimate the rate of tracer trapping (k3) or net influx rate (Ki). | k3 > 0.008 min⁻¹; Ki > 0.004 ml/min/cm³ have been used as thresholds. | [3][9][13] |
Experimental Protocols
In Vitro 18F-Misonidazole Uptake Assay
This protocol outlines a typical in vitro experiment to assess 18F-FMISO uptake in cell culture under normoxic and hypoxic conditions.
Caption: Workflow for in vitro 18F-Misonidazole uptake assay.
Detailed Methodology:
-
Cell Culture: Plate tumor cells of interest in multi-well plates and allow them to adhere overnight.
-
Induction of Hypoxia: Place one set of plates in a hypoxic chamber or incubator (e.g., 1% O₂, 5% CO₂, 94% N₂) for a desired duration (e.g., 8-24 hours) to induce hypoxia. The other set remains in a standard normoxic incubator (21% O₂, 5% CO₂).
-
Radiotracer Incubation: Add a known concentration of 18F-FMISO to the culture medium of both normoxic and hypoxic cells. Incubate for 2-4 hours.
-
Washing: After incubation, aspirate the medium and wash the cells multiple times with ice-cold phosphate-buffered saline (PBS) to remove unbound tracer.
-
Cell Lysis and Measurement: Lyse the cells using a suitable lysis buffer. Measure the radioactivity in the cell lysate using a gamma counter.
-
Normalization: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). Normalize the radioactivity counts to the protein content to get counts per minute (CPM) per microgram of protein.
-
Data Analysis: Compare the normalized 18F-FMISO uptake between the hypoxic and normoxic groups. A significantly higher uptake in the hypoxic group is expected.[4]
In Vivo 18F-Misonidazole PET Imaging Protocol (Animal Models)
This protocol describes a typical workflow for performing 18F-FMISO PET imaging in tumor-bearing animal models.
Caption: Workflow for in vivo 18F-Misonidazole PET imaging in animal models.
Detailed Methodology:
-
Animal Model: Utilize tumor-bearing animals (e.g., mice with subcutaneous xenografts).[9][13][15]
-
Radiotracer Administration: Anesthetize the animal (e.g., with isoflurane). Administer a dose of 18F-FMISO (typically 3.7–7.4 MBq) via intravenous injection (e.g., tail vein).[16]
-
Uptake Period: Keep the animal anesthetized and warm for the tracer uptake period, which is typically 2 to 4 hours.[2][17]
-
PET/CT Imaging:
-
Image Reconstruction and Analysis:
-
Reconstruct the PET and CT images and co-register them.
-
Draw regions of interest (ROIs) over the tumor, a reference muscle tissue (e.g., contralateral leg muscle), and a blood pool (e.g., heart or major vessel).
-
Calculate quantitative metrics such as SUVmax, SUVmean, TMR, and TBR.
-
Determine the hypoxic fraction by applying a threshold to the tumor ROI.
-
-
Ex Vivo Validation (Optional but Recommended):
-
Immediately after imaging, the animal can be euthanized, and the tumor excised for validation studies.
-
Autoradiography: Frozen tumor sections can be exposed to a phosphor screen to visualize the microscopic distribution of 18F-FMISO.
-
Immunohistochemistry: Co-injection of a chemical hypoxia marker like pimonidazole allows for subsequent immunohistochemical staining of tumor sections to correlate 18F-FMISO uptake with a histological measure of hypoxia.[8][13][14] A good correlation is often observed between 18F-FMISO uptake and pimonidazole staining.[8][14]
-
Concluding Remarks
18F-Misonidazole PET imaging is a robust and clinically relevant tool for the noninvasive quantification of tumor hypoxia. The protocols and data presented here provide a foundation for researchers and drug developers to incorporate this imaging modality into their preclinical and clinical workflows. Standardization of imaging and analysis protocols is crucial for ensuring the reproducibility and comparability of results across different studies.
References
- 1. 18F-Fluoromisonidazole in tumor hypoxia imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. F18 Fluorothis compound for Imaging Tumor Hypoxia: Imaging the Microenvironment for Personalized Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. [18F]Fluorothis compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Roles of Hypoxia Imaging Using 18F-Fluorothis compound Positron Emission Tomography in Glioma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A prospective clinical trial of tumor hypoxia imaging with 18F-fluorothis compound positron emission tomography and computed tomography (F-MISO PET/CT) before and during radiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Correlation of [18F]FMISO autoradiography and pimonidazole [corrected] immunohistochemistry in human head and neck carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of Tumor Hypoxic Fractions Using Positron Emission Tomography with [18F]Fluorothis compound ([18F]FMISO) Kinetic Analysis and Invasive Oxygen Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reproducibility of Intratumor Distribution of 18F-fluorothis compound in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multiparametric Imaging of Tumor Hypoxia and Perfusion with 18F-Fluorothis compound Dynamic PET in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorine-18 fluorothis compound tumour to muscle retention ratio for the detection of hypoxia in nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative Analysis of [18F]FMISO PET for Tumor Hypoxia: Correlation of Modeling Results with Immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Correlation of Tumor Hypoxia Metrics Derived from 18F-Fluorothis compound Positron Emission Tomography and Pimonidazole Fluorescence Images of Optically Cleared Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 18F-FMISO PET Imaging Identifies Hypoxia and Immunosuppressive Tumor Microenvironments and Guides Targeted Evofosfamide Therapy in Tumors Refractory to PD-1 and CTLA-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 18F-Flurothis compound PET Imaging as a Biomarker for the Response to 5,6-Dimethylxanthenone-4-Acetic Acid in Colorectal Xenograft Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Imaging and quantitation of the hypoxic cell fraction of viable tumor in an animal model of intracerebral high grade glioma using [18F]fluorothis compound (FMISO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantification of Hypoxia in Human Glioblastoma using PET with 18F-FMISO - PMC [pmc.ncbi.nlm.nih.gov]
Pimonidazole Reigns Supreme in Hypoxia Detection via Immunohistochemistry, Leaving Misonidazole in the Shadows
References
- 1. cancerres.aacrjournals.org [cancerres.aacrjournals.org]
- 2. Microscopic distribution of this compound in mouse tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of oral and intravenous pimonidazole in canine tumors using intravenous CCI-103F as a control hypoxia marker - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Misonidazole Solutions in Laboratory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Misonidazole is a 2-nitroimidazole compound extensively utilized in laboratory research as a hypoxic cell radiosensitizer and a marker for tumor hypoxia. Its selective toxicity towards hypoxic cells, which are prevalent in solid tumors and are notoriously resistant to radiotherapy, makes it a valuable tool in cancer biology and drug development. Under low-oxygen conditions, this compound undergoes bioreductive activation, forming reactive intermediates that can covalently bind to cellular macromolecules, including DNA and proteins, leading to cytotoxicity and sensitization to radiation.[1][2] These application notes provide detailed protocols for the preparation and use of this compound solutions for both in vitro and in vivo laboratory studies.
Physicochemical Properties of this compound
A thorough understanding of this compound's physicochemical properties is essential for the accurate preparation of experimental solutions.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁N₃O₄ | |
| Molecular Weight | 201.18 g/mol | |
| Appearance | Crystalline solid | |
| Storage (Solid) | -20°C, protected from light |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethylsulfoxide (DMSO) | >100 mg/mL | |
| Methanol | 70 mg/mL | |
| Acetone | 50 mg/mL | |
| Ethanol | 10 mg/mL | |
| Chloroform | 10 mg/mL | |
| Water | 8 mg/mL | |
| Ethyl Acetate | 8 mg/mL |
Table 3: Stability of this compound Solutions
| Condition | Stability | Reference |
| Bulk solid, 60°C, protected from light | No decomposition after 90 days | |
| Bulk solid, room temp, exposed to light | 3% decomposition after 90 days | |
| 0.1 N HCl solution | No decomposition after 4 days | |
| 2% solution, room temp (with/without light) | Stable for at least 4 days | |
| Refrigerated solution | <1% decomposition after 15 days |
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Use
This protocol describes the preparation of a sterile this compound stock solution for use in cell culture experiments.
Materials:
-
This compound powder
-
Sterile Dimethylsulfoxide (DMSO)
-
Sterile 1.5 mL or 2 mL microcentrifuge tubes
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
-
Laminar flow hood
Protocol:
-
In a laminar flow hood, weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., for a 100 mM stock, add 497 µL of DMSO to 10 mg of this compound).
-
Vortex the tube until the this compound is completely dissolved.
-
To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile microcentrifuge tube.
-
Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
In Vitro Hypoxia Induction and this compound Treatment
This protocol details a method for inducing hypoxia in cell culture to study the effects of this compound.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (from Protocol 3.1)
-
Gas mixture (e.g., 1% O₂, 5% CO₂, 94% N₂)[4]
-
Cobalt chloride (CoCl₂) as a chemical inducer of hypoxia (optional)[3]
Protocol:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
For Gas-Induced Hypoxia: a. Prepare fresh culture medium containing the desired final concentration of this compound by diluting the stock solution. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). b. Remove the existing medium from the cells and replace it with the this compound-containing medium. c. Place the culture vessels inside the hypoxia chamber. d. Flush the chamber with the hypoxic gas mixture for a sufficient time to displace the ambient air (e.g., 5-10 minutes at a flow rate of 20 liters/minute).[3] e. Seal the chamber and incubate at 37°C for the desired duration of the experiment.
-
For Chemically-Induced Hypoxia (Optional): a. Prepare fresh culture medium containing the desired final concentration of both this compound and a chemical hypoxia-inducing agent like CoCl₂ (a final concentration of 100-150 µM CoCl₂ is a common starting point).[3] b. Replace the existing medium with the treatment medium. c. Incubate the cells under standard cell culture conditions (37°C, 5% CO₂) for the desired experimental duration.
-
Following the incubation period, proceed with the desired downstream assays (e.g., cell viability assays, clonogenic survival assays, western blotting for hypoxia markers like HIF-1α).
Preparation of this compound for In Vivo Administration
This protocol provides a general guideline for preparing this compound for intraperitoneal (IP) injection in mice. The choice of vehicle is critical and should be optimized for the specific experimental needs.
Materials:
-
This compound powder
-
Sterile vehicle (e.g., saline, phosphate-buffered saline (PBS), or a suspension vehicle)
-
Sterile conical tubes
-
Vortex mixer
-
Syringes and needles of appropriate size for mice
Protocol for a Solution (if soluble at the desired concentration):
-
In a sterile environment, weigh the required amount of this compound.
-
Dissolve the this compound in a minimal amount of a suitable solvent like DMSO if necessary, ensuring the final concentration of the co-solvent is well-tolerated by the animals.
-
Bring the solution to the final volume with a sterile aqueous vehicle such as saline or PBS.
-
Ensure the final solution is clear and free of precipitates.
-
Draw the solution into a sterile syringe for injection.
Protocol for a Suspension (if not fully soluble):
-
Weigh the this compound powder in a sterile conical tube.
-
Add a small amount of the sterile vehicle (e.g., saline with 0.5% carboxymethylcellulose) to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a uniform suspension.
-
Maintain the suspension under constant agitation until it is drawn into the syringe to ensure consistent dosing.
-
Administer the suspension via intraperitoneal injection.
Important Considerations for In Vivo Studies:
-
Vehicle Selection: The choice of vehicle depends on the solubility of this compound at the desired concentration and the route of administration. Common vehicles include saline, PBS, and oils for lipophilic compounds. For suspensions, viscosity-enhancing agents like carboxymethylcellulose may be used.
-
Toxicity: Always perform a vehicle-only control group to account for any effects of the vehicle itself.
-
Dosage: this compound dosages in mice can range from 0.1 mg/g to 1.0 mg/g of body weight, depending on the experimental design.[5]
-
Administration: Intraperitoneal injection is a common route of administration for this compound in preclinical studies.[5]
Mechanism of Action: Bioreductive Activation
Under hypoxic conditions, this compound is reduced by various nitroreductases, such as xanthine oxidase and cytochrome P450 reductases.[6] This one-electron reduction forms a nitro radical anion. In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound in a futile cycle. However, under hypoxic conditions, further reduction occurs, leading to the formation of highly reactive nitroso and hydroxylamine intermediates. These reactive species can then bind to cellular macromolecules, including DNA and proteins, causing cellular damage and enhancing the effects of radiation.[2]
Safety Precautions
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. When weighing the powder, a fume hood or a ventilated balance enclosure should be used to avoid inhalation. Dispose of this compound waste according to institutional guidelines for chemical waste.
References
- 1. This compound and other hypoxia markers: metabolism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA damage in normal and neoplastic mouse tissues after treatment with this compound in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction and Testing of Hypoxia in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Effect of this compound pretreatment on nitrogen mustard-induced DNA cross-linking in mouse tissues in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reductive activation of nitroaromatics and enzyme inhibition: this compound and xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Misonidazole's Efficacy in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Misonidazole (MISO) is a 2-nitroimidazole compound that has been extensively investigated as a hypoxic cell radiosensitizer.[1][2] Its mechanism of action is predicated on its selective bioreductive activation within the low-oxygen environment characteristic of solid tumors.[3] Under hypoxic conditions, this compound undergoes a series of reductions to form reactive intermediates that can bind to cellular macromolecules, including DNA, ultimately leading to increased radiation-induced damage and direct cytotoxicity to hypoxic cells.[3][4] Preclinical animal models are indispensable for evaluating the efficacy and therapeutic potential of this compound in combination with radiotherapy. These models allow for the investigation of pharmacokinetics, tumor response, and normal tissue toxicity in a controlled in vivo setting.
This document provides detailed application notes and protocols for utilizing animal models to study the efficacy of this compound. It includes a summary of quantitative data from key studies, detailed experimental methodologies, and visualizations of signaling pathways and experimental workflows.
Data Presentation: Efficacy of this compound in Preclinical Models
The following tables summarize quantitative data from various studies that have evaluated the efficacy of this compound in different animal tumor models.
| Tumor Model | Animal Species/Strain | This compound (MISO) Dosage | Radiation Dose | Key Efficacy Endpoints & Results | Reference |
| Human Cervical Cancer (transplant) | Nude Mice (Yumoto Strain) | 1 mg/g b.w. | 1,000 rads (single dose) | Tumor Growth Delay: 8-10 days with radiation alone; 10-12 days with MISO + radiation. Faster decrease in tumor cord radius and tumor cellular density with MISO. | [5] |
| Murine Fibrosarcoma (FSa) | C3Hf/Kam Mice | 0.2 mg/g/fraction (total 1 mg/g) | 5 x 1 Gy, 5 x 2 Gy, 5 x 3 Gy | Sensitizer Enhancement Ratio (SER): 1.3 for oxic cells (Band 2), 1.9 for hypoxic cells (Band 4). MISO alone killed 50% of hypoxic cells. | [4] |
| KHT Sarcoma | C3H Mice | 2.5 mmol/kg (single dose) or multiple injections to maintain ~100 µg/ml blood level | 0-35 Gy | Tumor Response Enhancement: ~1.8-1.9 fold enhancement in tumor response with MISO in a chemo-radiation combination. Increased tumor control probability by 1.5-1.8 fold. | [6] |
| Human Cervical Carcinoma (transplant) | Nude Mice | 1 mg/g b.w. with 1,000 rads single dose; 0.25 mg/g/day with 4x250 rads; 1 mg/g b.w. with 500 rads in fractionated schedule | 1,000 rads (single); 4 x 250 rads; 4 x 250 rads + 1 x 500 rads | Delayed tumor repopulation and regrowth time with 1,000 rads single dose and MISO. Significant effect with unequally fractionated high dose radiation and MISO. | [7] |
| FaDu Xenograft | Mice | Not specified for in vivo, study focused on in vitro | Not specified for in vivo | In vitro: this compound's analogs (IAZA and FAZA) induced cytostasis in hypoxic head and neck cancer cells. | [3] |
Experimental Protocols
Animal Models and Tumor Implantation
-
Animal Selection: Immunocompromised mice (e.g., nude mice) are suitable for xenograft models using human cancer cell lines.[5][7] For studies involving murine tumor cell lines, syngeneic mouse strains (e.g., C3H for KHT sarcoma) should be used to avoid immune rejection.[4][6]
-
Tumor Cell Culture: Culture the selected tumor cells (e.g., human cervical carcinoma, murine fibrosarcoma) under standard sterile conditions in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Tumor Implantation:
-
Harvest tumor cells during their exponential growth phase.
-
Prepare a single-cell suspension in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Inject a defined number of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells) subcutaneously or intramuscularly into the flank or hind leg of the mouse.[4]
-
Monitor the animals regularly for tumor growth. Treatments are typically initiated when tumors reach a palpable size (e.g., 8-10 mm in diameter).[4]
-
This compound Administration
-
Preparation: Dissolve this compound powder in a sterile vehicle suitable for the chosen administration route (e.g., saline for intraperitoneal injection).
-
Dosage and Administration Route:
-
The dosage of this compound can vary significantly depending on the experimental design. Doses ranging from 0.2 mg/g to 1 mg/g have been reported.[4][7]
-
Intraperitoneal (i.p.) injection is a common route of administration.[4] For precise dosing, calculate the required volume based on the individual animal's body weight.
-
Oral administration can also be employed, potentially mixed in a palatable jelly to minimize stress.[8]
-
-
Timing: Administer this compound 30-60 minutes prior to irradiation to allow for adequate tumor penetration and accumulation in hypoxic regions.[4][9]
Tumor Irradiation
-
Anesthesia: Anesthetize the animals to ensure they remain immobile during the procedure.
-
Shielding: Shield the non-tumor-bearing parts of the animal's body with lead to minimize exposure to radiation.
-
Irradiation:
-
Use a calibrated X-ray source to deliver a precise dose of radiation to the tumor.
-
The radiation dose and fractionation schedule will depend on the study's objectives. Single high doses (e.g., 10-20 Gy) or fractionated clinical-like regimens (e.g., 2 Gy per fraction) can be used.[5]
-
Assessment of this compound Efficacy
-
Tumor Growth Delay:
-
Measure the tumor dimensions (length and width) with calipers at regular intervals (e.g., every 2-3 days).
-
Calculate the tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Plot the mean tumor volume over time for each treatment group.
-
Determine the time it takes for the tumors in each group to reach a predetermined size (e.g., four times the initial volume). The difference in this time between the control and treated groups represents the tumor growth delay.
-
-
Tumor Cell Survival (Clonogenic Assay):
-
At a specified time after treatment, excise the tumors and prepare single-cell suspensions.
-
Plate a known number of cells in culture dishes and allow them to form colonies.
-
Stain and count the colonies to determine the surviving fraction of cells. The lung colony assay is an in vivo variation of this method.[4]
-
-
Histological Analysis:
-
Excise tumors and fix them in formalin.
-
Embed the tumors in paraffin and prepare tissue sections.
-
Stain the sections with hematoxylin and eosin (H&E) to evaluate changes in tumor morphology, necrosis, and cellular density.[5]
-
-
Measurement of Hypoxia:
-
This compound itself, when radiolabeled (e.g., with 14C or 3H), can be used as a marker for hypoxia.[2][10]
-
Administer labeled this compound and, after a set time, excise the tumor.
-
Determine the amount of bound radioactivity in the tumor tissue through scintillation counting or autoradiography.[2][10]
-
Immunohistochemical staining for endogenous hypoxia markers like HIF-1α or exogenous markers like pimonidazole can also be performed.[11]
-
Visualizations
Signaling Pathway of this compound in Hypoxic Tumor Cells
Caption: this compound's mechanism of action in hypoxic versus normoxic cells.
Experimental Workflow for Evaluating this compound Efficacy
Caption: A typical workflow for preclinical evaluation of this compound.
References
- 1. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: this compound, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and other hypoxia markers: metabolism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor sensitizing effect by this compound in a clinically relevant radiation dose range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Experimental studies on radiosensitization of hypoxic cancer cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increased therapeutic benefit through the addition of this compound to a nitrosourea-radiation combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Flow-microfluorometric studies on the effect of this compound as a radiosensitizer for human uterine cervical carcinoma transplanted to nude mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Voluntary oral administration of drugs in mice [protocols.io]
- 9. induction-of-tumour-hypoxia-post-irradiation-a-method-for-increasing-the-sensitizing-efficiency-of-misonidazole-and-rsu-1069-in-vivo - Ask this paper | Bohrium [bohrium.com]
- 10. Changes in this compound binding with hypoxic fraction in mouse tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Combining Misonidazole with Chemotherapy in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of preclinical studies investigating the synergistic effects of Misonidazole with conventional chemotherapy agents. Detailed protocols for key experimental assays are included to facilitate the design and execution of similar research.
Introduction
This compound, a nitroimidazole compound, is a well-established hypoxic cell radiosensitizer. Its mechanism of action involves selective reduction in hypoxic environments, characteristic of solid tumors, leading to the formation of reactive intermediates that mimic the DNA-damaging effects of oxygen.[1][2][3][4] Preclinical evidence strongly suggests that this compound can also potentiate the efficacy of various chemotherapeutic agents, particularly alkylating agents and nitrosoureas, by enhancing their cytotoxic effects in the hypoxic tumor microenvironment.[5] This synergy is primarily attributed to this compound's ability to increase DNA damage and potentially inhibit DNA repair mechanisms.[6][7][8]
Data Presentation: Summary of Preclinical Findings
The following tables summarize quantitative data from key preclinical studies on the combination of this compound with different chemotherapy drugs.
Table 1: this compound in Combination with Nitrosoureas (e.g., CCNU)
| Chemotherapy Agent | This compound Dose | Tumor Model | Endpoint | Enhancement Ratio / Factor | Reference |
| CCNU | 0.25 mg/g | KHT Sarcoma | Clonogenic Cell Survival | DMF: 1.9 | [9] |
| CCNU | 0.5 mg/g | KHT Sarcoma | Clonogenic Cell Survival | DMF: 2.1 | [9] |
| CCNU | 1.0 mg/g | KHT Sarcoma | Clonogenic Cell Survival | DMF: 2.4 | [9] |
| CCNU | 0.5 mg/g | KHT Sarcoma | Tumor Growth Delay | ~2-fold increase | [9] |
| CCNU | 1.0 mg/g | KHT Sarcoma | Tumor Growth Delay | ~2-fold increase | [9] |
| CCNU | 1.0 mg/g | RIF-1 Tumor | Tumor Growth Delay | ~2-fold increase | [9] |
| Nitrosourea | 2.5 mmol/kg (single dose) | KHT Sarcoma | Tumor Response | Factor of ~1.8-1.9 | [6] |
| Nitrosourea | Chronic administration | KHT Sarcoma | Tumor Control Probability | 1.5- to 1.8-fold increase | [6][10] |
DMF: Dose Modifying Factor
Table 2: this compound in Combination with Cyclophosphamide
| This compound Dose | Tumor Model | Endpoint | Key Finding | Reference |
| Not specified | Lewis Lung Carcinoma | Cytotoxicity | Potentiation of cyclophosphamide cytotoxicity | [1] |
| Not specified | B16 Melanoma | Cytotoxicity | No potentiation observed | [1] |
Table 3: this compound in Combination with Cisplatin
| Treatment Condition | Cell Type | Endpoint | Key Finding | Reference |
| Hypoxic | Mammalian cells (in vitro) | Cytotoxicity | Additional killing of hypoxic cells | |
| Aerobic | Mammalian cells (in vitro) | Cytotoxicity | No additional cytotoxic effect |
Signaling Pathways and Mechanisms of Action
This compound's potentiation of chemotherapy is intrinsically linked to the hypoxic nature of solid tumors. The proposed mechanism involves the following key steps:
-
Hypoxic Activation: In the low-oxygen environment of a tumor, this compound is enzymatically reduced to form reactive nitroso and hydroxylamine intermediates.
-
DNA Damage: These reactive species can directly interact with DNA, causing strand breaks and other lesions, thereby augmenting the DNA damage induced by chemotherapeutic agents.[6][8]
-
Inhibition of DNA Repair: There is evidence to suggest that this compound or its metabolites may interfere with cellular DNA repair pathways, preventing the resolution of chemotherapy-induced damage and leading to increased cell death.[6][7][8]
Below is a diagram illustrating the proposed signaling pathway for this compound's synergistic effect with chemotherapy.
Caption: Proposed mechanism of this compound's synergistic action with chemotherapy.
Experimental Protocols
Detailed methodologies for key preclinical assays are provided below.
In Vitro Cytotoxicity: MTT Assay
This protocol is adapted from standard MTT assay procedures and can be used to assess the cytotoxic effects of this compound in combination with chemotherapy on cancer cell lines.[9][11][12][13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microplates
-
This compound
-
Chemotherapeutic agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Drug Treatment: Treat cells with varying concentrations of the chemotherapeutic agent, this compound, or the combination of both. Include untreated control wells.
-
Incubation: Incubate the plate for a duration relevant to the cell line and drug action (typically 24-72 hours). For hypoxic conditions, place the plate in a hypoxic chamber.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine IC50 values.
References
- 1. Keynote address: cellular reduction of nitroimidazole drugs: potential for selective chemotherapy and diagnosis of hypoxic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. afpremed.org [afpremed.org]
- 3. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: this compound, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: this compound, myths and mistakes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancement of chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative DNA damage and repair induced by this compound, CB 1954 and RSU 1069 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Repair of DNA breaks after irradiation in this compound or oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of this compound and DNA damage in hypoxic mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Increased therapeutic benefit through the addition of this compound to a nitrosourea-radiation combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 细胞计数与健康状况分析 [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Measuring Misonidazole in Plasma: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the quantitative analysis of Misonidazole in plasma samples. This compound is a nitroimidazole radiosensitizer that has been investigated for its ability to increase the effectiveness of radiotherapy in hypoxic tumors. Accurate measurement of its concentration in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the drug's exposure-response relationship.
This guide is intended for researchers, scientists, and drug development professionals. It outlines two primary analytical methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a more sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The protocols include detailed steps for sample preparation, instrument parameters, and data analysis.
Method 1: HPLC-UV for this compound Quantitation
This method is a robust and widely accessible technique for determining this compound concentrations in plasma, suitable for studies where high sensitivity is not the primary requirement.
Experimental Protocol: HPLC-UV
1. Sample Preparation (Protein Precipitation)
-
To 1.0 mL of plasma sample in a microcentrifuge tube, add a known concentration of an appropriate internal standard.
-
Add 2.0 mL of methanol to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
2. HPLC-UV Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A suitable mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 20 µL.
-
Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
Data Presentation: HPLC-UV Method Performance
A summary of the quantitative performance of a typical HPLC-UV method for this compound is presented below.[1]
| Parameter | Result |
| Linearity Range | 25 - 250 mg/L[1] |
| Within-day Precision (CV) | < 5.0%[1] |
| Day-to-day Precision (CV) | < 5.0%[1] |
| Analytical Recovery | 97.6 - 99.8%[1] |
| Limit of Detection (LOD) | 1.4 mg/L[1] |
Method 2: LC-MS/MS for High-Sensitivity this compound Quantitation
For studies requiring lower limits of quantification, such as those involving low doses or detailed pharmacokinetic profiling, an LC-MS/MS method is recommended. This section outlines a proposed method based on established procedures for structurally similar nitroimidazole compounds. Note: This method would require full validation before implementation.
Experimental Protocol: LC-MS/MS
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma sample in a microcentrifuge tube, add an internal standard (e.g., a stable isotope-labeled this compound or a related nitroimidazole compound).
-
Add 1.0 mL of an appropriate extraction solvent (e.g., ethyl acetate).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 12,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an LC-MS vial for analysis.
2. LC-MS/MS Conditions
-
LC Column: C18 or similar reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MS Detection: Multiple Reaction Monitoring (MRM).
-
Proposed MRM Transition for this compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z. Specific transition values to be optimized during method development.
Data Presentation: Expected LC-MS/MS Method Performance
The following table summarizes the expected performance characteristics of a validated LC-MS/MS method, based on data from similar compounds.
| Parameter | Expected Result |
| Linearity Range | e.g., 1 - 1000 ng/mL |
| LLOQ | e.g., 1 ng/mL |
| Accuracy | 85 - 115% |
| Precision (CV) | < 15% |
| Recovery | > 80% |
| Matrix Effect | Minimal and compensated by internal standard |
Visualized Workflows
To aid in the understanding of the experimental processes, the following diagrams illustrate the workflows for sample preparation and analysis.
Caption: General workflow for this compound analysis in plasma.
Caption: Decision logic for selecting an analytical method.
References
Application Notes and Protocols: Synthesis of Misonidazole Derivatives for Imaging
Introduction
Misonidazole, a 2-nitroimidazole compound, is a cornerstone in the development of imaging agents for detecting tumor hypoxia, a condition of low oxygen tension in solid tumors that is linked to resistance to radiotherapy and chemotherapy.[1][2] The selective retention of this compound and its derivatives in hypoxic cells is driven by a bioreductive mechanism.[1][3] Under low-oxygen conditions, the nitro group of the imidazole ring is reduced, forming reactive intermediates that covalently bind to intracellular macromolecules, effectively trapping the molecule within the hypoxic cell.[4][5] In contrast, under normoxic conditions, the reduced intermediate is rapidly re-oxidized to its parent form, allowing it to diffuse out of the cell. This oxygen-dependent trapping mechanism forms the basis for non-invasive hypoxia imaging using Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), and fluorescence microscopy.
These application notes provide detailed protocols and quantitative data for the synthesis of various this compound derivatives, tailored for researchers, scientists, and professionals in drug development.
Mechanism of Hypoxia-Selective Trapping
The utility of 2-nitroimidazoles as hypoxia imaging agents is based on the competition between two metabolic pathways. The initial step is a one-electron reduction of the nitro group, primarily by cellular flavoproteins, to form a nitro radical-anion. The fate of this radical is oxygen-dependent.[3]
-
In Normoxic Cells (Sufficient O₂): The nitro radical-anion is rapidly re-oxidized back to the parent this compound derivative by molecular oxygen. This reversible reaction prevents further reduction and allows the imaging agent to be cleared from the tissue.
-
In Hypoxic Cells (Low O₂): In the absence of sufficient oxygen, the nitro radical-anion undergoes further, irreversible reduction to form highly reactive nitroso and hydroxylamine intermediates. These species readily bind to cellular macromolecules, leading to their accumulation and retention specifically within hypoxic cells.[5][6]
Caption: Mechanism of this compound's hypoxia-selective retention.
Synthesis of Radiolabeled this compound Derivatives for PET/SPECT
Radiolabeling this compound with positron-emitters like Fluorine-18 ([¹⁸F]) for PET or gamma-emitters like Technetium-99m ([⁹⁹ᵐTc]) for SPECT allows for the non-invasive visualization and quantification of tumor hypoxia.
[¹⁸F]Fluorothis compound ([¹⁸F]FMISO) for PET Imaging
[¹⁸F]FMISO is the most widely used PET agent for imaging hypoxia.[6][7] Synthesis typically involves the nucleophilic substitution of a leaving group on a protected precursor with [¹⁸F]fluoride, followed by deprotection.
Caption: General workflow for the automated synthesis of [¹⁸F]FMISO.
Protocol 2.1.1: Automated Synthesis of [¹⁸F]FMISO from NITTP Precursor
This protocol is adapted from a fully automated procedure for the synthesis of [¹⁸F]FMISO.[8] The precursor used is 1-(2'-nitro-1'-imidazolyl)-2-O-tetrahydropyranyl-3-O-toluenesulphonyl-propanediol (NITTP).
Materials:
-
[¹⁸F]Fluoride in [¹⁸O]H₂O from cyclotron
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
NITTP precursor
-
Hydrochloric Acid (1 M HCl)
-
Sodium Hydroxide (for neutralization)
-
Sterile Water for Injection
-
Sep-Pak Alumina N cartridge
-
Sep-Pak C18 cartridge
-
Automated synthesis module (e.g., a modified FDG module)
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution: The aqueous [¹⁸F]fluoride solution is passed through a quaternary methylammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻. The fluoride is then eluted into the reactor vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Drying: The solvent is removed by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen gas to ensure anhydrous conditions for the labeling reaction.
-
Nucleophilic Fluorination: The NITTP precursor (e.g., 10 mg) dissolved in a suitable solvent like DMSO or acetonitrile is added to the reactor containing the dried [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex. The mixture is heated (e.g., at 120-130°C) for a set time (e.g., 10-15 minutes) to facilitate the nucleophilic substitution reaction, forming the protected [¹⁸F]fluoro-intermediate.[8]
-
Hydrolysis (Deprotection): After cooling, 1 M HCl is added to the reactor, and the mixture is heated (e.g., at 100-110°C for 10 minutes) to remove the tetrahydropyranyl (THP) protecting group.[8]
-
Purification: The crude product is passed through a neutral alumina cartridge to remove unreacted [¹⁸F]fluoride and other polar impurities. Further purification can be achieved using a C18 cartridge to retain the final product, which is then eluted with ethanol and diluted with saline for injection. This method can replace traditional HPLC purification.[8][9]
-
Quality Control: The final product is tested for radiochemical purity (typically >95%) using radio-TLC or HPLC, pH, and sterility before use.
[⁹⁹ᵐTc]Technetium-labeled this compound for SPECT Imaging
Developing a [⁹⁹ᵐTc]-labeled this compound analogue provides a more accessible alternative to PET imaging in many clinical settings.[10] The synthesis strategy involves a bifunctional approach: a this compound derivative is first conjugated to a chelating agent, which then strongly binds to a [⁹⁹ᵐTc] core.[11]
Caption: Workflow for synthesizing a [⁹⁹ᵐTc]-labeled this compound derivative.
Protocol 2.2.1: Synthesis of [⁹⁹ᵐTc]-Ethylenedicysteine-Bis-Misonidazole ([⁹⁹ᵐTc]-EC-MISO)
This protocol describes the synthesis of a this compound dimer conjugated to an ethylenedicysteine (EC) chelator for labeling with [⁹⁹ᵐTc].[12][13]
Materials:
-
2-nitroimidazole
-
Reagents for synthesis of amino-Misonidazole and conjugation to EC (specifics depend on the chosen synthetic route)
-
Stannous Chloride (SnCl₂)
-
[⁹⁹ᵐTc]Sodium Pertechnetate ([⁹⁹ᵐTc]NaTcO₄) solution from a generator
-
Phosphate buffer
-
Nitrogen gas
Procedure:
-
Ligand Synthesis (Non-radioactive):
-
Step A: Synthesis of Amino-Misonidazole: Synthesize an amino derivative of this compound starting from 2-nitroimidazole. This creates a reactive handle for conjugation.[12]
-
Step B: Conjugation to Chelator: Conjugate the amino-Misonidazole derivative to the bifunctional chelating agent, ethylenedicysteine (EC). This forms the final ligand (EC-Bis-MISO) ready for radiolabeling. Purify the ligand via standard organic chemistry techniques (e.g., chromatography).
-
-
Radiolabeling:
-
Step A: Kit Preparation: In a sterile, nitrogen-purged vial, prepare a "kit" containing the EC-Bis-MISO ligand and a reducing agent, stannous chloride (SnCl₂).
-
Step B: Labeling Reaction: Add the required activity of [⁹⁹ᵐTc]NaTcO₄ solution to the vial. The SnCl₂ reduces the technetium from the +7 oxidation state in pertechnetate to a lower oxidation state, allowing it to be chelated by the EC moiety of the ligand.
-
Step C: Incubation: Gently mix and incubate the reaction at room temperature for a specified time (e.g., 20-30 minutes).
-
-
Quality Control: Assess the radiochemical purity of the final [⁹⁹ᵐTc]-EC-MISO product using radio-TLC. A high radiochemical purity (e.g., >94%) indicates successful labeling.[12][13]
Data Presentation: Synthesis of this compound Derivatives
The following table summarizes quantitative data from various synthesis methods for this compound imaging derivatives.
| Derivative Name | Imaging Modality | Precursor / Method | Radiochemical Yield (RCY) | Synthesis Time | Radiochemical Purity | Citation(s) |
| [¹⁸F]FMISO | PET | NITTP Precursor / Automated | 37.49 ± 1.68% (non-decay corrected) | 40 ± 1 min | > 95% | [8] |
| [¹⁸F]FMISO | PET | TracerLab FX-FDG Module | 56% | 31 min | > 99.5% | [14] |
| [¹⁸F]FMISO | PET | [¹⁸F]epifluorohydrin intermediate | 40% (at EOB) | ~140 min | > 99% | [7][15] |
| [¹⁸F]FMISO | PET | Simplified SPE purification | Not specified | Reduced time | Not specified | [9] |
| [¹⁸F]AlF-NOTA-NI | PET | NOTA-NI / Al¹⁸F Chelation | > 95% | 20 min | > 99% | [2][16] |
| [⁹⁹ᵐTc]-EC-Bis-MISO | SPECT | EC-Bis-MISO Ligand / SnCl₂ | Not specified | Short (incubation) | Up to 94% | [12][13] |
| --INVALID-LINK--₃-MISO | SPECT | This compound-IDA analogue | Not specified | Not specified | > 98% | [10] |
| [¹²⁵I]IVM | SPECT | Halodestannylation | Not specified | Not specified | Not specified | [4] |
EOB: End of Bombardment
Synthesis of Fluorescent this compound Derivatives
While less common than radiolabeled versions, fluorescent this compound probes can be synthesized for in vitro studies like fluorescence microscopy and flow cytometry. The general strategy involves conjugating a this compound derivative bearing a reactive group (e.g., amine, carboxyl) with a fluorescent dye that has a complementary reactive moiety (e.g., NHS-ester, isothiocyanate).
Conceptual Protocol 4.1: General Synthesis of a Fluorescent this compound Probe
Procedure:
-
Synthesize a Functionalized this compound: Prepare a this compound derivative with a linker terminating in a primary amine (e.g., MISO-NH₂). This can be achieved through standard organic synthesis routes starting from this compound or 2-nitroimidazole.
-
Activate Fluorophore: Use a commercially available N-hydroxysuccinimide (NHS) ester or isothiocyanate (ITC) derivative of a desired fluorophore (e.g., FITC, Cy5).
-
Conjugation Reaction: Dissolve the MISO-NH₂ derivative in an appropriate anhydrous solvent (e.g., DMF or DMSO) with a non-nucleophilic base (e.g., triethylamine). Add the activated fluorophore and stir the reaction at room temperature in the dark for several hours to overnight.
-
Purification: Purify the resulting fluorescent this compound conjugate using column chromatography or preparative HPLC to remove unreacted starting materials.
-
Characterization: Confirm the structure and purity of the final product using techniques such as mass spectrometry and NMR spectroscopy. Evaluate its photophysical properties (absorption/emission spectra, quantum yield).[17]
References
- 1. This compound and other hypoxia markers: metabolism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Preliminary Evaluation of a Novel 18F-Labeled 2-Nitroimidazole Derivative for Hypoxia Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: this compound, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of an (iodovinyl)this compound derivative for hypoxia imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hypoxia Imaging As a Guide for Hypoxia-Modulated and Hypoxia-Activated Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [18F]Fluorothis compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The possibility of a fully automated procedure for radiosynthesis of fluorine-18-labeled fluorothis compound using a simplified single, neutral alumina column purification procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid and simplified synthesis of [18F]Fluorothis compound and its use in PET imaging in an experimental model of subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A (99m)Tc-labeled this compound analogue: step toward a (99m)Tc-alternative to [18F]flurothis compound for detecting tumor hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Preparation and Biodistribution of Technetium-99m-Labeled Bis- this compound (MISO) as an Imaging Agent for Tumour Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamscience.com [benthamscience.com]
- 14. researchgate.net [researchgate.net]
- 15. A radiosynthesis of fluorine-18 fluorothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Synthesis and Preliminary Evaluation of a Novel 18F-Labeled 2-Nitroimidazole Derivative for Hypoxia Imaging [frontiersin.org]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Misonidazole Neurotoxicity in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with Misonidazole-induced neurotoxicity in animal studies. The information is compiled from various preclinical investigations and aims to offer practical guidance for study design, execution, and data interpretation.
Frequently Asked Questions (FAQs)
1. What are the common signs of this compound neurotoxicity in rodents?
Researchers should monitor for both central and peripheral neurotoxic effects. Common signs include ataxia, tremors, convulsions, and peripheral neuropathy. In rats, peripheral neurotoxicity often precedes central nervous system effects. However, with this compound analogs like desmethylthis compound, central and peripheral damage may occur concurrently[1].
2. At what doses is this compound neurotoxicity typically observed?
Neurotoxicity is dose-dependent. In rat studies, daily administration of 300 mg/kg of this compound over several weeks consistently leads to neurotoxic symptoms. In contrast, a lower dose of 100 mg/kg/day shows a significantly lower incidence of neurotoxicity[2].
3. Are the neurotoxic effects of this compound consistent across different animal models?
No, the neurotoxic effects of this compound can be species-specific. For instance, the rat model is useful for comparing the relative toxicity of different nitroimidazole radiosensitizers but may not be an ideal model for predicting neurotoxicity in humans or non-human primates[3].
4. What are the established methods for detecting this compound neurotoxicity before overt clinical signs appear?
Early detection is possible through electrophysiological and biochemical assessments.
-
Electrophysiological Monitoring: Analysis of nerve train evoked responses and brain stem auditory evoked potentials (BAEPs) can diagnose neurotoxicity before clinical signs become apparent[2][3].
-
Biochemical Markers: An increase in the activity of lysosomal enzymes such as β-glucuronidase and β-galactosidase in nervous tissue is indicative of neurotoxicity[4]. These changes can be quantified and are consistent with a dying-back peripheral neuropathy[4].
5. Are there any known strategies to mitigate this compound-induced neurotoxicity?
Several preclinical studies have explored co-administration of neuroprotective agents.
-
Vitamin B6 (Pyridoxine): Concomitant administration of large doses of pyridoxine has been shown to significantly decrease this compound neurotoxicity in mice, allowing for the administration of higher cumulative doses of this compound without altering its radiosensitizing efficacy[5].
-
Vitamin E and Thiamine Pyrophosphate (TPP): Oral administration of Vitamin E (30 mg/kg) or intramuscular injection of TPP (1.0 mg/kg) has demonstrated some protective effects against both peripheral and central neurotoxicity in rats[6].
-
Pentobarbital Pre-treatment: Pre-treating rats with pentobarbital for five days (50 mg/kg) enabled them to tolerate significantly higher doses of this compound, likely due to the induction of hepatic microsomal enzymes leading to faster this compound metabolism[7].
Troubleshooting Guides
| Problem | Potential Cause | Recommended Solution |
| High incidence of animal mortality at standard this compound doses. | Species or strain-specific sensitivity. Incorrect dose calculation or administration. | Verify dose calculations and administration technique. Consider using a different, less sensitive rodent strain. If possible, perform a pilot dose-escalation study to determine the maximum tolerated dose in your specific animal model. |
| Inconsistent or absent signs of neurotoxicity at expected toxic doses. | Development of tolerance. Insufficient duration of this compound administration. Inaccurate assessment methods. | Ensure the duration of dosing is sufficient to induce neurotoxicity, as effects are cumulative. Utilize sensitive detection methods like BAEPs or biochemical markers, as simple behavioral tests may not be reliable for detecting subtle neurotoxicity[4]. |
| Difficulty in distinguishing between peripheral and central neurotoxicity. | Overlapping clinical signs. | Employ specific assessment techniques. Use nerve conduction studies and analysis of peripheral nerve biopsies to specifically assess peripheral neuropathy. Utilize BAEPs and histological examination of the brain stem to evaluate central neurotoxicity[3]. |
| Variability in neuroprotective agent efficacy. | Inadequate dosing or administration route of the neuroprotectant. Pharmacokinetic interactions affecting this compound efficacy. | Optimize the dose and administration route of the neuroprotective agent based on available literature. For example, Vitamin E was administered orally in protective studies[6]. It is also crucial to confirm that the neuroprotective agent does not interfere with the radiosensitizing properties of this compound, as was demonstrated for pyridoxine[5]. |
Quantitative Data Summary
Table 1: this compound Dosing and Neurotoxicity in Rats
| Dose | Administration Schedule | Animal Model | Observed Neurotoxicity | Reference |
| 100 mg/kg | 5 days/week for 3 weeks | Inbred F344 Rats | Low incidence (1 of several rats) of overt neurotoxicity. | [2] |
| 300 mg/kg | 5 days/week for 3 weeks | Inbred F344 Rats | High incidence (all rats) of overt neurotoxicity. | [2] |
| >300 mg/kg/day | 7 consecutive days | Wistar Rats | Maximal increases in β-glucuronidase and β-galactosidase activities (140-180% of control). | [5] |
| 400 mg/kg/day | 7 consecutive days | Wistar Rats | Significant neurotoxic side effects as measured by biochemical markers. | [6] |
Table 2: Neuroprotective Agent Dosing in Rodent Models
| Neuroprotective Agent | Dose | Administration Route | Animal Model | Outcome | Reference |
| Pyridoxine-HCl (Vitamin B6) | "Large doses" | Intraperitoneal | BALB/c Mice | Significantly less toxicity (survival, weight gain, neurological tests). | [5] |
| Vitamin E | 30 mg/kg | Oral | Wistar Rats | Some protection against PNS and CNS neurotoxicity. | [6] |
| Thiamine Pyrophosphate (TPP) | 1.0 mg/kg | Intramuscular | Wistar Rats | Some protection against PNS and CNS neurotoxicity. | [6] |
| Pentobarbital | 50 mg/kg | Not specified | Rats | Tolerated statistically significant higher doses of this compound. | [7] |
Experimental Protocols
Protocol 1: Induction of this compound Neurotoxicity in Rats for Neuroprotection Studies
-
Animal Model: Male Wistar rats.
-
This compound Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline).
-
Dosing Regimen: Administer this compound intraperitoneally at a dose of 400 mg/kg/day for 7 consecutive days. This regimen is designed to produce measurable biochemical changes indicative of neurotoxicity within 4 weeks[6].
-
Neuroprotective Agent Administration: Co-administer the test neuroprotective agent according to its specific protocol. For example, Vitamin E can be given orally at 30 mg/kg daily[6].
-
Monitoring: Observe animals daily for clinical signs of neurotoxicity. Perform electrophysiological assessments (e.g., BAEPs) weekly.
-
Endpoint Analysis: At 4 weeks post-initiation of dosing, euthanize animals and collect nervous tissues (sciatic/posterior tibial nerve, trigeminal ganglia, cerebellum) for biochemical analysis of β-glucuronidase and β-galactosidase activity[5][6].
Protocol 2: Assessment of Peripheral Neurotoxicity using Nerve Train Evoked Responses
-
Animal Model: Inbred F344 rats.
-
This compound Administration: Treat rats with this compound at 100 mg/kg or 300 mg/kg, 5 days a week for 3 weeks[2].
-
Nerve Train Analysis:
-
This non-invasive test should be performed periodically throughout the study.
-
The methodology involves stimulating a peripheral nerve and recording the evoked response.
-
The analysis of the nerve train allows for the detection of subtle changes in nerve function that precede overt clinical signs of neuropathy[2].
-
Note: The specific parameters for stimulation and recording should be optimized for the experimental setup and animal model.
-
Visualizations
Caption: Experimental workflow for evaluating neuroprotective agents against this compound neurotoxicity.
References
- 1. This compound neurotoxicity in rats: Part I. Evaluation of this compound neurotoxicity in rats by analysis of brain stem auditory and cortical evoked potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of this compound peripheral neurotoxicity in rats by analysis of nerve trains evoked response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A biochemical assessment of the neurotoxicity of the radiosensitizing drug this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of this compound peripheral neurotoxicity in rats by analysis of nerve trains evoked response (Journal Article) | OSTI.GOV [osti.gov]
- 5. A biochemical method for assessing the neurotoxic effects of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protection against this compound-induced neuropathy in rats: a biochemical assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound neurotoxicity in rats: Part II. Effect of pre- and intermittent treatment with pentobarbital on this compound neurotoxicity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Misonidazole Therapeutic Ratio Improvement: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working to improve the therapeutic ratio of Misonidazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary dose-limiting toxicity of this compound and how does it impact its therapeutic use?
A1: The primary dose-limiting toxicity of this compound is neurotoxicity, which most commonly presents as peripheral neuropathy.[1][2][3][4] This severe side effect restricts the administration of this compound at concentrations high enough to achieve maximum radiosensitization of hypoxic tumor cells, thereby limiting its overall therapeutic efficacy in clinical settings.[1][5][6]
Q2: What are the main strategies being explored to improve the therapeutic ratio of this compound?
A2: Key strategies focus on either reducing its toxicity to normal tissues or enhancing its efficacy within the tumor. These include:
-
Developing less toxic analogues: Creating derivatives with different physicochemical properties, such as increased hydrophilicity (e.g., Etanidazole), to reduce uptake in the nervous system.[1][6]
-
Combination therapies: Using this compound with other agents that can enhance tumor radiation response through different mechanisms.[7][8][9][10]
-
Bioreductive prodrugs: Designing prodrugs that are selectively activated to their cytotoxic form under the hypoxic conditions characteristic of solid tumors.[11][12][13][14]
-
Novel drug delivery systems: Employing methods like intraperitoneal administration to increase local drug concentration in the tumor while minimizing systemic exposure.[15]
Q3: How does tumor hypoxia influence the efficacy of this compound?
A3: this compound is an oxygen-mimetic agent.[16] Under hypoxic (low oxygen) conditions, which are common in solid tumors, this compound can "fix" radiation-induced DNA damage, making it permanent and leading to cell death.[17] In normally oxygenated tissues, the drug is less effective as a radiosensitizer. This compound can also be selectively cytotoxic to hypoxic cells, as its reduction intermediates, which are toxic, are formed at higher rates in the absence of oxygen.[4][18][19]
Q4: Why do in vitro results with this compound often not translate to in vivo or clinical success?
A4: Several factors contribute to this discrepancy:
-
Toxicity limitations: The doses achievable in humans are often much lower than those showing significant effects in cell cultures due to neurotoxicity.[1][5]
-
Cellular microenvironment: In vitro experiments may not fully replicate the complex tumor microenvironment, including factors like pH gradients and the presence of endogenous antioxidants like ascorbate, which can influence drug uptake and activity.[1]
-
Thiol depletion: this compound can deplete cellular thiols, which are radioprotective. This can be an artifact in in vitro systems and may not be as significant in vivo.[1]
-
Reoxygenation: In a clinical setting with fractionated radiotherapy, reoxygenation of hypoxic tumor cells can occur between doses, reducing the overall impact of a hypoxic cell sensitizer.[5][20]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High incidence of neurotoxicity in animal models. | - Dose is too high.- Drug is accumulating in the nervous system.[21]- Animal model is particularly sensitive. | - Perform a dose-escalation study to determine the maximum tolerated dose (MTD).- Monitor plasma and tissue concentrations of this compound.[22]- Consider using a more hydrophilic analogue like Etanidazole, which has shown lower neurotoxicity.[6] |
| Lack of significant radiosensitization in vivo despite positive in vitro results. | - Insufficient drug concentration at the tumor site.- Rapid drug clearance.- Tumor reoxygenation between radiation fractions.[20]- Presence of endogenous radioprotectors (e.g., high thiol levels) in the tumor. | - Verify tumor drug concentration via techniques like HPLC on tissue samples.[22]- Optimize the timing of drug administration relative to irradiation.- Consider combination with agents that inhibit DNA repair or enhance tumor hypoxia.- Evaluate the effect of thiol-depleting agents in your model, though this can be complex.[1] |
| Inconsistent results between experiments. | - Variability in tumor hypoxia.- Inconsistent drug formulation or administration.- Differences in the timing of drug and radiation delivery. | - Use hypoxia markers (e.g., pimonidazole staining) to assess the level and distribution of hypoxia in tumors.- Ensure consistent preparation and administration of this compound.- Strictly adhere to the experimental timeline for drug and radiation delivery. |
| This compound appears to enhance normal tissue damage in combination with chemotherapy. | - The chemotherapeutic agent may also be sensitized by this compound in normal tissues.- Overlapping toxicities. | - Evaluate the effect of the combination on normal tissue endpoints (e.g., skin reactions, bone marrow suppression).[9][23]- Adjust the doses of one or both agents.- Explore different scheduling of the two agents to minimize overlapping toxicity. |
Quantitative Data Summary
Table 1: this compound and Analogues - Comparative Toxicity and Efficacy
| Compound | Key Feature | Dose-Limiting Toxicity | Relative Dose vs. This compound for Similar Effect | Clinical Trial Outcome |
| This compound | 2-nitroimidazole, lipophilic | Peripheral Neuropathy[2][3][24][25][26] | 1x | Generally disappointing due to toxicity, though some benefit seen in head and neck cancers.[1][5][16] |
| Etanidazole (SR-2508) | More hydrophilic than this compound | Peripheral Neuropathy (less severe) | ~3x higher dose tolerated | Also largely failed to show significant benefit in large trials.[6] |
| Nimorazole | 5-nitroimidazole | Nausea/vomiting (less neurotoxic) | N/A | Showed a significant benefit in head and neck cancer and is used as standard treatment in Denmark.[1][6] |
| Pimonidazole | Weakly basic 2-nitroimidazole | Central Nervous System (disorientation, malaise) | N/A | A clinical trial in cervical cancer showed no benefit.[1][6] |
Table 2: Combination Therapy of this compound with Indomethacin in a Murine Sarcoma Model
| Treatment Group | Tumor Radioresponse Enhancement Factor | Hair Loss Enhancement Factor | Leg Contracture Enhancement Factor | Therapeutic Gain |
| This compound (MISO) alone | 1.86 | 1.69 | 1.54 | Small |
| Indomethacin (INDO) alone | 1.31 | No effect | No effect | Moderate |
| MISO + INDO | 2.72 (more than additive) | No additional effect over MISO alone | N/A | Significant |
| Data adapted from a study on murine fibrosarcoma.[7] |
Key Experimental Protocols
Protocol 1: In Vivo Tumor Growth Delay Assay
-
Animal Model: C3H mice bearing syngeneic fibrosarcomas (FSA) in the leg are commonly used. Tumors are grown to a specific size (e.g., 8 mm diameter) before treatment.
-
Treatment Groups:
-
Control (no treatment)
-
Radiation alone
-
This compound alone
-
This compound + Radiation
-
-
Drug Administration: this compound is typically administered intraperitoneally (i.p.) at a specified dose (e.g., 0.5 mg/g body weight) 30-40 minutes before irradiation to allow for tumor penetration.[27]
-
Irradiation: The tumor-bearing leg is locally irradiated with a single dose or fractionated doses of gamma rays from a source like ¹³⁷Cs. The rest of the animal is shielded.
-
Endpoint Measurement: Tumor size is measured regularly (e.g., 3 times a week) with calipers. The time for the tumor to reach a predetermined size (e.g., 4 times the initial volume) is recorded.
-
Data Analysis: The tumor growth delay is calculated as the difference in the time to reach the endpoint size between treated and control groups. The enhancement ratio is the ratio of the radiation dose required to produce a given effect without the drug to the dose required with the drug.
Protocol 2: Clonogenic Cell Survival Assay
-
Cell Culture: A suitable cancer cell line (e.g., V79 Chinese hamster cells, human fibrosarcoma cells) is cultured under standard conditions.
-
Hypoxia Induction: To mimic the tumor microenvironment, cells are made hypoxic by gassing with nitrogen containing 5% CO₂ for a period before and during the experiment. Oxygen levels should be below 10 ppm for maximal this compound toxicity.[19]
-
Treatment:
-
Cells are exposed to varying concentrations of this compound for a defined period under hypoxic conditions.
-
For radiosensitization studies, cells are irradiated with different doses in the presence or absence of this compound.
-
-
Plating for Survival: After treatment, cells are trypsinized, counted, and plated at low densities in fresh medium.
-
Colony Formation: Plates are incubated for 7-14 days to allow for colony formation.
-
Staining and Counting: Colonies are fixed and stained (e.g., with crystal violet), and those containing >50 cells are counted.
-
Data Analysis: The surviving fraction is calculated for each treatment condition relative to the untreated control. Dose-response curves are generated to determine parameters like the sensitizer enhancement ratio (SER).
Visualizations
References
- 1. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: this compound, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical trials of this compound in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Keynote address: cellular reduction of nitroimidazole drugs: potential for selective chemotherapy and diagnosis of hypoxic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical trials of radiosensitizers: what should we expect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Modifiers of Radiation Response | Oncohema Key [oncohemakey.com]
- 7. Improvement in therapeutic ratio of radiotherapy for a murine sarcoma by indomethacin plus this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Increased therapeutic benefit through the addition of this compound to a nitrosourea-radiation combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancement of chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioreductive prodrugs as cancer therapeutics: targeting tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioreductive therapies: an overview of drugs and their mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting the hypoxic fraction of tumours using hypoxia-activated prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. theses.enscm.fr [theses.enscm.fr]
- 15. Pharmacokinetics of the hypoxic radiosensitizers this compound and demethylthis compound after intraperitoneal administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Radiation therapy - Wikipedia [en.wikipedia.org]
- 18. The demonstration of in vivo this compound tumour toxicity using post radiation hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Split dose cytotoxic experiments with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. afpremed.org [afpremed.org]
- 21. This compound peripheral neuropathy: its relationship to plasma concentration and other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound as a radiosensitizer in the radiotherapy of glioblastomas and oesophageal cancer. Pharmacokinetic and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Peripheral neuropathy related to this compound: incidence and pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Peripheral neuropathy related to this compound: incidence and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 27. The effect of this compound in combination with radiation dose fractionation - PMC [pmc.ncbi.nlm.nih.gov]
dealing with Misonidazole's limited clinical efficacy
Welcome to the Technical Support Center for Misonidazole Research. This resource is designed for researchers, scientists, and drug development professionals working with the hypoxic cell radiosensitizer, this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to address the challenges associated with this compound's limited clinical efficacy.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound in a research setting.
| Question | Answer |
| Why is this compound's clinical efficacy limited despite its potent radiosensitizing effects in vitro? | This compound's clinical use is primarily hampered by dose-limiting neurotoxicity.[1][2][3] The concentrations required to achieve significant radiosensitization in tumors often lead to unacceptable neurological side effects in patients. Furthermore, the complex and heterogeneous nature of the tumor microenvironment, including variations in oxygen levels and reoxygenation, can influence its effectiveness.[4] |
| What is the mechanism of action of this compound as a hypoxic cell radiosensitizer? | Under hypoxic conditions, the nitro group of this compound is reduced, forming reactive metabolites.[5] These metabolites can "fix" radiation-induced DNA damage, making it more difficult for the cell to repair, thus sensitizing the hypoxic cells to radiation.[6][7] This process is oxygen-sensitive; in the presence of oxygen, the reduced this compound is re-oxidized back to its original form, preventing the formation of the reactive species.[8] |
| What are the primary safety concerns when working with this compound in a laboratory setting? | This compound is a potential mutagen and has been shown to induce oncogenic transformations in vitro.[9][10] It is also a known neurotoxin.[11][12][13] Therefore, appropriate personal protective equipment (PPE), including gloves and a lab coat, should be worn at all times. All work with this compound powder should be conducted in a chemical fume hood to avoid inhalation. |
| Are there any known resistance mechanisms to this compound? | While not extensively characterized as classical drug resistance, variations in cellular metabolism, particularly the activity of nitroreductases, can influence the activation of this compound.[14] Additionally, efficient DNA repair mechanisms within tumor cells may counteract the damage "fixed" by this compound metabolites.[6][15] |
| What are some alternative hypoxic cell radiosensitizers to this compound? | Due to the limitations of this compound, several newer generation hypoxic cell radiosensitizers have been developed with potentially better therapeutic windows. These include Nimorazole, Etanidazole (SR-2508), and Pimonidazole.[16] Research is ongoing to identify and develop even more effective and less toxic compounds.[17] |
II. Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no radiosensitization observed in hypoxic cells. | 1. Inadequate Hypoxia: The oxygen level in your experimental setup may not be low enough for efficient this compound activation. 2. Incorrect this compound Concentration: The concentration of this compound may be too low to elicit a significant effect. 3. Timing of Drug Addition and Irradiation: The timing between this compound incubation and irradiation is critical. 4. Cell Line Variability: Different cell lines have varying sensitivities to this compound and radiation. | 1. Verify Hypoxia: Use a hypoxia probe or a HIF-1α Western blot to confirm the level of hypoxia (see Protocol 2). Ensure your hypoxia chamber or incubator is functioning correctly and is properly sealed. 2. Optimize Concentration: Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your cell line. 3. Optimize Timing: The pre-incubation time for this compound under hypoxia before irradiation is crucial. A typical starting point is 2-4 hours. Optimize this timing for your specific experimental conditions. 4. Cell Line Characterization: If possible, test this compound on a cell line with known sensitivity as a positive control. |
| High levels of cytotoxicity observed in normoxic (control) cells. | 1. This compound Concentration Too High: The concentration of this compound may be toxic to the cells even under normal oxygen conditions. 2. Prolonged Incubation Time: Extended exposure to this compound can lead to off-target effects and toxicity. 3. Contamination: The this compound stock solution or cell culture may be contaminated. | 1. Reduce Concentration: Lower the concentration of this compound used in your experiments. 2. Reduce Incubation Time: Shorten the duration of this compound exposure. 3. Check for Contamination: Ensure your this compound stock is sterile and your cell cultures are free from mycoplasma and other contaminants. |
| High variability between replicate experiments. | 1. Inconsistent Hypoxia Levels: Fluctuations in oxygen levels between experiments can lead to variable this compound activation. 2. Cell Culture Conditions: Variations in cell density, passage number, or growth phase can affect experimental outcomes. 3. Pipetting Errors: Inaccurate pipetting of this compound or other reagents. | 1. Standardize Hypoxia Induction: Calibrate and monitor your hypoxia equipment regularly. Use the same protocol for inducing hypoxia in every experiment. 2. Standardize Cell Culture: Use cells within a consistent passage number range. Seed cells at the same density and ensure they are in the logarithmic growth phase at the start of the experiment. 3. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use appropriate pipetting techniques. |
| Difficulty detecting this compound-induced DNA damage. | 1. Insufficient Drug Concentration or Hypoxia: The conditions may not be sufficient to generate enough reactive metabolites to cause detectable DNA damage. 2. Inappropriate DNA Damage Assay: The chosen assay may not be sensitive enough to detect the specific type of DNA damage induced by this compound. 3. Rapid DNA Repair: The cells may be rapidly repairing the induced DNA damage before it can be measured. | 1. Increase this compound Concentration/Hypoxia Duration: Carefully increase the this compound concentration or the duration of hypoxic pre-incubation. 2. Use a Sensitive Assay: The Comet assay (alkaline version) is a sensitive method for detecting single-strand breaks and alkali-labile sites that can be induced by this compound metabolites (see Protocol 3).[7] 3. Inhibit DNA Repair (as a control): In some experimental setups, DNA repair inhibitors can be used to enhance the detection of initial DNA damage. However, this should be done with caution as it can also increase cytotoxicity. |
III. Data Presentation
Table 1: Sensitizer Enhancement Ratios (SER) of this compound in Preclinical Models
The Sensitizer Enhancement Ratio (SER) is a measure of the extent to which a radiosensitizer increases the effect of radiation. It is calculated as the ratio of the radiation dose required to produce a given biological effect in the absence of the sensitizer to the dose required to produce the same effect in its presence.
| Cell Line / Tumor Model | Oxygen Condition | This compound Concentration | Radiation Dose Range (Gy) | SER | Reference |
| Murine Fibrosarcoma (FSa) - Band 2 (Oxic) | In vivo | 0.2 mg/g | 1-3 | 1.3 | [18] |
| Murine Fibrosarcoma (FSa) - Band 4 (Hypoxic) | In vivo | 0.2 mg/g | 1-3 | 1.9 | [18] |
| KHT Sarcoma | In vivo | 2.5 mmol/kg | 0-35 | ~1.8-1.9 | [19] |
| Human Melanoma (Na11) | In vivo (Nude Mice) | 1 mg/g | Not Specified | 1.7 (immediate plating), 2.1 (delayed plating) | [20] |
| Human Melanoma (Be11) | In vivo (Nude Mice) | 1 mg/g | Not Specified | 1.7 | [20] |
Table 2: Summary of this compound Clinical Trial Outcomes
This table summarizes the results of key clinical trials investigating this compound as a radiosensitizer.
| Tumor Type | Treatment Arms | Key Findings | Reference |
| Malignant Glioma | Radiotherapy + BCNU vs. Radiotherapy + BCNU + this compound | No significant difference in survival between the two groups. Median survival was 12.6 months vs. 10.7 months. | [21] |
| Stage III-IV Squamous Cancers of the Head and Neck | Radiotherapy vs. Radiotherapy + this compound | No advantage in survival for the this compound group. 1-year survival was ~55% and 3-year survival was ~22% in both arms. No difference in local-regional control. | [22] |
| Various Advanced Tumors (RTOG Phase II/III trials) | Radiotherapy +/- this compound | This compound was tolerable at limited total doses, with neurotoxicity being the primary dose-limiting factor. Early analysis suggested efficacy comparable to previous radiation experience, but definitive superiority was not established in many tumor types. | [1][2] |
| Various Cancers (Japanese Phase I/II trials) | Radiotherapy + this compound | Established safe dosage regimens. Preliminary studies showed a tumor regression factor of about 1.3, but results from most Phase II studies were controversial. | [23] |
IV. Experimental Protocols
Protocol 1: In Vitro this compound Radiosensitization Assay (Clonogenic Survival)
This protocol outlines a standard clonogenic survival assay to assess the radiosensitizing effect of this compound on cancer cells under hypoxic conditions.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or PBS, and filter-sterilized)
-
Hypoxia chamber or incubator capable of maintaining O₂ levels at <0.1%
-
Radiation source (e.g., X-ray irradiator)
-
6-well plates
-
Crystal Violet staining solution (0.5% w/v in methanol)
Procedure:
-
Cell Seeding: Seed cells into 6-well plates at a density that will result in approximately 50-100 colonies per well after treatment. The exact number of cells to seed will depend on the cell line and the expected toxicity of the treatments and needs to be determined empirically. Prepare replicate plates for each treatment condition.
-
Induction of Hypoxia: Place the plates in a hypoxia chamber or incubator and allow the cells to equilibrate to a hypoxic environment for at least 4 hours.
-
This compound Treatment: Add this compound to the appropriate wells at the desired final concentration. Include a vehicle control (the solvent used to dissolve this compound).
-
Pre-incubation: Incubate the cells with this compound under hypoxic conditions for a predetermined time (e.g., 2-4 hours).
-
Irradiation: Irradiate the plates with a range of radiation doses. Include a non-irradiated control for each condition.
-
Post-irradiation Incubation: After irradiation, replace the medium with fresh, drug-free medium and return the plates to a normoxic incubator.
-
Colony Formation: Allow the cells to grow for 10-14 days, or until visible colonies are formed.
-
Staining and Counting: Wash the plates with PBS, fix the colonies with methanol, and stain with Crystal Violet solution. Count the number of colonies (containing ≥50 cells) in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the non-irradiated control. Plot the surviving fraction against the radiation dose on a semi-logarithmic scale to generate survival curves. The Sensitizer Enhancement Ratio (SER) can be calculated from these curves.
Protocol 2: Western Blot for HIF-1α to Confirm Hypoxia
This protocol describes the detection of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key marker of cellular hypoxia, by Western blot.
Materials:
-
Cells cultured under normoxic and hypoxic conditions (with and without this compound)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After hypoxic exposure, immediately place the cell culture plates on ice and wash with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary HIF-1α antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to compare the levels of HIF-1α expression between normoxic and hypoxic conditions. Reprobe the membrane with a loading control antibody to ensure equal protein loading.
Protocol 3: Comet Assay for this compound-Induced DNA Damage
The Comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks. This protocol is adapted for assessing DNA damage following this compound treatment under hypoxia.
Materials:
-
Cells treated with this compound under hypoxic conditions
-
Low melting point agarose (LMA)
-
Normal melting point agarose (NMA)
-
Microscope slides
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA staining dye (e.g., SYBR Green or Propidium Iodide)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation: After treatment, harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Slide Preparation: Coat microscope slides with a layer of NMA.
-
Embedding Cells in Agarose: Mix the cell suspension with LMA and pipette the mixture onto the NMA-coated slides. Allow the agarose to solidify.
-
Cell Lysis: Immerse the slides in lysis solution overnight at 4°C to remove cell membranes and proteins, leaving behind the nuclear DNA.
-
Alkaline Unwinding: Place the slides in alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Perform electrophoresis in the same alkaline buffer at a low voltage. The negatively charged DNA fragments will migrate towards the anode, forming a "comet tail."
-
Neutralization: Neutralize the slides with neutralization buffer.
-
Staining: Stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is proportional to the length and intensity of the comet tail. Use specialized software to quantify the comet parameters (e.g., tail length, % DNA in the tail, and tail moment).
Protocol 4: In Vitro Neurotoxicity Assay
This protocol provides a basic framework for assessing the neurotoxic potential of this compound using a neuronal cell line.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC-12)
-
Complete cell culture medium for neuronal cells
-
This compound stock solution
-
96-well plates
-
MTT or similar viability assay kit
-
Microscope
Procedure:
-
Cell Seeding: Seed the neuronal cells into 96-well plates at an appropriate density.
-
This compound Treatment: Treat the cells with a range of this compound concentrations for different durations (e.g., 24, 48, 72 hours).
-
Morphological Assessment: At each time point, observe the cells under a microscope for signs of neurotoxicity, such as neurite retraction, cell body shrinkage, and detachment.
-
Viability Assay: At the end of the treatment period, perform an MTT assay to quantify cell viability.
-
Data Analysis: Plot cell viability against this compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability). Compare the morphological changes with the viability data to assess the neurotoxic effects.
V. Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound's mechanism of action under normoxic vs. hypoxic conditions.
Experimental Workflow for this compound Radiosensitization Study
Caption: A typical experimental workflow for evaluating this compound's radiosensitizing effects.
Troubleshooting Logic for Inconsistent Radiosensitization
Caption: A decision tree for troubleshooting inconsistent this compound radiosensitization.
References
- 1. Clinical trials of this compound in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radiation Therapy Oncology Group clinical trials with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The neurotoxicity of this compound and its relationship to dose, half-life and concentration in the serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound and other hypoxia markers: metabolism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Repair of DNA breaks after irradiation in this compound or oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of this compound and DNA damage in hypoxic mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of oxygen on this compound chemosensitization and cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of excision repair on the mutagenesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oncogenic transformation in vitro by the hypoxic cell sensitizer this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro neurotoxic assessment of antitumour drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A biochemical method for assessing the neurotoxic effects of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of this compound peripheral neurotoxicity in rats by analysis of nerve trains evoked response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DNA damage in normal and neoplastic mouse tissues after treatment with this compound in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative DNA damage and repair induced by this compound, CB 1954 and RSU 1069 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Search for New Hypoxic Cell Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetic considerations in testing hypoxic cell radiosensitizers in mouse tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tumor sensitizing effect by this compound in a clinically relevant radiation dose range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Increased therapeutic benefit through the addition of this compound to a nitrosourea-radiation combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Radiosensitizing effects of this compound and SR 2508 on a human melanoma transplanted in nude mice: influence on repair of potentially lethal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A randomized comparison of this compound sensitized radiotherapy plus BCNU and radiotherapy plus BCNU for treatment of malignant glioma after surgery; preliminary results of an RTOG study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Failure of this compound-sensitized radiotherapy to impact upon outcome among stage III-IV squamous cancers of the head and neck [pubmed.ncbi.nlm.nih.gov]
- 23. [Clinical trials of hypoxic cell sensitizer this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Misonidazole Off-Target Effects in Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Misonidazole. The information addresses specific issues that may be encountered during experiments, with a focus on off-target effects.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected neurotoxicity in our animal models at doses reported to be safe. What could be the cause?
A1: Several factors can contribute to unexpected neurotoxicity with this compound. The dose-limiting toxicity is peripheral and central neurotoxicity in both animals and humans.[1]
-
Dosing Regimen: The frequency and duration of administration play a crucial role. For instance, in rats, daily administration of 300 mg/kg for 3 weeks resulted in neurotoxicity in all animals, while only one rat showed symptoms at 100 mg/kg.[1] In humans, neurotoxicity is more frequent and severe with a 3-times-a-week schedule and total doses exceeding 18 g.[2]
-
Animal Strain and Species: Neurotoxic effects can be species-specific. While the rat model is useful for comparing the relative toxicity of nitroimidazole radiosensitizers, it may not be a suitable model for measuring neurotoxicity in humans and nonhuman primates.[3]
-
Individual Variability: There can be significant individual differences in drug metabolism and sensitivity.
-
Assessment Method: The method used to assess neurotoxicity is important. Nerve conduction velocity changes may not be consistently observed in mice, while analysis of nerve train evoked responses in rats can detect neurotoxicity before clinical signs appear.[1][4][5]
Q2: Our in vitro experiments show significant hypoxic cell sensitization with this compound, but this is not translating to our in vivo models. Why might this be?
A2: The discrepancy between in vitro and in vivo results is a known challenge. Several factors can contribute to this:
-
Drug Penetration and Distribution: While this compound generally shows good tumor penetration, factors like pH gradients between different tissue compartments can influence drug distribution at both macroscopic and microscopic levels.[6]
-
Cellular Thiol Levels: In vitro experiments often use cell densities where cellular thiols can be depleted by this compound's metabolites, artifactually enhancing its effect. This is less likely to occur at the cell densities found in vivo.[6]
-
Reoxygenation: In a clinical or in vivo setting, reoxygenation of hypoxic tumor cells can occur during treatment, reducing the overall sensitizing effect of this compound.[7]
-
Dose and Half-life: The plasma half-life of this compound is significantly shorter in mice (around 1 hour) compared to humans (around 12 hours). Simulating the human pharmacokinetic profile in mice by bilateral kidney ligation did not result in detectable cytotoxicity at clinically relevant low doses.[8]
Q3: We are seeing conflicting results regarding this compound's effect on normal tissues. What is the current understanding?
A3: this compound's effects on normal tissues can be complex and context-dependent.
-
Enhancement of Chemotherapy Toxicity: While some studies show that clinically achievable levels of this compound can enhance the cytotoxicity of alkylating agents like cyclophosphamide and melphalan in tumors without increasing damage to normal tissues like bone marrow, this is not always the case.[9]
-
Protection from Chemotherapy Toxicity: In contrast, this compound has been shown to protect both tumor and normal tissues from the toxicity of oral CCNU by altering its pharmacokinetics.[10][11]
-
Direct DNA Damage: High doses of this compound (1-3 mg/g) can cause DNA strand breakage in certain normal tissues, particularly the liver and kidney, in mice. This suggests that metabolic nitroreduction can occur in some normal tissues, not just hypoxic tumors.[12]
Q4: What is the proposed mechanism for this compound-induced neurotoxicity?
A4: The neurotoxicity of this compound is believed to be associated with the reduction of its nitro group.[6]
-
Reductive Metabolism: The electron-affinic nature of the nitro group is key to both its radiosensitizing and toxic effects.[6][13] Reduction of the nitro group can lead to the formation of reactive intermediates.
-
Cellular Targets: These reactive intermediates can then interact with cellular macromolecules. It is likely that neurotoxicity, cellular cytotoxicity, and the formation of adducts result from reactions between these reduction intermediates and cellular targets.[14]
-
Oxidative Stress: Nitroarenes like this compound can act as pro-oxidants, catalyzing superoxide-associated oxidative stress in neurons.[6]
-
Enzyme Elevation: Administration of this compound has been shown to elevate the levels of β-glucuronidase and β-galactosidase in rat nervous tissue, which is consistent with peripheral nerve damage.[6]
Troubleshooting Guides
Issue 1: Inconsistent or Unexplained Neurotoxicity
| Potential Cause | Troubleshooting Steps |
| Dose and Schedule | Carefully review and titrate the dose and administration schedule. Consider that total cumulative dose is a critical factor for peripheral neuropathy.[2][15] |
| Animal Model | Be aware of species and strain differences in sensitivity.[3] If possible, use multiple models to confirm findings. |
| Monitoring | Implement sensitive and early-detection methods for neurotoxicity, such as nerve train evoked response analysis, as clinical signs may appear late.[1] |
| Pharmacokinetics | Monitor serum or plasma concentrations of this compound to ensure they are within the expected range and to correlate with observed toxicity.[15] |
Issue 2: Discrepancy Between In Vitro and In Vivo Efficacy
| Potential Cause | Troubleshooting Steps |
| In Vitro Artifacts | Be cautious of interpreting in vitro results, especially regarding thiol depletion.[6] Consider using higher, more physiologically relevant cell densities in vitro. |
| Pharmacokinetics | Characterize the pharmacokinetics of this compound in your specific animal model. The short half-life in rodents may necessitate different dosing strategies to mimic human exposure.[8] |
| Tumor Microenvironment | Investigate the level of hypoxia and the potential for reoxygenation in your in vivo tumor model, as these will significantly impact this compound's efficacy.[7] |
Quantitative Data Summary
Table 1: this compound-Induced Neurotoxicity in Animal Models
| Animal Model | Dose | Administration Schedule | Observed Effect | Reference |
| Rats | 100 mg/kg | 5 days/week for 3 weeks | Neurotoxicity in 1 of the treated rats. | [1] |
| Rats | 300 mg/kg | 5 days/week for 3 weeks | Neurotoxicity in all treated rats. | [1] |
| Mice | 1 mg/g | Single i.p. injection | Conflicting reports on changes in nerve conduction velocity.[4][5] One study noted a marked decrease in body temperature.[5] | [4][5] |
Table 2: this compound's Effect on Chemotherapy in Mice
| Chemotherapeutic Agent | This compound Regimen | Effect on Tumor | Effect on Normal Tissue | Reference |
| Cyclophosphamide (CY) | Prolonged exposure to ~100 µg/ml | Enhancement Ratio: 1.6-2.0 | No significant enhancement of damage to marrow or WBC count. | [9] |
| Melphalan (L-PAM) | Prolonged exposure to ~100 µg/ml | Enhancement Ratio: 1.8-2.2 | No effect on LD50/30 or WBC counts. | [9] |
| Oral CCNU | Not specified | Reduced antitumor activity (DMF: 0.58-0.71) | Diminished acute toxicity (DMF: 0.74). | [10][11] |
Experimental Protocols
Assessment of Peripheral Neurotoxicity in Rats using Nerve Trains Evoked Response
-
Animal Model: Inbred F344 rats.
-
This compound Administration: Administer this compound at the desired doses (e.g., 100 mg/kg or 300 mg/kg) intraperitoneally, 5 days a week for 3 weeks.[1] A control group receiving the vehicle should be included.
-
Nerve Trains Analysis:
-
This non-invasive test should be performed before the onset of overt clinical signs of neurotoxicity.
-
The specific parameters of the nerve trains evoked response analysis would need to be based on the established methodology cited in the reference.[1]
-
-
Clinical Observation: Monitor the rats for clinical signs of neurotoxicity.
-
Blinding: The study should be conducted in a blinded manner to avoid bias in the assessment of neurotoxicity.[1]
Evaluation of this compound's Effect on Alkylating Agent Cytotoxicity in Mice
-
Animal and Tumor Model: C3H/Km mice bearing the RIF-1 tumor.[9]
-
This compound Administration: To maintain a plasma level of approximately 100 µg/ml for 7 hours, inject small doses of this compound every 30 minutes.[9]
-
Chemotherapy Administration: Administer the alkylating agent (e.g., cyclophosphamide or melphalan) at various doses.
-
Tumor Response Assessment:
-
Regrowth Delay: Measure the time it takes for the tumor to reach a certain size after treatment.
-
Cell-Survival Cloning Assays: Excise the tumor, prepare a single-cell suspension, and determine the clonogenic survival of the tumor cells.
-
-
Normal Tissue Toxicity Assessment:
Visualizations
Caption: Proposed mechanism of this compound-induced off-target toxicity in normal tissues.
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
References
- 1. Evaluation of this compound peripheral neurotoxicity in rats by analysis of nerve trains evoked response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peripheral neuropathy related to this compound: incidence and pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound neurotoxicity in rats: Part I. Evaluation of this compound neurotoxicity in rats by analysis of brain stem auditory and cortical evoked potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of acute and chronic this compound administration on peripheral-nerve electrophysiology in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peripheral electrophysiological parameters in mice treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: this compound, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. afpremed.org [afpremed.org]
- 8. Cytotoxicity of this compound in vivo under conditions of prolonged contact of drug with the tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of clinical levels of this compound on the response of tumour and normal tissues in the mouse to alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound protects mouse tumour and normal tissues from the toxicity of oral CCNU - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DNA damage in normal and neoplastic mouse tissues after treatment with this compound in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: this compound, myths and mistakes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Keynote address: cellular reduction of nitroimidazole drugs: potential for selective chemotherapy and diagnosis of hypoxic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The neurotoxicity of this compound and its relationship to dose, half-life and concentration in the serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Misonidazole Dosage for Maximum Radiosensitization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Misonidazole dosage in radiosensitization experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound as a radiosensitizer?
This compound is a nitroimidazole compound that acts as a hypoxic cell radiosensitizer. Under hypoxic (low oxygen) conditions, which are common in solid tumors, this compound is bioreduced by cellular reductases to form reactive nitrosoimidazole intermediates. These intermediates are highly reactive towards electron-rich molecules, including DNA. When cells are exposed to ionizing radiation, DNA radicals are formed. In the presence of oxygen, these radicals react with oxygen to become "fixed" and irreparable. This compound mimics this effect of oxygen in hypoxic cells. Its reactive metabolites react with the radiation-induced DNA radicals, making the damage permanent and leading to increased cell death. This selective action in hypoxic environments is the basis of its radiosensitizing effect.
Q2: What is a typical starting concentration of this compound for in vitro experiments?
For in vitro radiosensitization studies, a common starting concentration range for this compound is 1-10 mM. However, the optimal concentration is cell-line dependent. It is recommended to perform a dose-response curve to determine the cytotoxicity of this compound alone on your specific cell line under both oxic and hypoxic conditions before proceeding with radiosensitization experiments.
Q3: What is a typical dosage of this compound for in vivo experiments?
In preclinical mouse models, this compound has been administered at doses ranging from 0.2 mg/g to 1.0 mg/g body weight. The timing of administration relative to irradiation is crucial. Typically, this compound is given 30-60 minutes before irradiation to allow for adequate tumor penetration. However, the optimal dose and timing can vary depending on the tumor model and the fractionation schedule. It is important to note that neurotoxicity is a significant dose-limiting factor in vivo.
Q4: How should I prepare and store this compound for my experiments?
This compound is a powder that can be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO) or phosphate-buffered saline (PBS), depending on the experimental requirements. For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium. It is advisable to check the solubility and stability of this compound in your specific medium. For long-term storage, the powdered form should be kept in a cool, dark, and dry place. The stability of this compound in solution can vary, so it is recommended to prepare fresh solutions for each experiment or store aliquots at -20°C for a limited time. Always refer to the manufacturer's instructions for specific storage and handling guidelines.
Troubleshooting Guides
Low or No Sensitizer Enhancement Ratio (SER) Observed
| Potential Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line. The effective concentration can vary significantly between cell lines. |
| Inadequate Hypoxia | Ensure that your hypoxic conditions are robust and consistent. For in vitro experiments, use a hypoxia chamber with a calibrated oxygen sensor. For in vivo studies, the degree of tumor hypoxia can be heterogeneous. Consider using hypoxia markers (e.g., pimonidazole) to confirm the presence and extent of hypoxia in your tumor model. |
| Incorrect Timing of this compound Administration and Irradiation | The timing between this compound administration and irradiation is critical. For in vitro studies, a pre-incubation time of 1-2 hours under hypoxic conditions before irradiation is common. For in vivo experiments, this compound is typically administered 30-60 minutes prior to irradiation to allow for tumor distribution. Optimize this timing for your specific experimental setup. |
| Cellular Thiol Levels | High intracellular levels of thiols, such as glutathione, can react with and detoxify the reactive metabolites of this compound, reducing its efficacy. Consider measuring cellular thiol levels or using agents that deplete thiols, although this can also increase toxicity. |
| pH of the Tumor Microenvironment | The acidic tumor microenvironment can influence the uptake and effectiveness of this compound. Be aware of the pH of your culture medium or the in vivo tumor microenvironment, as it may impact your results. |
High Cytotoxicity Observed with this compound Alone
| Potential Cause | Troubleshooting Steps |
| This compound Concentration is Too High | Perform a cytotoxicity assay (e.g., clonogenic survival assay) with a range of this compound concentrations under both oxic and hypoxic conditions to determine the maximum non-toxic concentration for your cells. |
| Prolonged Exposure to this compound | The cytotoxic effects of this compound are time-dependent. Reduce the incubation time with this compound before and during irradiation to the minimum required for effective sensitization. |
| Hypoxia-Specific Toxicity | This compound is selectively toxic to hypoxic cells. The observed cytotoxicity may be an inherent property of the drug under your experimental conditions. If the goal is to study radiosensitization, you may need to use a lower, less toxic concentration, even if it results in a lower SER. |
Quantitative Data Summary
The Sensitizer Enhancement Ratio (SER) or Enhancement Ratio (ER) is a measure of the effectiveness of a radiosensitizer. It is calculated as the ratio of the radiation dose required to produce a given biological effect in the absence of the sensitizer to the radiation dose required to produce the same effect in the presence of the sensitizer.
Table 1: In Vitro this compound Sensitizer Enhancement Ratios
| Cell Line | This compound Concentration | Radiation Dose (Gy) | SER/ER | Reference |
| Human Pancreatic Carcinoma Xenograft Cells | Not Specified | Not Specified | 1.8 (assayed at 0h post-irradiation) | |
| Human Pancreatic Carcinoma Xenograft Cells | Not Specified | Not Specified | 1.3 (assayed at 18h post-irradiation) | |
| WHFIB Cells | 2.5 mM | Not Specified | 2.1 (0.5h exposure) | |
| WHFIB Cells | 2.5 mM | Not Specified | 2.9 (2.5h exposure) |
Table 2: In Vivo this compound Sensitizer Enhancement Ratios
| Tumor Model | This compound Dose | Radiation Dose (Gy) | SER/ER | Reference |
| Murine Fibrosarcoma (Hypoxic Cells) | 0.2 mg/g | 1-3 (fractionated) | 1.9 | |
| Murine Fibrosarcoma (Oxic Cells) | 0.2 mg/g | 1-3 (fractionated) | 1.3 | |
| KHT Sarcoma | 2.5 mmol/kg (single dose) | 0-35 | ~1.8-1.9 | |
| Human Tumor Metastases (various) | Not Specified | Not Specified | 1.1 to >1.5 | |
| Squamous Carcinoma (human) | Not Specified | 10 fractions | 1.3 | |
| WHFIB Tumor | Single Injection | Not Specified | 2.2 (tumor growth delay) | |
| WHFIB Tumor | 4-hour contact | Not Specified | 2.5 (tumor growth delay) | |
| FSaIIC Fibrosarcoma | 1 g/kg | 10, 20, or 30 | 1.32 |
Experimental Protocols
Clonogenic Survival Assay (In Vitro)
This assay is the gold standard for assessing the effect of ionizing radiation and radiosensitizers on cell reproductive integrity.
Methodology:
-
Cell Seeding: Plate a known number of single cells into multi-well plates or petri dishes. The number of cells seeded will depend on the expected survival fraction for each treatment condition.
-
This compound Treatment and Hypoxia Induction: Allow cells to attach for a few hours. Then, replace the medium with a medium containing the desired concentration of this compound. Place the plates in a hypoxic chamber (e.g., 1% O2, 5% CO2, balanced with N2) for a predetermined pre-incubation period (e.g., 1-2 hours). Include normoxic control plates with and without this compound.
-
Irradiation: Irradiate the plates with a range of radiation doses using a calibrated radiation source.
-
Post-Irradiation Incubation: After irradiation, remove the this compound-containing medium, wash the cells with PBS, and add fresh medium. Return the plates to a normoxic incubator.
-
Colony Formation: Incubate the cells for 7-14 days, or until colonies of at least 50 cells are visible in the control plates.
-
Staining and Counting: Fix the colonies with a solution like methanol/acetic acid and stain with crystal violet. Count the number of colonies in each dish.
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment condition. Plot the surviving fraction as a function of the radiation dose on a semi-logarithmic scale to generate survival curves. The SER can then be calculated from these curves.
Tumor Regrowth Delay Assay (In Vivo)
This assay measures the time it takes for a tumor to regrow to a certain size after treatment, providing an indication of treatment efficacy.
Methodology:
-
Tumor Implantation: Implant tumor cells subcutaneously or orthotopically into immunocompromised mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable and measurable size (e.g., 100-200 mm³). Regularly measure the tumor dimensions with calipers.
-
Treatment: When tumors reach the desired size, randomize the animals into different treatment groups (e.g., control, radiation alone, this compound alone, this compound + radiation).
-
This compound Administration: Administer this compound (e.g., via intraperitoneal injection) at the predetermined dose and time before irradiation.
-
Irradiation: Irradiate the tumors with a single dose or a fractionated radiation schedule.
-
Tumor Regrowth Monitoring: Continue to measure the tumor volume regularly (e.g., 2-3 times per week) until the tumors reach a predetermined endpoint size (e.g., 1000 mm³).
-
Data Analysis: Calculate the time it takes for each tumor to reach the endpoint size. The tumor growth delay is the difference in the time it takes for the tumors in the treated groups to reach the endpoint size compared to the control group. The SER can be estimated by comparing the radiation dose-response curves for tumor growth delay with and without this compound.
Signaling Pathways and Workflows
This compound's Mechanism of Radiosensitization
The following diagram illustrates the proposed mechanism of action of this compound in radiosensitizing hypoxic tumor cells.
Caption: Mechanism of this compound radiosensitization in hypoxic cells.
Experimental Workflow for In Vitro Radiosensitization Assay
The following diagram outlines the general workflow for conducting an in vitro radiosensitization experiment with this compound.
Caption: In vitro radiosensitization experimental workflow.
challenges in translating Misonidazole research to clinical practice
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of translating Misonidazole research from the laboratory to clinical practice. Here you will find troubleshooting guides for common experimental issues and frequently asked questions to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound as a radiosensitizer?
A1: this compound is a 2-nitroimidazole that acts as a hypoxic cell radiosensitizer. In the low-oxygen (hypoxic) environment of solid tumors, this compound is metabolically reduced to a reactive intermediate.[1][2] This reactive species can then bind to cellular macromolecules, including DNA, mimicking the effect of oxygen in "fixing" radiation-induced DNA damage, making it more difficult for the cell to repair.[2] This leads to increased cell killing in hypoxic tumor regions, which are typically resistant to radiation therapy.
Q2: What are the main challenges observed in clinical trials of this compound?
A2: The translation of this compound's promising preclinical results into clinical success has been hampered by several key challenges. The most significant is dose-limiting neurotoxicity, particularly peripheral neuropathy, which prevents the administration of doses high enough to achieve maximum radiosensitization.[3] Additionally, clinical trials have shown inconsistent efficacy, with many studies failing to demonstrate a significant improvement in local tumor control or overall survival when this compound was added to radiotherapy.[4][5][6] This is thought to be due to factors such as tumor heterogeneity, reoxygenation during treatment, and insufficient drug concentrations in the tumor.[4]
Q3: What are the recommended storage and stability conditions for this compound?
A3: this compound should be protected from light. When stored as a solid, it is stable for extended periods. For instance, a sample stored at 60°C for 90 days showed no decomposition.[7] However, exposure to light at room temperature can cause about 3% decomposition over 90 days.[7] In solution, this compound is relatively stable. A solution in 0.1 N HCl showed no decomposition after 4 days, and a 2% solution at room temperature is stable for at least 4 days, with or without light exposure.[7] For long-term storage of solutions, refrigeration is recommended, with less than 1% decomposition observed after 15 days.[7]
Q4: How does this compound affect cells under aerobic versus hypoxic conditions?
A4: this compound's cytotoxic and radiosensitizing effects are highly dependent on oxygen concentration. Under hypoxic conditions, it is selectively metabolized to its active form, leading to cytotoxicity and radiosensitization.[8] In contrast, under aerobic conditions, the reactive intermediate is rapidly reoxidized back to the parent compound, preventing its accumulation and thereby reducing its toxicity and radiosensitizing effects. However, some studies suggest that even under aerobic conditions, this compound can inhibit the repair of potentially lethal radiation damage, which may contribute to its overall effect.[9]
Troubleshooting Guides
In Vitro Radiosensitization Experiments
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent radiosensitization effect | 1. Inadequate Hypoxia: The level of hypoxia achieved in the cell culture system may not be sufficient for this compound activation. 2. Drug Concentration: The concentration of this compound may be too low to elicit a significant effect or too high, causing direct cytotoxicity that masks the radiosensitization. 3. Cell Line Variability: Different cell lines have varying sensitivities to radiation and this compound. | 1. Verify Hypoxia: Use a hypoxia probe (e.g., pimonidazole) or an oxygen sensor to confirm the level of hypoxia in your experimental setup. Ensure a consistent and stringent hypoxic environment (<0.1% O2). 2. Optimize Drug Concentration: Perform a dose-response curve to determine the optimal non-toxic concentration of this compound for your specific cell line. 3. Cell Line Characterization: Characterize the hypoxic response and radiation sensitivity of your chosen cell line before conducting combination experiments. |
| High background cytotoxicity | 1. Prolonged Incubation: Long incubation times with this compound, even at lower concentrations, can lead to significant cytotoxicity in hypoxic cells.[8] 2. Contamination: Contamination of the cell culture or drug stock. | 1. Optimize Incubation Time: Determine the shortest incubation time that allows for effective radiosensitization with minimal background toxicity. 2. Quality Control: Regularly check cell cultures for contamination and use sterile techniques. Prepare fresh drug solutions for each experiment. |
In Vivo Tumor Models
| Problem | Possible Cause | Troubleshooting Steps |
| Lack of tumor growth delay with this compound and radiation | 1. Poor Drug Penetration: this compound may not be reaching the hypoxic regions of the tumor at a sufficient concentration. 2. Tumor Reoxygenation: The tumor may be reoxygenating between radiation fractions, reducing the size of the hypoxic cell population that this compound targets.[4] 3. Intrinsic Tumor Resistance: The tumor model may be inherently resistant to this therapeutic combination. | 1. Pharmacokinetic Analysis: Measure this compound concentrations in plasma and tumor tissue to ensure adequate drug delivery.[10] 2. Assess Tumor Hypoxia: Use imaging techniques like [18F]-FMISO PET or autoradiography with [3H]-Misonidazole to visualize and quantify tumor hypoxia before and during treatment.[11][12] 3. Model Selection: Choose a tumor model with a known and stable hypoxic fraction for initial studies.[13] |
| Significant animal toxicity (e.g., weight loss, neurotoxicity) | 1. High Drug Dose: The dose of this compound may be too high, leading to systemic toxicity. 2. Frequent Dosing: The dosing schedule may not allow for sufficient clearance of the drug, leading to accumulation and toxicity. | 1. Dose De-escalation: Reduce the dose of this compound to a level that is tolerated by the animals while still providing a radiosensitizing effect. 2. Optimize Dosing Schedule: Adjust the frequency of this compound administration to minimize cumulative toxicity. Monitor animals closely for signs of neurotoxicity.[14] |
Quantitative Data Summary
Table 1: Preclinical Efficacy of this compound in Combination with Radiation
| Tumor Model | This compound Dose | Radiation Dose | Endpoint | Sensitizer Enhancement Ratio (SER) | Reference |
| Mouse Fibrosarcoma | 1 mg/g | 20 Gy | Tumor Growth Delay | 1.8 | [13] |
| Mouse Mammary Carcinoma | 1 mg/g | 15 Gy | Tumor Growth Delay | 1.6 | [13] |
| Human Melanoma Xenograft | 500 mg/kg | 10 Gy | Tumor Growth Delay | 1.5 | [15] |
Table 2: Clinical Trials of this compound with Radiotherapy in Head and Neck Cancer
| Study | Number of Patients | This compound Regimen | Outcome | Reference |
| RTOG 79-17 | 306 | 2.0 g/m² weekly for 6 weeks | No improvement in locoregional control or survival compared to radiotherapy alone. | [5] |
| DAHANCA 2 | 626 | 1.2 g/m² daily for 10 fractions | Significant improvement in locoregional control in male patients. | [16] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Radiosensitization
-
Cell Culture: Culture your chosen cancer cell line (e.g., FaDu, A549) in the recommended medium and conditions.
-
Plating: Seed cells into 6-well plates at a density that will yield approximately 50-100 colonies per well after treatment. Allow cells to attach overnight.
-
Induction of Hypoxia: Place the plates in a hypoxic chamber with a controlled gas environment (e.g., 95% N₂, 5% CO₂, <0.1% O₂). Incubate for at least 4 hours to allow cells to become hypoxic.
-
This compound Treatment: Prepare a stock solution of this compound in sterile water or DMSO. Dilute the stock solution in a pre-deoxygenated medium to the desired final concentration. Add the this compound-containing medium to the cells in the hypoxic chamber. Incubate for the desired time (e.g., 1-2 hours).
-
Irradiation: Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source. Include normoxic control plates (no this compound, no hypoxia) and hypoxic control plates (no this compound).
-
Colony Formation Assay: After irradiation, replace the treatment medium with a fresh, drug-free medium and return the plates to a normoxic incubator. Incubate for 10-14 days until visible colonies are formed.
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition and plot the cell survival curves. Determine the Sensitizer Enhancement Ratio (SER) by comparing the radiation doses required to achieve a specific level of cell killing (e.g., 10% survival) with and without this compound.
Protocol 2: Quantification of this compound in Plasma by HPLC
-
Sample Preparation: Collect blood samples from treated animals or patients into heparinized tubes. Centrifuge to separate the plasma.
-
Protein Precipitation: To 100 µL of plasma, add 200 µL of methanol to precipitate proteins.[10] Vortex for 1 minute and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Extraction: Transfer the supernatant to a clean tube. This supernatant can be directly injected into the HPLC system or further diluted if necessary.[10]
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250mm x 4.6mm, 5µm).
-
Mobile Phase: A mixture of a buffer (e.g., 0.01M potassium dihydrogen phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution.[17]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 320 nm.[17]
-
-
Quantification: Prepare a standard curve using known concentrations of this compound in drug-free plasma. Use an internal standard to improve accuracy and precision.[10] Calculate the concentration of this compound in the unknown samples by comparing their peak areas to the standard curve.
Visualizations
References
- 1. This compound and other hypoxia markers: metabolism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. [Clinical trials of hypoxic cell sensitizer this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical trials of radiosensitizers: what should we expect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Failure of this compound-sensitized radiotherapy to impact upon outcome among stage III-IV squamous cancers of the head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical trials with hypoxic cell sensitizers: time to retrench or time to push forward? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C7H11N3O4 | CID 26105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The interaction of this compound with radiation, chemotherapeutic agents, or heat: a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of X-ray-induced potentially lethal damage (PLD) repair in aerobic plateau-phase Chinese hamster cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of this compound and desmethylthis compound in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Binding of 3H-misonidazole to solid human tumors as a measure of tumor hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparing techniques of measuring tumor hypoxia in different murine tumors: Eppendorf pO2 Histograph, [3H]this compound binding and paired survival assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Is tumour radiosensitization by this compound a general phenomenon? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of this compound peripheral neurotoxicity in rats by analysis of nerve trains evoked response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of this compound pretreatment on nitrogen mustard-induced DNA cross-linking in mouse tissues in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: this compound, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jcsp.org.pk [jcsp.org.pk]
Misonidazole Side Effect Mitigation: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Misonidazole. The information aims to help mitigate common side effects observed in research subjects during experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary dose-limiting side effects of this compound in research subjects?
A1: The most significant dose-limiting side effect of this compound is neurotoxicity, which typically manifests as peripheral neuropathy.[1][2][3][4][5] This condition can cause symptoms such as numbness, tingling, and pain, predominantly in the lower extremities.[3] Other reported side effects include nausea, vomiting, and dermatitis.[2][6][7][8]
Q2: What is the proposed mechanism behind this compound-induced neurotoxicity?
A2: The neurotoxicity is believed to be associated with the reduction of the nitro group in the this compound molecule.[9] Histological studies have indicated that this toxicity leads to axonal neuropathy, characterized by the loss of large nerve fibers and secondary demyelination.[3] One hypothesis for chemotherapy-induced peripheral neuropathy, in general, involves an increase in the enzyme matrix-metalloproteinase 13 (MMP-13), which degrades collagen between cells in the epidermis, potentially damaging sensory nerve endings.[10]
Q3: Are there any known agents that can mitigate this compound-induced neurotoxicity?
A3: Yes, preclinical and clinical observations suggest a few potential mitigating agents:
-
Pyridoxine (Vitamin B6): Studies in mice have shown that co-administration of large doses of pyridoxine hydrochloride can significantly reduce this compound-induced neurotoxicity.[11]
-
Corticosteroids: In a study involving patients with glioblastoma, the use of corticosteroids was negatively associated with the development of peripheral neuropathy.[4]
-
Phenytoin: This drug has been shown to shorten the plasma half-life of this compound, which may, in turn, reduce its neurotoxic effects.[12]
Q4: Does the co-administration of pyridoxine affect the radiosensitizing efficacy of this compound?
A4: No. A study in mice demonstrated that while pyridoxine reduced neurotoxicity, it did not alter the radiosensitizing properties of this compound in an in vivo-in vitro tumor cloning assay.[11]
Q5: How does this compound's pharmacokinetic profile relate to its toxicity?
A5: The incidence of peripheral neuropathy is positively correlated with several pharmacokinetic parameters, including:
-
The presence of residual this compound in plasma before a subsequent dose.[4]
-
Elevated plasma concentrations of this compound on the day following treatment.[4]
-
A prolonged plasma half-life of the drug.[4] Therefore, monitoring plasma this compound concentrations can be a crucial step in managing and reducing the risk of neurotoxicity.[4]
Troubleshooting Guides
Issue: Observation of Neurotoxicity (e.g., peripheral neuropathy) in Animal Models
Potential Cause: High cumulative dose or prolonged exposure to this compound.
Suggested Mitigation Strategies:
-
Co-administration with Pyridoxine (Vitamin B6):
-
Rationale: Pyridoxine has been shown to decrease this compound-induced neurotoxicity in mice without compromising its radiosensitizing effects.[11] The proposed mechanism involves the formation of a Schiff's base between a this compound metabolite and pyridoxal.[11]
-
Experimental Approach: Administer large doses of pyridoxine hydrochloride concomitantly with this compound. A study in mice found this approach allowed for the tolerance of more than twice the number of this compound injections.[11]
-
-
Pharmacokinetic Monitoring:
-
Rationale: A prolonged half-life and high plasma concentrations of this compound are linked to increased neurotoxicity.[4]
-
Experimental Approach: Monitor plasma levels of this compound. If elevated levels are observed, consider adjusting the dosage or frequency of administration. The use of agents that shorten the half-life, such as phenytoin, could also be explored.[12]
-
-
Dose and Schedule Adjustment:
-
Rationale: The incidence of neuropathy is often related to the total cumulative dose.[5]
-
Experimental Approach: If neurotoxicity is observed, consider reducing the total dose or altering the administration schedule to allow for adequate drug clearance between doses.
-
Issue: Gastrointestinal Distress (Nausea and Vomiting) in Research Subjects
Potential Cause: A common side effect of this compound administration.[2][8]
Suggested Mitigation Strategies:
-
Antiemetic Co-treatment:
-
Rationale: Standard antiemetic agents can be used to manage nausea and vomiting.
-
Experimental Approach: Administer a suitable antiemetic prior to or concurrently with this compound. The choice of antiemetic will depend on the animal model and experimental design.
-
-
Fractionated Dosing:
-
Rationale: Splitting the total daily dose into smaller, more frequent administrations may reduce the peak plasma concentration and associated gastrointestinal side effects.
-
Experimental Approach: Instead of a single large bolus, administer this compound in multiple smaller doses throughout the day.
-
Data Summary
Table 1: Incidence of this compound-Induced Peripheral Neuropathy in Clinical Studies
| Total this compound Dose | Dosing Schedule | Incidence of Peripheral Neuropathy | Reference |
| 11 g/m² | Over 4 weeks | 38% | [3] |
| > 18 g | 3 times a week | Higher frequency and severity | [5] |
| Average of 16.9 g/m² | 1.5 g/m² twice weekly | 18% | [4] |
| 12 g/m² | Two or more doses | 28% | [1] |
Table 2: Effect of Pyridoxine (PYR) Co-administration on this compound (MISO) Toxicity in Mice
| Treatment Group | Outcome | Finding | Reference |
| MISO alone | Survival, weight gain, neurological tests | Significant toxicity observed | [11] |
| MISO + PYR | Survival, weight gain, neurological tests | Significantly less toxicity | [11] |
| MISO + PYR | Tolerated MISO injections | Able to tolerate more than twice as many injections | [11] |
| MISO + PYR | MISO Pharmacokinetics | Unaltered | [11] |
| MISO + PYR | Radiosensitization | Unaltered | [11] |
Experimental Protocols
Biochemical Assessment of this compound-Induced Neurotoxicity in Rats
This protocol is a generalized summary based on a described methodology for quantifying neurotoxic effects.[13]
-
Animal Model: Wistar rats.
-
This compound Administration: Administer this compound intraperitoneally for 7 consecutive days at doses greater than 300 mg/kg/day to induce neurotoxicity.
-
Tissue Collection: At 4-5 weeks post-dosing (the time of maximal enzyme activity), humanely euthanize the animals and collect nervous tissues, including the sciatic/posterior tibial nerve, trigeminal ganglia, and cerebellum.
-
Tissue Homogenization: Prepare homogenates of the collected nervous tissues.
-
Enzyme Activity Assay:
-
Perform a fluorimetric measurement of β-glucuronidase and β-galactosidase activities in the tissue homogenates.
-
Increased activity of these enzymes is indicative of nerve damage.
-
-
Data Analysis: Compare the enzyme activities in the this compound-treated group to a control group to quantify the extent of neurotoxicity.
Visualizations
Caption: Proposed mechanism of Pyridoxine in mitigating this compound neurotoxicity.
Caption: Troubleshooting workflow for managing this compound side effects.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Clinical trials of this compound in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound peripheral neuropathy: its relationship to plasma concentration and other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peripheral neuropathy related to this compound: incidence and pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New side effect of the hypoxic cell sensitizer, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase I/II study of the hypoxic cell sensitizer this compound as an adjunct to high fractional dose radiotherapy in patients with unresectable squamous cell carcinoma of the head and neck: a RTOG randomized study (#79-04) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radiation Therapy Oncology Group clinical trials with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: this compound, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism underlying peripheral neuropathy identified | Technology Networks [technologynetworks.com]
- 11. This compound neurotoxicity in mice decreased by administration with pyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound in patients receiving radical radiotherapy: pharmacokinetic effects of phenytoin, tumor response and neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A biochemical method for assessing the neurotoxic effects of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Misonidazole Efficacy in Tumors: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Misonidazole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's anti-tumor effect?
This compound is a 2-nitroimidazole derivative that acts as a radiosensitizer and a chemosensitizer, primarily targeting hypoxic (low oxygen) tumor cells.[1][2][3] Under hypoxic conditions, the nitro group of this compound is reduced, forming reactive intermediates.[4][5] These intermediates can then bind to cellular macromolecules, including DNA, leading to DNA damage and cell death.[6][7][8] This selective activation in hypoxic environments makes it a targeted agent for solid tumors, which often contain regions of poor oxygenation that are resistant to conventional therapies.[1][2]
Q2: Why is tumor hypoxia critical for this compound's effectiveness?
Tumor hypoxia is a key factor in the resistance of solid tumors to radiotherapy and some chemotherapies.[2] this compound's mechanism relies on its selective bioreductive activation within these low-oxygen environments.[1][5] In well-oxygenated (normoxic) tissues, the reduced this compound radical anion is rapidly re-oxidized back to its original form, preventing the formation of toxic metabolites and minimizing damage to healthy cells.[8] Therefore, the presence and extent of hypoxia within a tumor are direct determinants of this compound's efficacy.
Q3: What are the known factors that can limit this compound's effectiveness in clinical trials?
Clinical trials with this compound have shown limited success due to several factors. A primary limitation is dose-limiting neurotoxicity, particularly peripheral neuropathy, which prevents the administration of doses high enough to achieve maximum radiosensitization.[9][10][11][12] Other factors include the heterogeneity of hypoxia within tumors and the potential for reoxygenation during fractionated radiotherapy, which can reduce the population of target hypoxic cells over time.[13] Furthermore, factors within the tumor microenvironment, such as pH and the presence of cellular thiols like glutathione, can influence this compound's activity.[3][11]
Troubleshooting Guides
Issue 1: Sub-optimal radiosensitization observed in in vivo experiments.
-
Possible Cause 1: Insufficient Tumor Hypoxia.
-
Troubleshooting: Confirm the hypoxic status of your tumor model. This can be assessed using techniques like pimonidazole staining, hypoxia-inducible factor 1-alpha (HIF-1α) immunohistochemistry, or non-invasive imaging methods. If hypoxia is inadequate, consider using a different tumor model known for its hypoxic fraction or inducing acute hypoxia experimentally.[14][15]
-
-
Possible Cause 2: Inadequate this compound Dose or Exposure Time.
-
Troubleshooting: The concentration of this compound and the duration of exposure to the tumor are critical.[16] Ensure that the administered dose achieves therapeutic levels within the tumor tissue. Pharmacokinetic studies can be performed to determine the drug's concentration and half-life in the plasma and tumor. Prolonged exposure to lower, clinically relevant doses has been shown to enhance the cytotoxicity of alkylating agents.[17]
-
-
Possible Cause 3: High Levels of Cellular Thiols.
-
Troubleshooting: Cellular thiols, such as glutathione, can detoxify the reactive intermediates of this compound, reducing its efficacy.[11][18] Measuring intracellular thiol levels can provide insight. Co-administration of agents that deplete glutathione, such as buthionine sulfoximine (BSO), could be explored to enhance this compound's effect, though this may also increase systemic toxicity.
-
Issue 2: Discrepancy between in vitro and in vivo results.
-
Possible Cause 1: Differences in Metabolism.
-
Troubleshooting: this compound metabolism can differ between cell culture and a whole-organism system. In vivo, the gut microbiota and liver can metabolize this compound, potentially altering its activity.[19] Comparing results from conventional and germ-free animal models can help elucidate the role of the gut microbiome.
-
-
Possible Cause 2: Influence of the Tumor Microenvironment.
-
Troubleshooting: The in vivo tumor microenvironment is complex, with gradients of oxygen, pH, and nutrients that are not fully replicated in standard in vitro cultures.[20] Using 3D tumor spheroids or organoid models can provide a more physiologically relevant in vitro system.[19] Additionally, factors like tumor perfusion and vascularity, which affect drug delivery, are absent in monolayer cultures.
-
Data Presentation
Table 1: Enhancement Ratios of this compound in Combination with Alkylating Agents in Murine Tumors.
| Tumor Model | Alkylating Agent | This compound Dose | Enhancement Ratio (Tumor) | Enhancement Ratio (Normal Tissue Toxicity) | Reference |
| M5076 Ovarian Carcinoma | L-phenylalanine mustard | 1000 mg/kg | 2.2 | 1.2 (myelotoxicity) | [21] |
| M5076 Ovarian Carcinoma | Cyclophosphamide | 1000 mg/kg | 1.8 | 1.3 (myelotoxicity) | [21] |
| KHT Sarcoma | 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) | 2.5 mmol/kg (single dose) | ~1.8-1.9 | ~1.1-1.2 (skin reactions) | [22][23][24] |
| RIF-1 Tumor | Cyclophosphamide | Prolonged exposure (100 µg/ml plasma level for 7h) | 1.6-2.0 | No significant enhancement (marrow, WBC) | [17] |
| RIF-1 Tumor | Melphalan | Prolonged exposure (100 µg/ml plasma level for 7h) | 1.8-2.2 | No effect (LD50/30, WBC) | [17] |
Table 2: Sensitizer Enhancement Ratios (SER) of this compound in Murine Fibrosarcomas.
| Tumor Cell Subpopulation | Radiation Only (1D0) | Radiation + this compound (1D0) | Sensitizer Enhancement Ratio (SER) | Reference |
| Oxic (Band 2) | 3.6 Gy | 2.74 Gy | 1.3 | [25] |
| Hypoxic (Band 4) | 5.15 Gy | 2.75 Gy | 1.9 | [25] |
Table 3: Clinical Trials of this compound - Enhancement Ratios in Human Tumors.
| Tumor Type | Treatment Details | Observed Enhancement Ratio | Reference |
| Squamous Carcinoma | 10-fraction course of irradiation with this compound | 1.3 | [26][27] |
| Various Metastases (Breast, Osteosarcoma, etc.) | Pre- or post-irradiation with this compound | 1.1 to >1.5 | [26][27] |
Experimental Protocols
Protocol 1: Evaluation of this compound as a Chemosensitizer in a Murine Tumor Model.
-
Animal Model: Utilize a suitable murine tumor model, such as the KHT sarcoma or M5076 ovarian carcinoma, implanted in syngeneic mice.[21][22]
-
Tumor Growth: Allow tumors to grow to a palpable and measurable size (e.g., 8-10 mm in diameter).
-
Treatment Groups: Establish control and experimental groups, including:
-
Vehicle control
-
Alkylating agent alone (e.g., cyclophosphamide, melphalan)
-
This compound alone
-
This compound in combination with the alkylating agent.
-
-
Drug Administration:
-
Endpoint Measurement:
-
Tumor Growth Delay: Measure tumor dimensions regularly (e.g., every other day) with calipers and calculate tumor volume. The time for tumors to reach a specific size (e.g., 4 times the initial volume) is determined for each group.
-
Tumor Regression: Record the frequency of complete and partial tumor regressions.
-
Animal Survival: Monitor and record the lifespan of the animals in each group.
-
-
Toxicity Assessment: Monitor for signs of toxicity, such as weight loss. Assess myelotoxicity by performing spleen colony assays or white blood cell counts.[17][21]
Protocol 2: Assessment of this compound's Radiosensitizing Effect using a Lung Colony Assay.
-
Tumor Model: Use a murine fibrosarcoma model (e.g., FSa) in C3Hf/Kam mice.[25]
-
Irradiation and Drug Treatment:
-
When tumors reach 8-10 mm in diameter, irradiate them in situ with or without prior this compound administration.
-
Administer this compound (e.g., 0.2 mg/g) intraperitoneally 30 minutes before irradiation.[25]
-
Use a fractionated radiation schedule (e.g., 5 fractions of 1, 2, or 3 Gy).
-
-
Tumor Cell Isolation and Separation:
-
Excise tumors after the final radiation dose and prepare a single-cell suspension.
-
Separate the cells into oxic and hypoxic fractions using a linear density gradient (e.g., Renografin).[25]
-
-
Clonogenicity Assay:
-
Inject a known number of cells from each fraction intravenously into recipient mice to form lung colonies.
-
After a set period (e.g., 18-21 days), euthanize the mice and count the number of lung colonies.
-
-
Data Analysis: Calculate the surviving fraction of cells for each treatment group and cell population. Determine the 1D0 (the dose required to reduce the surviving fraction to 37%) and calculate the Sensitizer Enhancement Ratio (SER = 1D0 of radiation alone / 1D0 of radiation + this compound).[25]
Visualizations
Caption: Bioreductive activation of this compound in normoxic vs. hypoxic cells.
Caption: Workflow for evaluating this compound as a chemosensitizer in vivo.
Caption: Key factors influencing the therapeutic effectiveness of this compound.
References
- 1. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: this compound, myths and mistakes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and other hypoxia markers: metabolism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioreductive prodrugs as cancer therapeutics: targeting tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative DNA damage and repair induced by this compound, CB 1954 and RSU 1069 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of this compound and DNA damage in hypoxic mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA damage in normal and neoplastic mouse tissues after treatment with this compound in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical trials of this compound in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radiation Therapy Oncology Group clinical trials with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: this compound, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Clinical trials of radiosensitizers: what should we expect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Is tumour radiosensitization by this compound a general phenomenon? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The demonstration of in vivo this compound tumour toxicity using post radiation hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The effect of prolonged high dose this compound on tumor response to radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of clinical levels of this compound on the response of tumour and normal tissues in the mouse to alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The mechanisms of cytotoxicity and chemosensitization by this compound and other nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. Bioreductive drugs and the selective induction of tumour hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Enhancement of antitumor activity of alkylating agents by the radiation sensitizer this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. researchgate.net [researchgate.net]
- 24. Increased therapeutic benefit through the addition of this compound to a nitrosourea-radiation combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Tumor sensitizing effect by this compound in a clinically relevant radiation dose range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The quantitative response of human tumours to radiation and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The quantitative response of human tumours to radiation and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Enhancement of the effect of cytotoxic drugs by radiosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Misonidazole Resistance in Cancer Cells
Welcome to the technical support center for researchers studying misonidazole resistance. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experimentation.
Section 1: General FAQs
Q1: What is this compound and how does it work under hypoxic conditions?
A: this compound is a nitroimidazole-based compound initially developed as a radiosensitizer, a drug that makes tumor cells more susceptible to radiation therapy.[1][2] Its primary mechanism of action is specific to hypoxic (low oxygen) cells, which are often found in solid tumors and are notoriously resistant to radiation.[1]
Under hypoxic conditions, this compound undergoes a series of reduction reactions, where the nitro group (-NO2) is reduced to form highly reactive radical species.[3] These radicals can then interact with and damage cellular macromolecules, including DNA, leading to cytotoxicity.[3] In the presence of oxygen, the reduced this compound is rapidly re-oxidized back to its original form, preventing the formation of these toxic radicals. This oxygen-dependent activation makes this compound selectively toxic to hypoxic cells.[4]
Q2: What are the primary known mechanisms of this compound resistance?
A: this compound resistance is a multifactorial issue that can prevent effective targeting of hypoxic cancer cells. The primary mechanisms include:
-
Alterations in Drug Metabolism: Cancer cells can develop resistance by altering the activity of nitroreductase enzymes responsible for activating this compound. Decreased enzyme activity leads to less formation of cytotoxic radicals.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and subsequent activation.[5][6]
-
Enhanced DNA Repair: Upregulation of DNA repair pathways can efficiently fix the damage caused by this compound's reactive metabolites, allowing cells to survive the treatment.
-
Activation of Pro-Survival Signaling: The Hypoxia-Inducible Factor-1 alpha (HIF-1α) pathway is a master regulator of the cellular response to hypoxia.[7][8] Its activation can lead to the expression of genes involved in cell survival, angiogenesis, and metabolic adaptation, which collectively contribute to drug resistance.[5][8][9]
-
Alterations in Cellular Thiol Levels: Thiols, such as glutathione (GSH), can neutralize the reactive radicals produced during this compound metabolism, thereby reducing its cytotoxic effects.[3][10] Increased intracellular GSH levels can be a significant factor in resistance.
Section 2: Experimental Setup & Troubleshooting
Q3: How do I establish and validate a this compound-resistant cancer cell line in vitro?
A: Developing a stable, this compound-resistant cell line requires a systematic approach of long-term drug exposure and selection.
Detailed Experimental Protocol: Generating a Resistant Cell Line
-
Determine Initial Sensitivity (IC50): First, determine the half-maximal inhibitory concentration (IC50) of this compound for your parental cancer cell line using a standard cell viability assay (e.g., MTT, CCK-8).[11]
-
Initial Low-Dose Exposure: Begin by continuously culturing the parental cells in media containing a sub-lethal dose of this compound (e.g., IC10 to IC20 concentration).[12][13]
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating steadily (typically after several passages), increase the this compound concentration in the media by approximately 1.5- to 2-fold.[13]
-
Repeat and Select: Continue this process of stepwise dose escalation.[14] It is crucial to allow the cells to recover and reach a stable growth rate at each new concentration before proceeding to the next. This process can take several months.[12]
-
Cryopreserve Stocks: At each stage of increased resistance, freeze aliquots of the cells. This creates a valuable resource for later experiments to study the evolution of resistance mechanisms.[12][15]
-
Validation of Resistance: Once a cell line is established that can proliferate in a significantly higher concentration of this compound than the parental line, resistance must be validated.
Workflow for Developing a Resistant Cell Line
References
- 1. Radiation therapy - Wikipedia [en.wikipedia.org]
- 2. Failure of this compound-sensitized radiotherapy to impact upon outcome among stage III-IV squamous cancers of the head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanisms of cytotoxicity and chemosensitization by this compound and other nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxygen dependence of binding of this compound to rodent and human tumors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of HIF-1α in the Responses of Tumors to Radiotherapy and Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 7. Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond | Bio-Techne [bio-techne.com]
- 8. Frontiers | The role of hypoxia-inducible factor-1 alpha in multidrug-resistant breast cancer [frontiersin.org]
- 9. HIF-1α signaling: Essential roles in tumorigenesis and implications in targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of this compound-linked cytotoxicity and altered radiation response: role of cellular thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Clonogenic Assay [bio-protocol.org]
- 17. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 18. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Misonidazole & Hypoxia Probe Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Misonidazole and its analogs (like Pimonidazole) to detect cellular hypoxia.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it detect hypoxia?
This compound is a 2-nitroimidazole compound that serves as a probe for hypoxic cells. In environments with low oxygen tension (hypoxia), the nitro group of this compound is enzymatically reduced, forming reactive intermediates. These intermediates then form covalent bonds, or adducts, with macromolecules within the cell, primarily proteins containing thiol groups.[1][2][3] This trapping mechanism ensures that this compound accumulates selectively in hypoxic cells. The bound adducts can then be detected, typically using specific antibodies against a related compound, pimonidazole, for which high-affinity antibodies are commercially available.[4]
Q2: Why can't I find a good antibody for this compound itself?
While this compound is a well-established hypoxia probe, the development of high-affinity monoclonal antibodies for the detection of this compound adducts has been challenging.[4] For this reason, the scientific community predominantly uses Pimonidazole, a close analog of this compound, which has commercially available, high-affinity monoclonal antibodies (e.g., Hypoxyprobe™ kits) that reliably detect its adducts in hypoxic tissues.[1][2][5] The experimental principles and troubleshooting are largely interchangeable between the two compounds.
Q3: What are the key controls I need to include in my experiment?
To ensure the validity of your results, the following controls are essential:
-
Normoxic Control: Cells or animals maintained in normal oxygen conditions (normoxia) but otherwise treated identically to the hypoxic group. This is crucial to demonstrate that this compound/Pimonidazole binding is specific to hypoxia.
-
Unstained Control: A sample that is not exposed to any antibodies. This helps to determine the level of natural autofluorescence in your cells or tissue.[5]
-
Secondary Antibody Only Control: A sample incubated only with the fluorescently labeled secondary antibody. This control checks for non-specific binding of the secondary antibody.[2]
-
Positive Control Tissue/Cells: If possible, use a cell line or tissue known to develop hypoxia to validate your staining protocol.
Troubleshooting Guides
Below are common issues encountered during this compound/Pimonidazole binding assays, presented in a question-and-answer format.
Problem 1: High Background or Non-Specific Staining
Q: My images have high background fluorescence, making it difficult to distinguish a specific signal. What should I do?
High background can obscure your specific signal. Here are several potential causes and solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Autofluorescence | Include an unstained control sample to assess the natural fluorescence of your cells or tissue.[5] If high, consider using a fluorophore in a different spectral range (e.g., red or far-red) as autofluorescence is often highest in the blue/green range.[5] | Tissues and cells can have endogenous molecules that fluoresce, contributing to background noise. |
| Antibody Concentration Too High | Perform a titration of both your primary and secondary antibody concentrations to find the optimal dilution that maximizes the signal-to-noise ratio.[6] | Excess antibody can bind non-specifically to the sample. |
| Insufficient Blocking | Ensure you are using an appropriate blocking agent (e.g., BSA, normal serum from the secondary antibody host species) and that the incubation time is sufficient (e.g., 30-60 minutes).[7] | Blocking agents saturate non-specific binding sites, preventing antibodies from adhering randomly. |
| Inadequate Washing | Increase the number and/or duration of wash steps after antibody incubations to thoroughly remove unbound antibodies.[6][7] | Insufficient washing leaves residual, unbound antibodies that contribute to background. |
| Fc Receptor Binding | If staining immune cells, consider using an Fc receptor blocking reagent before applying your primary antibody.[6] | Immune cells have receptors (Fc receptors) that can non-specifically bind the constant (Fc) region of antibodies. |
Problem 2: Weak or No Signal
Q: I am not seeing any signal, or the signal is very weak in my hypoxic samples. What could be wrong?
A weak or absent signal can be frustrating. This troubleshooting workflow can help you identify the issue.
Caption: Troubleshooting workflow for weak or no signal.
Problem 3: Poor Reproducibility
Q: My results vary significantly between experiments. How can I improve reproducibility?
Inconsistent results often stem from minor variations in the protocol.
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Cell/Tissue Handling | Standardize all procedures, including cell density, passage number, and tissue processing times. | Biological systems are sensitive to handling variations. |
| Reagent Variability | Prepare fresh buffers for each experiment. Aliquot antibodies upon arrival to avoid repeated freeze-thaw cycles.[1] | Reagent degradation can lead to inconsistent performance. |
| Inconsistent Incubation Times | Use a timer for all incubation steps, especially for antibody and substrate incubations. | Precise timing is critical for reproducible results in binding assays. |
| Variable Hypoxia Exposure | Calibrate and monitor your hypoxia chamber or incubator regularly to ensure consistent oxygen levels. | The degree of hypoxia directly impacts the amount of probe binding. |
Experimental Protocols & Data
This compound/Pimonidazole Reductive Activation Pathway
Under hypoxic conditions, cellular reductases (e.g., NADPH-cytochrome P450 reductase) transfer an electron to the nitro group of this compound, creating a radical anion. In the presence of oxygen, this reaction is reversed. However, under hypoxia, the radical anion undergoes further reduction to form reactive nitroso and hydroxylamine intermediates, which then covalently bind to cellular macromolecules.
Caption: Reductive activation of this compound under hypoxia.
Protocol: Immunofluorescent Staining of Pimonidazole Adducts in Frozen Tissue Sections
This protocol is adapted from standard methods for detecting hypoxia in tissues.[1][2]
-
Pimonidazole Administration: Inject the subject (e.g., a mouse) with Pimonidazole hydrochloride solution (e.g., 60 mg/kg body weight). Allow it to circulate for 60-90 minutes.[1][2][8]
-
Tissue Harvest and Sectioning: Euthanize the animal and harvest the tissue of interest. Immediately snap-freeze the tissue in liquid nitrogen. Store at -80°C. Cut 4-10 µm sections using a cryostat.
-
Fixation: Thaw the sections and fix them in cold acetone (-20°C) for 10 minutes.[1]
-
Washing: Rehydrate and wash the sections 3 times for 5 minutes each in PBS.
-
Blocking: Block non-specific binding by incubating sections in a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween 20) for 30-60 minutes at room temperature.[1]
-
Primary Antibody Incubation: Incubate sections with the anti-pimonidazole primary antibody (e.g., a rat or mouse monoclonal antibody) diluted in blocking buffer. Incubation can be for 1-2 hours at room temperature or overnight at 4°C.[1]
-
Washing: Wash sections 3 times for 5 minutes each in PBS.
-
Secondary Antibody Incubation: Incubate sections with a fluorescently-labeled secondary antibody (e.g., Goat anti-Rat IgG-Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash sections 4 times for 5 minutes each in PBS, protected from light.
-
Mounting: Mount coverslips using a mounting medium, preferably one containing an anti-fade reagent and a nuclear counterstain like DAPI.
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters.
Quantitative Data Examples
The following tables provide examples of typical concentrations and expected results.
Table 1: Recommended Pimonidazole Concentrations
| Application | Recommended Concentration | Incubation Time |
| In Vivo (animal injection) | 60 mg/kg body weight | 60 - 90 minutes |
| In Vitro (cell culture) | 100 - 200 µM | 1 - 4 hours |
| Data compiled from[2][8][9]. |
Table 2: Example of Pimonidazole Staining in a Tumor Model over Time
| Duration of Pimonidazole Exposure | Mean % of Pimonidazole-Positive Tumor Cells |
| 1 hour | 37% |
| 5-8 hours | 56% |
| This data illustrates how the fraction of labeled cells can increase over time, capturing both chronic and transiently hypoxic cells. Data from SiHa tumors.[10] |
Table 3: Example of Pimonidazole Binding Intensity in Flow Cytometry
| Cell Condition | Relative Antibody Binding (Fold Increase over Aerobic) |
| Aerobic Cells | 1.0 (Baseline) |
| Anoxic Cells | 10.8 ± 0.95 |
| Data from SCCVII tumors analyzed by flow cytometry, demonstrating the specificity of pimonidazole binding to anoxic cells.[11] |
References
- 1. site.hypoxyprobe.com [site.hypoxyprobe.com]
- 2. Hypoxia Studies with Pimonidazole in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.cn [documents.thermofisher.cn]
- 5. site.hypoxyprobe.com [site.hypoxyprobe.com]
- 6. Flow Cytometry Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 7. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. site.hypoxyprobe.com [site.hypoxyprobe.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Comparison between the comet assay and pimonidazole binding for measuring tumour hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 18F-Misonidazole PET Imaging Protocols
Welcome to the technical support center for 18F-Misonidazole (18F-FMISO) PET imaging. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on protocol optimization, troubleshoot common issues, and answer frequently asked questions encountered during experimental procedures.
Troubleshooting Guides
This section addresses specific problems that may arise during 18F-FMISO PET imaging experiments.
Issue 1: Poor Tumor-to-Background Contrast
Question: My 18F-FMISO PET images show low contrast between the tumor and surrounding normal tissue. How can I improve this?
Answer:
Poor tumor-to-background contrast is a common challenge in 18F-FMISO imaging. Here are several factors to consider and steps to take for improvement:
-
Optimize Uptake Time: 18F-FMISO clearance from normoxic tissues is slow. Imaging too early can result in high background signal. Static imaging is typically recommended at 2 to 4 hours post-injection to allow for sufficient clearance from well-oxygenated tissues and accumulation in hypoxic regions.[1][2][3] Studies have shown that imaging at 4 hours post-injection can provide better contrast than at 2 hours, particularly in non-small cell lung cancer.[3] For head and neck cancers, a high correlation between quantitative values at 2 and 4 hours has been observed, suggesting that a 2-hour scan may be sufficient with high-sensitivity scanners.[4]
-
Patient Preparation: Unlike 18F-FDG PET, fasting is not required for 18F-FMISO scans.[1] Ensure the patient is well-hydrated to facilitate tracer distribution and clearance.
-
Image Analysis and Quantification:
-
Use of Ratios: Instead of relying solely on Standardized Uptake Values (SUV), which can be influenced by various factors, calculate tumor-to-background ratios such as the Tumor-to-Blood Ratio (TBR) or Tumor-to-Muscle Ratio (TMR).[4][5] These ratios can provide a more robust assessment of specific tracer uptake.
-
Reference Tissue Selection: The choice of reference tissue is critical. For head and neck cancers, the floor of the mouth is often used as a reference background region.[6] In other cases, muscle tissue or blood pool (e.g., descending aorta or vena cava) can be used.[5][7] Be aware that increased 18F-FMISO uptake can occur in neck muscles, which may complicate TMR calculations in head and neck cancer studies.[5]
-
Issue 2: High Inter-Observer Variability in Image Interpretation
Question: Different researchers in my team are getting inconsistent results when defining hypoxic regions on 18F-FMISO PET scans. How can we standardize our interpretation?
Answer:
High inter-reader variability is a known issue. Implementing standardized interpretation criteria is crucial for reproducible results.
-
Standardized Training: Develop a dedicated training protocol for all personnel interpreting the scans. This should include a review of standardized criteria and practice on a set of training scans. A study demonstrated that after dedicated training, inter-reader agreement for identifying hypoxia improved significantly.[6]
-
Visual Assessment Criteria: Establish clear visual criteria for what constitutes a positive hypoxic signal. For example, a common criterion is 18F-FMISO uptake in a suspected lesion that is visually greater than the uptake in a reference background region like the floor of the mouth.[6]
-
Quantitative Thresholds: While visual assessment is important, complementing it with quantitative thresholds can improve consistency.
-
TBR/TMR Thresholds: A tissue-to-blood ratio (TBR) greater than 1.2 is often used to define hypoxic volume.[1] Other studies have used TBR thresholds of ≥1.3, ≥1.4, or ≥1.5.[8][9] For Tumor-to-Muscle Ratio (TMR), a threshold of ≥1.25 or ≥1.4 has been suggested.[9][10]
-
SUVmax Cutoffs: While less robust than ratios, some studies have proposed SUVmax cutoffs. For instance, in one study, all patients with an SUV greater than 2.0 experienced tumor recurrence.[7] However, it's generally recommended not to rely solely on a numeric SUV cutoff for determining hypoxia positivity.[6]
-
-
Combined Visual and Quantitative Approach: The most robust approach is to combine visual assessment with quantitative analysis. A scan can be considered positive if it meets both the visual criteria and a predefined quantitative threshold.
Issue 3: Image Artifacts Obscuring or Mimicking Hypoxic Signal
Question: We are observing image artifacts that are making it difficult to confidently identify hypoxic regions. What are common artifacts and how can we mitigate them?
Answer:
PET/CT imaging is susceptible to various artifacts that can mimic true pathology.
-
CT-Based Attenuation Correction Artifacts: These are among the most common artifacts.
-
Metal Artifacts: High-density materials like dental fillings or surgical implants can cause streaks and artificially high uptake on the corrected PET images.
-
Contrast Media: The presence of dense intravenous or oral contrast during the CT scan can lead to overcorrection of the PET data, creating areas of falsely elevated uptake.[11]
-
Calcifications: Calcified lymph nodes or other tissues can also cause falsely elevated FDG uptake, and similar principles apply to 18F-FMISO.[11]
-
-
Patient Motion: Misalignment between the PET and CT scans due to patient movement can lead to mislocalization of uptake and incorrect attenuation correction.
-
Mitigation Strategies:
-
Review Non-Attenuation-Corrected (NAC) Images: If an artifact is suspected, review the NAC PET images. True biological uptake will be present on both NAC and attenuation-corrected (AC) images, whereas an AC artifact will only appear on the AC images.[11]
-
Careful Protocolling: For CT, use a low-dose protocol without intravenous contrast if its primary purpose is for attenuation correction and localization. If contrast is necessary for diagnostic purposes, consider a dual-phase protocol or ensure the PET acquisition is timed to avoid peak contrast concentration in vessels near areas of interest.
-
Patient Comfort and Immobilization: Ensure the patient is comfortable and use immobilization devices if necessary to minimize motion.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of 18F-Misonidazole uptake in hypoxic cells?
A1: 18F-Misonidazole is a nitroimidazole compound that passively diffuses into all cells. In cells with normal oxygen levels (normoxia), it diffuses back out. However, in hypoxic cells (low oxygen), 18F-FMISO undergoes a reduction process by nitroreductase enzymes. The reduced intermediates are highly reactive and bind to intracellular macromolecules, effectively trapping the radiotracer within the hypoxic cell. This selective trapping is the basis for its use as a hypoxia imaging agent.[1][12]
.dot
Caption: 18F-Misonidazole uptake and trapping pathway in hypoxic cells.
Q2: What is the optimal uptake time for 18F-FMISO PET imaging?
A2: The optimal uptake time for 18F-FMISO PET imaging is generally between 2 and 4 hours post-injection.[1][4] The ideal timing can depend on the cancer type and the specific imaging protocol. For non-small cell lung cancer, 4 hours may be preferable for better image contrast.[3] For head and neck cancers, scans at 2 hours may be sufficient, especially with modern high-sensitivity PET/CT scanners.[4] A repeat scan at 240 minutes (4 hours) may be considered if the tumor-to-background uptake is suboptimal at 120 minutes (2 hours).[12]
Q3: Should patients fast before an 18F-FMISO PET scan?
A3: No, fasting is not required for 18F-FMISO PET scans, which can be a practical advantage over 18F-FDG PET.[1]
Q4: What are the key quantitative metrics used to analyze 18F-FMISO PET images?
A4: The key quantitative metrics include:
-
Standardized Uptake Value (SUV): Commonly reported as SUVmax (maximum pixel value in a region of interest) and SUVmean (average pixel value).
-
Tumor-to-Blood Ratio (TBR): The ratio of the SUV in the tumor to the SUV in a blood pool reference region (e.g., aorta). This is a preferred method for accurate quantification.[5]
-
Tumor-to-Muscle Ratio (TMR): The ratio of the SUV in the tumor to the SUV in a muscle reference region.[5]
-
Hypoxic Volume (HV) or Metabolic Tumor Volume (MTV): The volume of the tumor that is considered hypoxic based on a specific threshold (e.g., TBR ≥ 1.4).[3][4]
-
Total Lesion Hypoxia (TLH): Calculated as the MTV multiplied by the SUVmean within the hypoxic volume.[4]
Quantitative Data Summary
The following tables summarize key quantitative parameters from various studies to aid in protocol design and data interpretation.
Table 1: Comparison of 18F-FMISO Uptake Metrics at Different Imaging Times in Head and Neck Cancer
| Metric | 2-hour Post-Injection (Mean ± SD) | 4-hour Post-Injection (Mean ± SD) |
| SUVmax | 2.2 ± 0.7 | 2.4 ± 0.8 |
| SUVmean | Not Reported | Not Reported |
| TBR | Not Reported | Not Reported |
| TMR | Not Reported | Not Reported |
Data from a study on patients with head and neck cancer.[4]
Table 2: Comparison of 18F-FMISO Uptake Metrics at Different Imaging Times in Non-Small Cell Lung Cancer (NSCLC)
| Metric | 2-hour Post-Injection (Median) | 4-hour Post-Injection (Median) |
| TBRmax | 1.7 | 2.4 |
Data from the ATOM clinical trial on patients with NSCLC.[3]
Table 3: Commonly Used Thresholds for Defining Tumor Hypoxia
| Metric | Threshold Value | Cancer Type / Context | Reference |
| TBR | ≥ 1.2 | General, Radiotherapy Planning | [1] |
| TBR | ≥ 1.4 | NSCLC | [3] |
| TBR | ≥ 1.5 | Head and Neck Cancer | [9] |
| TMR | ≥ 1.25 | Head and Neck Cancer | [9] |
| TMR | ≥ 2.2 | Preclinical Mammary Carcinoma | [13] |
| pO2 | < 15 mmHg | Animal Model (Pig Liver) | [14] |
Experimental Protocols
Protocol 1: Static 18F-FMISO PET/CT Imaging for Head and Neck Cancer
This protocol is adapted from clinical trial methodologies for imaging hypoxia in head and neck cancer.[4][14][15]
-
Patient Preparation:
-
No fasting is required.
-
Ensure the patient is well-hydrated.
-
Establish intravenous access.
-
-
Radiotracer Administration:
-
Administer 3.7 MBq/kg (0.1 mCi/kg) of 18F-FMISO intravenously, with a maximum dose of 370 MBq (10 mCi).[15]
-
-
Uptake Period:
-
A quiet uptake period of 120 to 180 minutes.[14]
-
-
Image Acquisition:
-
Position the patient on the PET/CT scanner.
-
Perform a low-dose CT scan for attenuation correction and anatomical localization.
-
Acquire a static PET scan over the region of interest (e.g., head and neck). Scan duration is typically 10-20 minutes per bed position.[9][15]
-
An optional second static scan can be performed at 4 hours post-injection if the initial scan has low contrast.[4]
-
-
Image Analysis:
-
Reconstruct PET images with iterative reconstruction, including corrections for attenuation, scatter, and randoms.
-
Define regions of interest (ROIs) on the tumor and reference tissues (e.g., floor of mouth, muscle).
-
Calculate quantitative metrics such as SUVmax, SUVmean, TBR, and TMR.
-
Define hypoxic volume based on a pre-defined threshold (e.g., TBR > 1.2).
-
.dot
Caption: Workflow for a static 18F-FMISO PET/CT imaging study.
References
- 1. Imaging Hypoxia with 18F-Fluorothis compound: Challenges in Moving to a More Complicated Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Timing of hypoxia PET/CT imaging after 18F-fluorothis compound injection in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Optimal Post-Injection Timing of Hypoxic Imaging with 18F-Fluorothis compound-PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. F18 Fluorothis compound for Imaging Tumor Hypoxia: Imaging the Microenvironment for Personalized Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of 18F-Fluorothis compound Hypoxia PET/CT Diagnostic Interpretation Criteria and Validation of Interreader Reliability, Reproducibility, and Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Quantification of Tumor Hypoxic Fractions Using Positron Emission Tomography with [18F]Fluorothis compound ([18F]FMISO) Kinetic Analysis and Invasive Oxygen Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The optimal 18F-Fluorothis compound PET threshold to define tumor hypoxia in preclinical squamous cell carcinomas using pO2 electron paramagnetic resonance imaging as reference truth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PET/CT Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. Improving Tumor Hypoxia Location in 18F-Misonidazole PET with Dynamic Contrast-enhanced MRI Using Quantitative Electron Paramagnetic Resonance Partial Oxygen Pressure Images - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A prospective clinical trial of tumor hypoxia imaging with 18F-fluorothis compound positron emission tomography and computed tomography (F-MISO PET/CT) before and during radiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hypoxia Imaging with [F-18] FMISO-PET in Head and Neck Cancer: Potential for Guiding Intensity Modulated Radiation Therapy in Overcoming Hypoxia-Induced Treatment Resistance - PMC [pmc.ncbi.nlm.nih.gov]
managing poor solubility of Misonidazole for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the poor solubility of Misonidazole for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound exhibits varying solubility across different solvents. Due to its chemical structure, it is sparingly soluble in water but shows significantly better solubility in organic solvents. The selection of an appropriate solvent is critical for preparing stock solutions for in vitro and in vivo experiments.
Data Presentation: this compound Solubility
| Solvent | Solubility (mg/mL) | Source(s) |
| Dimethyl Sulfoxide (DMSO) | >100 | [1] |
| Methanol | 70 | [1] |
| Acetone | 50 | [1] |
| Dimethylformamide (DMF) | 15 | [2] |
| Ethanol | 10 | [1] |
| Chloroform | 10 | [1] |
| Water | 8 | [1] |
| Ethyl Acetate | 8 | [1] |
Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. Why did this happen and how can I prevent it?
A2: This is a common issue known as "solvent-shifting" precipitation. This compound is highly soluble in DMSO, a polar aprotic solvent.[1][3] However, when this concentrated DMSO stock is introduced into an aqueous environment like cell culture medium, the DMSO rapidly disperses, and the local solvent environment around the this compound molecules changes drastically.[4] Since this compound has low aqueous solubility (8 mg/mL), it can no longer stay in solution and precipitates out.[1][5]
To prevent precipitation, consider the following strategies:
-
Minimize Final DMSO Concentration: Prepare a highly concentrated stock solution in DMSO so that only a very small volume is needed to reach the final desired concentration in your culture medium. This keeps the final DMSO concentration low (typically below 0.5%), which is less likely to cause precipitation and is also better for cell viability.[4]
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, try a stepwise dilution. First, add the required amount of stock solution to a small volume of media (e.g., 100-200 µL). Mix thoroughly to ensure the this compound is dispersed before adding this pre-diluted solution to the final culture volume.[5]
-
Warming and Agitation: Gently warming the cell culture medium to 37°C before adding the this compound stock can help increase its solubility.[2] Ensure immediate and thorough mixing after addition.
-
Use of Co-solvents: For certain applications, ethanol can be used as a co-solvent with the culture medium, although its potential effects on the specific cell line and experiment should be evaluated.[6]
Q3: Can I use heat or sonication to dissolve this compound?
A3: Yes, gentle heating and sonication can be effective methods to aid in the dissolution of this compound, particularly when preparing concentrated stock solutions. Warming the solvent in a 37°C water bath and using an ultrasonic bath can help break down solute aggregates and increase the rate of dissolution.[2] However, always check the compound's stability information for temperature sensitivity. This compound is generally stable; a sample stored for 90 days at 60°C showed no decomposition.[1]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately upon adding stock to aqueous buffer or media. | The aqueous solubility limit has been exceeded due to a rapid shift in solvent polarity.[4][5] | 1. Lower the final concentration of this compound. 2. Ensure the final concentration of the organic solvent (e.g., DMSO) is minimal (<0.5%). 3. Use a stepwise dilution protocol as described in FAQ #2. |
| Solution appears cloudy or hazy after preparation. | Formation of fine, suspended particles. This could be due to incomplete dissolution or interaction with components in the medium.[7][8] | 1. Warm the solution to 37°C and gently agitate.[2] 2. Use an ultrasonic bath for a short period.[2] 3. If using a complex or serum-free medium, check for potential incompatibilities with salts or other components.[8][9] |
| Compound precipitates out of solution over time (e.g., during a long-term experiment). | The solution is supersaturated and thermodynamically unstable. Temperature fluctuations can also cause precipitation from a saturated solution.[8] | 1. Prepare fresh working solutions immediately before use. 2. Ensure the incubator and experimental setup maintain a stable temperature. 3. Consider if the experimental concentration is too high for long-term stability in the chosen medium. |
| Inconsistent experimental results. | Poor solubility may lead to inconsistent actual concentrations of the drug available to the cells. | 1. Visually inspect all solutions for precipitation before use. 2. Follow a standardized and validated protocol for solution preparation. 3. Consider using a co-solvent system if variability persists, ensuring the co-solvent itself does not affect the experimental outcome.[6] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 201.18 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance and micropipettes
Procedure:
-
Weigh out 20.12 mg of this compound powder and place it into a sterile vial.
-
Add 1.0 mL of anhydrous DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes.
-
If any solid remains, place the vial in a 37°C water bath for 5-10 minutes, followed by brief vortexing.[2] An ultrasonic bath can also be used for 5 minutes.[2]
-
Visually confirm that all solid has dissolved and the solution is clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light. The stock solution can be stored for several months under these conditions.[2]
Protocol 2: Preparation of a Working Solution for In Vitro Cell Culture Experiments
Objective: To prepare a final concentration of 1 mM this compound in cell culture medium.
Procedure:
-
Thaw a single-use aliquot of the 100 mM this compound stock solution (from Protocol 1) at room temperature.
-
Warm the required volume of complete cell culture medium (containing serum, if applicable) to 37°C in a water bath.
-
To prepare 10 mL of the working solution, pipette 9.9 mL of the pre-warmed medium into a sterile conical tube.
-
Add 100 µL of the 100 mM this compound stock solution to the medium. This creates a 1:100 dilution and a final DMSO concentration of 1%. Note: For many cell lines, a final DMSO concentration of 1% is too high. This is for illustrative purposes; always aim for the lowest possible final DMSO concentration, ideally <0.5%.
-
Immediately cap the tube and mix thoroughly by inverting it 10-15 times or by gentle vortexing.
-
Visually inspect the solution to ensure no precipitation has occurred.
-
Use the working solution immediately to treat cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Visualizations
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism by which this compound acts as a hypoxic cell radiosensitizer and a general workflow for preparing it for experiments.
Caption: this compound is reduced in hypoxic cells to form reactive radicals that cause DNA damage.
Caption: A standardized workflow for preparing this compound solutions for experiments.
References
- 1. This compound | C7H11N3O4 | CID 26105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.glpbio.com [file.glpbio.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Cell Culture Academy [procellsystem.com]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 9. cellculturedish.com [cellculturedish.com]
Misonidazole Technical Support Center: Reducing Non-Specific Binding
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the common challenge of non-specific binding of Misonidazole in tissue-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it serve as a hypoxia marker?
This compound (MISO) is a 2-nitroimidazole compound primarily used to identify hypoxic (low oxygen) cells within tissues, particularly in tumors.[1][2] Its mechanism relies on cellular metabolism. In hypoxic environments, this compound is reduced by nitroreductase enzymes to form reactive intermediates.[1] These intermediates then bind covalently to macromolecules within the cell, effectively trapping the molecule.[1][3] In well-oxygenated (aerobic) cells, the initial reduction is reversed by oxygen, preventing the formation of these reactive products and subsequent binding. This differential binding allows for the specific labeling and visualization of hypoxic regions.[4]
Q2: What are the primary causes of non-specific binding of this compound?
Non-specific binding (NSB) occurs when this compound or its metabolites bind to tissues or components that are not the intended hypoxic target. This can significantly reduce the accuracy and signal-to-noise ratio of an experiment.[1][5] Key causes include:
-
Binding in Aerobic and Necrotic Tissue: While binding is much lower than in hypoxic regions, some level of non-specific binding to normally oxygenated or dead tissue can occur, limiting the accuracy of hypoxic fraction estimates.[1]
-
Physicochemical Interactions: Like many experimental agents, this compound can adhere to surfaces and tissues through non-covalent forces such as hydrophobic interactions, charge-based interactions, and hydrogen bonding.[6]
-
Diffusion of Reactive Metabolites: There is a possibility that reactive intermediates, though short-lived, could diffuse from a hypoxic cell and bind to an adjacent, better-oxygenated one.[7]
-
Binding to Stroma: this compound can bind to stromal or connective tissue elements, not just tumor cells, although the ratio of binding varies between tumor types.[4]
-
Tissue Processing Artifacts: Fixation, dehydration, and embedding procedures can alter tissue properties, potentially creating new sites for non-specific attachment or increasing tissue autofluorescence.[8][9]
Q3: Why is it critical to minimize non-specific binding?
Minimizing non-specific binding is crucial for obtaining accurate and reliable data. High background from NSB can:
-
Mask the True Hypoxic Signal: A high background can obscure the specific signal from hypoxic regions, making it difficult to distinguish true positives from noise.
-
Reduce Signal-to-Noise Ratio (SNR): Lowering the SNR complicates quantification and may lead to the misinterpretation of the extent of hypoxia.[5]
-
Limit Assay Sensitivity: It becomes difficult to detect subtle changes in hypoxia or to accurately delineate the boundaries of hypoxic zones.
-
Lead to Erroneous Quantification: When quantifying the hypoxic fraction of a tumor, NSB in aerobic regions can artificially inflate the calculated percentage of hypoxic cells.[1]
Q4: Can the chemical structure of this compound be modified to reduce non-specific binding?
Yes, developing analogues of this compound is a key strategy. The lipophilicity (how well a compound dissolves in fats and oils) is a critical factor.
-
Hydrophilic Analogues: More water-soluble (hydrophilic) analogues, such as SR-2555 and etanidazole (SR-2508), are cleared from the body primarily by the kidneys and exhibit different pharmacokinetic profiles than the more lipophilic this compound.[2][10] This can alter tissue distribution and potentially reduce non-specific retention in fatty tissues.
-
Lipophilic Analogues: Conversely, more fat-soluble (lipophilic) analogues are cleared faster through metabolism by the liver.[10]
-
Trade-offs: The choice of analogue involves a trade-off between sensitizing efficiency, toxicity, and pharmacokinetic properties. For example, etanidazole was developed to be less lipophilic to reduce the neurotoxicity associated with this compound.[2]
Troubleshooting Guides
Issue: High Background Signal in Autoradiography or Fluorescence Imaging
Q: My autoradiographs or images show high background in normoxic (well-oxygenated) tissues. What are the likely causes and solutions?
High background is a common issue that can often be resolved by optimizing the experimental protocol. Below are common causes and recommended actions.
| Potential Cause | Recommended Troubleshooting Steps |
| Tissue Autofluorescence | For fluorescence-based detection, always include an unstained control tissue section to assess the baseline level of autofluorescence.[11][12] Consider using longer wavelength fluorophores (e.g., far-red) which are less prone to interference from tissue autofluorescence. |
| Improper Fixation | Aldehyde-based fixatives (e.g., formalin) can induce autofluorescence.[8] Ensure you are using fresh, high-quality fixative and avoid over-fixation.[12][13] Consider perfusion fixation to clear blood cells, which can be a source of autofluorescence. |
| Insufficient Blocking (for IHC) | If using an antibody to detect this compound adducts, non-specific binding of the primary or secondary antibody can be a major source of background.[14] Implement a robust blocking step using agents like Bovine Serum Albumin (BSA) or casein.[6][15] |
| Suboptimal Buffer Composition | Non-specific binding can be driven by hydrophobic or electrostatic interactions.[6] Try adding a non-ionic surfactant like Tween 20 (0.05-0.1%) to your wash and antibody dilution buffers to reduce hydrophobic interactions.[6][15] Increasing the salt concentration (e.g., 150-300 mM NaCl) can help disrupt charge-based interactions.[6] |
| Incorrect Antibody Concentration (for IHC) | Using primary or secondary antibodies at too high a concentration is a common cause of high background.[16] Perform a titration experiment to determine the optimal antibody dilution that maximizes specific signal while minimizing background. |
Issue: Inconsistent or Irreproducible this compound Binding Results
Q: My this compound binding results vary significantly between experiments. Which steps in my tissue processing protocol should I scrutinize?
Reproducibility issues often stem from subtle variations in tissue handling and processing.[9]
| Potential Cause | Recommended Actions for Standardization |
| Variable Fixation Time | The duration of formalin fixation can impact epitope masking and tissue integrity.[17] Standardize the fixation time for all samples in your experiment (e.g., 12-24 hours). |
| Inconsistent Tissue Thickness | Thicker tissue sections can lead to incomplete reagent penetration and variable staining. Ensure all sections are cut at a consistent thickness. |
| Dehydration and Clearing | The ethanol dehydration and xylene clearing steps can alter tissue morphology and autofluorescence.[17] Ensure all tissues are processed through identical reagent series for the same amount of time.[8] |
| Antigen Retrieval Variability (for IHC) | For immunohistochemical detection, both the temperature and duration of heat-induced antigen retrieval (HIAR) are critical.[18] Use a calibrated water bath or steamer and precisely time this step for all slides. |
| Sample Drying | Allowing tissue sections to dry out at any point during the staining process can cause irreversible damage and lead to high, uneven background.[12][16] Always keep slides in a humidified chamber and ensure they remain covered in buffer. |
Experimental Protocols
Protocol 1: General Method for In Vitro this compound Binding Assay in Tissue Fragments
This protocol is adapted from methodologies used to assess the oxygen dependence of this compound binding in tumor fragments.[4]
-
Tissue Preparation: Excise fresh tumor or tissue and immediately place it in ice-cold, buffered saline.
-
Sectioning: Cut the tissue into small fragments or slices of a consistent thickness (e.g., 0.5 mm).
-
Incubation Setup: Place tissue fragments into a suitable incubation medium (e.g., DMEM) in a chamber that allows for precise control of the gas phase.
-
Gassing: Equilibrate the chamber with a certified gas mixture containing a specific oxygen concentration (e.g., 0%, 0.1%, 1%, 5%, 21% O₂, balanced with N₂ and 5% CO₂).
-
This compound Addition: Add radiolabeled ([³H]- or [¹⁴C]-) this compound to the medium at a final concentration of 50-100 µM.
-
Incubation: Incubate the tissue fragments at 37°C for a defined period (e.g., 2 hours), ensuring gentle agitation to facilitate gas and nutrient exchange.
-
Washing: Following incubation, remove the tissue fragments and wash them extensively in ice-cold buffer (e.g., PBS) three times for 10 minutes each to remove unbound this compound.
-
Processing for Analysis:
-
For Autoradiography: Fix the tissue in formalin, process, and embed in paraffin. Cut sections and expose them to autoradiography film or emulsion.
-
For Scintillation Counting: Homogenize the tissue, precipitate macromolecules with trichloroacetic acid (TCA), and measure the radioactivity in the pellet.
-
Protocol 2: Recommended Blocking Procedure for Immunohistochemical (IHC) Detection of this compound Adducts
This protocol incorporates best practices to minimize non-specific antibody binding.
-
Deparaffinization and Rehydration: Process formalin-fixed, paraffin-embedded (FFPE) slides through xylene and a graded ethanol series to rehydrate the tissue sections.
-
Antigen Retrieval: Perform heat-induced antigen retrieval using a validated buffer (e.g., citrate buffer, pH 6.0) as required for the specific anti-Misonidazole adduct antibody.
-
Peroxidase Block (if using HRP): If using a horseradish peroxidase (HRP) detection system, incubate slides in a 3% hydrogen peroxide solution for 10-15 minutes to quench endogenous peroxidase activity.[14]
-
Wash: Wash slides 3 times for 5 minutes each in a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking Step:
-
Prepare a blocking buffer consisting of 5% Normal Goat Serum (or serum from the species the secondary antibody was raised in) and 1% BSA in PBS.
-
Incubate the slides with the blocking buffer for 1-2 hours at room temperature in a humidified chamber. This step is critical for saturating non-specific protein binding sites on the tissue.[12]
-
-
Primary Antibody Incubation: Drain the blocking buffer (do not wash) and apply the primary antibody against this compound adducts, diluted in a buffer containing 1% BSA in PBS. Incubate overnight at 4°C.
-
Subsequent Steps: Proceed with standard IHC washing, secondary antibody incubation, detection, and counterstaining steps.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound and its Analogues in Mice
This table summarizes the relationship between the structure (lipophilicity) of this compound analogues and their clearance from the body. Hydrophilic compounds are cleared more rapidly via the kidneys.[10]
| Compound | Octanol-Water Partition Coefficient (Lipophilicity) | Primary Clearance Route | Clearance Rate Relative to this compound |
| This compound (MISO) | ~0.43 | Metabolism | 1x |
| SR-2555 | 0.026 | Renal | 2x Faster |
| SR-2508 (Etanidazole) | 0.046 | Renal | N/A |
| Desmethylthis compound | 0.14 | Renal | N/A |
| Ro 07-0913 | 1.5 | Metabolism | 7x Faster |
Table 2: Ratio of this compound Binding in Stroma vs. Tumor Cells for Various Carcinomas
This data illustrates that this compound binding is not exclusive to tumor cells and that the degree of stromal binding is tumor-dependent.[4] A lower ratio indicates more specific binding to tumor cells compared to the surrounding stroma.
| Tumor Type | Stroma/Tumor Binding Ratio |
| Human Colon Carcinoma #1 | 0.9 |
| Human Colon Carcinoma #2 | 0.6 |
| Human Melanoma | 0.5 |
| Human Breast Carcinoma | 0.3 |
Visual Guides and Workflows
Caption: this compound is reduced in all cells, but only in hypoxic conditions does it form covalent adducts.
Caption: A step-by-step workflow to diagnose and resolve high non-specific this compound binding.
References
- 1. This compound and other hypoxia markers: metabolism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Modifiers of Radiation Response | Oncohema Key [oncohemakey.com]
- 3. Is this compound binding to mouse tissues a measure of cellular pO2? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxygen dependence of binding of this compound to rodent and human tumors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improving iodine contrast to noise ratio using virtual monoenergetic imaging and prior-knowledge-aware iterative denoising (mono-PKAID) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nicoyalife.com [nicoyalife.com]
- 7. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: this compound, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. More Autofluorescence Troubleshooting for Tissue Imaging | Visikol [visikol.com]
- 9. Effect of tissue processing on colloidal gold cytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-pharmacokinetic relationships for this compound analogues in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biotium.com [biotium.com]
- 12. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 15. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 17. THE COMBINED EFFECTS OF FORMALIN FIXATION AND INDIVIDUAL STEPS IN TISSUE PROCESSING ON IMMUNO-RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Impact of Tissue Fixatives on Morphology and Antibody-based Protein Profiling in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Misonidazole vs. Etanidazole: A Comparative Guide for Radiosensitizer Selection
In the field of radiation oncology, overcoming tumor hypoxia—a state of low oxygen that renders cancer cells resistant to radiation therapy—remains a critical challenge. Nitroimidazole compounds have been extensively investigated as hypoxic cell radiosensitizers, designed to mimic the effects of oxygen and enhance the efficacy of radiation in these resistant tumor regions. This guide provides a detailed, data-driven comparison of two prominent 2-nitroimidazole radiosensitizers: misonidazole, a first-generation agent, and its successor, etanidazole (SR-2508), which was developed to offer an improved therapeutic window.
Mechanism of Action: Oxygen Mimicry and Thiol Depletion
Both this compound and etanidazole function as radiosensitizers primarily through their high electron affinity. The core mechanism, known as the "oxygen fixation hypothesis," involves the following steps:
-
Creation of DNA Radicals: Ionizing radiation deposits energy in tissue, leading to the formation of free radicals, including highly reactive radicals on DNA.
-
Oxygen-Mediated Fixation: In well-oxygenated (normoxic) cells, molecular oxygen reacts with these DNA radicals, "fixing" the damage into a permanent, non-repairable, and ultimately lethal form.
-
Hypoxic Cell Resistance: In hypoxic cells, the absence of oxygen means these DNA radicals are more likely to be chemically restored to their original form by cellular antioxidants like glutathione (GSH), allowing the cell to survive.
-
Nitroimidazole Intervention: this compound and etanidazole, able to diffuse into hypoxic tumor areas, act as oxygen mimics. Their electron-affinic nitro group reacts with and fixes the radiation-induced DNA radicals, preventing repair and increasing cell kill.
A secondary mechanism involves the bioreductive activation of these compounds specifically within the low-oxygen environment of hypoxic cells. This process creates reactive metabolites that can deplete intracellular glutathione, a key molecule in cellular defense against oxidative stress and in the chemical repair of DNA damage. This reduction in the cell's protective capacity further sensitizes it to radiation.
Comparative Efficacy: Sensitizer Enhancement Ratio
The efficacy of a radiosensitizer is quantified by the Sensitizer Enhancement Ratio (SER) or Dose Modification Factor (DMF), which represents the factor by which the radiation dose can be reduced in the presence of the drug to achieve the same biological effect. While clinical trials for both drugs have yielded mixed results, preclinical data provide a basis for comparison.
| Compound | Cell/Tumor Model | Experimental Setting | Sensitizer Enhancement Ratio (SER/DMF) |
| This compound | Murine Fibrosarcoma (Hypoxic Band 4 cells) | In Vivo | 1.9 |
| This compound | WHFIB Tumor | In Vivo (Tumor Growth Delay) | 2.2 (single injection) to 2.5 (4-hour contact) |
| This compound | V79 Cells | In Vitro | ~1.45 (at clinically achievable doses) |
| Etanidazole | MDAH-MCa-4 Tumors | In Vivo (TCD50 Assay) | 1.92 (at 0.32 µmoles/g) |
| Etanidazole | EMT6/SCC-VII Tumors | In Vivo (Excision Assay) | Similar to this compound at equivalent concentrations |
| Etanidazole & Pimonidazole | Human Tumors | In Vivo (Clinical) | ~1.5 (for the combination) |
Pharmacokinetic Properties
The clinical utility of a radiosensitizer is heavily dependent on its pharmacokinetic profile, which dictates its distribution to the tumor versus normal tissues, particularly the nervous system where toxicity is dose-limiting. Etanidazole was specifically designed to be more hydrophilic (less lipophilic) than this compound to reduce its penetration into nerve tissue.
| Parameter | This compound | Etanidazole | Key Difference |
| Lipophilicity | More Lipophilic | More Hydrophilic (less lipophilic) | Etanidazole has lower penetration into nerve tissues. |
| Plasma Half-life (Humans) | 5 - 10 hours | 5.1 - 5.8 hours | Generally similar, though some studies show this compound's can be longer. |
| Primary Elimination Route | Hepatic Metabolism | Renal Clearance | Reflects the difference in water solubility. |
| Dose-Limiting Toxicity | Peripheral Neuropathy | Peripheral Neuropathy | Both cause neuropathy, but the tolerable cumulative dose of Etanidazole is significantly higher. |
Toxicity Profile: A Focus on Neurotoxicity
The primary factor limiting the clinical efficacy of this compound was its dose-dependent neurotoxicity, manifesting as peripheral neuropathy. Etanidazole was developed to mitigate this, allowing for higher cumulative doses to be administered, which theoretically should achieve greater radiosensitization. Clinical trial data confirm that a significantly higher total dose of etanidazole is tolerable compared to this compound.
| Compound | Clinical Trial / Study | Cumulative Dose | Incidence of Peripheral Neuropathy |
| This compound | Pilot Study (Head & Neck Cancer) | 12 g/m² | 55% |
| This compound | Multi-trial Review | 12 g/m² (two or more doses) | 28% |
| Etanidazole | RTOG 83-03 (Phase I) | 34 g/m² (over 6 weeks) | ~30% (Grade 1), 0% (Grade 2) |
| Etanidazole | Phase II (Prostate Cancer) | Dose-modified based on AUC < 40 mM-hr | 6% (no Grade II) |
| Etanidazole | RTOG Phase II/III (Head & Neck Cancer) | Not specified | 18% (Grade I or II) |
Experimental Protocols
Standardized preclinical assays are essential for evaluating and comparing radiosensitizers. The two most common methods are the in vitro clonogenic assay and the in vivo tumor growth delay assay.
Clonogenic Survival Assay
This in vitro "gold standard" assay measures the ability of a single cell to proliferate and form a colony after treatment, thereby quantifying cellular reproductive death.
Methodology:
-
Cell Culture: Adherent cancer cells (e.g., A549, HCT-116) are cultured in appropriate media and maintained in a humidified incubator (37°C, 5% CO₂).
-
Seeding: A known number of cells are seeded into multi-well plates or culture dishes and allowed to attach overnight. The number of cells plated is adjusted based on the expected toxicity of the radiation dose to ensure a countable number of colonies (50-150) will survive.
-
Sensitizer Incubation: The radiosensitizer (this compound or etanidazole) is added to the media at various concentrations. For hypoxic experiments, cells are placed in a hypoxic chamber (<0.1% O₂) for a specified duration before and during irradiation.
-
Irradiation: Cells are irradiated with a range of single-fraction doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.
-
Incubation: Following treatment, the drug-containing medium is removed, cells are washed, and fresh medium is added. The plates are returned to the incubator for 7-14 days to allow for colony formation. A colony is typically defined as a cluster of at least 50 cells.
-
Staining and Counting: Colonies are fixed with a solution like 4% paraformaldehyde and stained with 0.05% crystal violet. The number of colonies in each dish is counted manually or with an automated counter.
-
Data Analysis: The Surviving Fraction (SF) is calculated for each dose point: SF = (colonies counted / cells seeded) / plating efficiency of non-irradiated control. The data are then plotted on a semi-log graph (SF vs. Dose) to generate a cell survival curve.
Tumor Growth Delay Assay
This in vivo assay assesses the efficacy of a treatment by measuring its effect on the growth rate of solid tumors in an animal model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., Nude or SCID) are typically used for xenograft studies with human cancer cell lines.
-
Tumor Implantation: A suspension of tumor cells (e.g., 1 x 10⁶ cells) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-150 mm³). Mice are then randomized into different treatment groups: (1) Untreated Control, (2) Radiation Alone, (3) Sensitizer Alone, and (4) Sensitizer + Radiation.
-
Treatment Administration: The radiosensitizer is administered to the relevant groups, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection, at a specified time before irradiation (e.g., 30-60 minutes).
-
Irradiation: The tumor-bearing leg of the anesthetized mouse is exposed to a specified dose of radiation, while the rest of the body is shielded.
-
Tumor Measurement: Tumor dimensions (length and width) are measured with calipers every 2-3 days. Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2.
-
Data Analysis: The mean tumor volume for each group is plotted against time. The primary endpoint is the "tumor growth delay," defined as the time it takes for tumors in a treated group to reach a predetermined size (e.g., 4 times the initial volume) minus the time it takes for tumors in the control group to reach the same size.
Visualizing the Mechanisms and Workflows
Caption: Oxygen Mimetic Mechanism of Nitroimidazole Radiosensitizers.
Caption: Mechanism of Enhanced Radiosensitivity via Glutathione Depletion.
Caption: Experimental Workflow for In Vivo Tumor Growth Delay Assay.
Conclusion
The development of etanidazole from this compound represents a clear, albeit only partially successful, effort in rational drug design to improve the therapeutic ratio of hypoxic cell radiosensitizers.
-
This compound established the proof-of-concept for 2-nitroimidazoles in the clinic but was ultimately limited by significant neurotoxicity, which prevented the administration of doses high enough to achieve maximum theoretical radiosensitization.
-
Etanidazole , being more hydrophilic, demonstrates a substantially better safety profile, allowing for approximately three times the cumulative dose to be administered compared to this compound before dose-limiting neuropathy occurs.
Despite the improved tolerability of etanidazole, large-scale clinical trials failed to show a significant survival benefit in patient populations such as those with head and neck cancer. This has led the field to explore other strategies, including different classes of sensitizers and methods to select patients with significant tumor hypoxia who would be most likely to benefit. For researchers, the choice between these two agents in a preclinical setting depends on the experimental question. M
A Comparative Guide to Misonidazole and Pimonidazole for Hypoxia Detection
In the landscape of cellular and tumor hypoxia research, the accurate detection and quantification of low-oxygen environments are paramount. Among the tools available to researchers, 2-nitroimidazole compounds have emerged as a gold standard, owing to their specific bioreductive activation in hypoxic cells. This guide provides a detailed comparison of two such widely used compounds: Misonidazole and Pimonidazole, offering insights into their mechanisms, experimental applications, and performance for scientists and professionals in drug development.
Mechanism of Action: A Shared Pathway
Both this compound and Pimonidazole are 2-nitroimidazole-based probes that function as hypoxia markers through a similar mechanism. Under normoxic conditions, these compounds are relatively inert and can diffuse into and out of cells. However, in a hypoxic environment (typically with oxygen levels below 1.3% or a partial pressure of O2 (pO2) < 10 mmHg), the nitro group of the imidazole ring undergoes a one-electron reduction by cellular nitroreductases.
In the absence of sufficient oxygen to reoxidize the resulting radical anion, further reduction occurs, leading to the formation of reactive intermediates, including nitroso and hydroxylamine derivatives. These reactive species readily form covalent bonds with thiol groups present in proteins, peptides, and amino acids within the hypoxic cell. This irreversible binding, or formation of "adducts," effectively traps the compound's metabolites inside the cell. The extent of this binding is directly proportional to the degree of hypoxia.[1][2][3][4] The detection of these adducts, typically through immunochemical methods using specific antibodies, allows for the visualization and quantification of hypoxic regions in tissues and cell cultures.[2][4][5]
While the core mechanism is the same, differences in the side chains of this compound and Pimonidazole can influence their physicochemical properties, such as lipophilicity and cellular uptake, which may affect their performance as hypoxia markers.[6][7]
dot
Caption: Signaling pathway for 2-nitroimidazole-based hypoxia detection.
Performance Comparison: this compound vs. Pimonidazole
Direct quantitative comparisons of this compound and Pimonidazole as hypoxia markers are not extensively documented in single studies. However, by compiling data from various sources, a comparative overview can be established. Pimonidazole, an analogue of this compound with a basic N-piperidino side chain, was developed later and has been suggested to have some advantageous properties.[6]
| Feature | This compound | Pimonidazole |
| Chemical Class | 2-Nitroimidazole | 2-Nitroimidazole |
| Cellular Uptake | Passive diffusion, generally rapid.[8] | Passive diffusion, potentially slower initial uptake but can be concentrated intracellularly, especially in environments with pH gradients.[6][8] |
| Intracellular Concentration | Intracellular to extracellular concentration ratio is typically around 0.7-0.8.[7][8] | Can be concentrated intracellularly, with ratios reported to be 2-3 times that of the extracellular environment.[6][8] |
| Binding Targets | Thiol-containing proteins, DNA, and RNA.[9] | Thiol groups in proteins, peptides, and amino acids.[2][4] |
| Detection Method | Historically detected using radiolabeled ([³H] or [¹⁴C]) versions for autoradiography.[10] Can also be detected by antibodies, though less common than for pimonidazole. | Primarily detected by specific monoclonal antibodies (e.g., Hypoxyprobe™ kits) via immunohistochemistry (IHC), immunofluorescence (IF), flow cytometry, and ELISA.[2][11][12] |
| Clinical Use | Extensively studied as a radiosensitizer, with hypoxia detection as a secondary application.[13][14] | Widely used as a dedicated hypoxia marker in preclinical and clinical research.[15][16] |
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of these hypoxia markers. Below are representative protocols for both in vivo and in vitro applications.
Pimonidazole In Vivo Hypoxia Detection (Mouse Model)
This protocol is adapted from established methods for using Pimonidazole (Hypoxyprobe™) in tumor-bearing mice.[2]
-
Preparation of Pimonidazole Solution: Resuspend Pimonidazole hydrochloride at a concentration of 30 mg/mL in sterile 0.9% saline.
-
Administration: Inject the Pimonidazole solution intravenously (e.g., via tail vein) into tumor-bearing mice at a dosage of 60 mg/kg.
-
Circulation Time: Allow the Pimonidazole to circulate in vivo for 90 minutes.
-
Euthanasia and Tissue Harvest: Euthanize the mice according to approved protocols. Harvest tumors and other organs of interest.
-
Tissue Processing: Tissues can be either snap-frozen in liquid nitrogen for cryosectioning or fixed in formalin and embedded in paraffin.
-
Immunohistochemistry/Immunofluorescence:
-
Section the tissue (e.g., 10 µm thick for frozen sections).
-
Fix and permeabilize the sections as required.
-
Block non-specific binding sites.
-
Incubate with a primary antibody specific for Pimonidazole adducts (e.g., FITC-conjugated mouse anti-pimonidazole antibody).
-
If using an unconjugated primary antibody, follow with an appropriate fluorescently or enzymatically labeled secondary antibody.
-
Mount the slides with a suitable mounting medium, potentially containing a nuclear counterstain like DAPI.
-
-
Imaging and Analysis: Acquire images using fluorescence or bright-field microscopy. Quantify the hypoxic fraction using image analysis software such as ImageJ or NIS Elements.[2]
This compound In Vivo Hypoxia Detection (Mouse Model)
A detailed, standardized protocol for this compound specifically for immunochemical hypoxia detection is less common. The following is a generalized protocol based on its use as a radiosensitizer and hypoxia marker, often involving radiolabeling.[10][13]
-
Preparation of this compound Solution: Prepare a solution of this compound (often radiolabeled with ³H or ¹⁴C for detection) in a suitable vehicle.
-
Administration: Administer this compound to the animal model, typically via intraperitoneal or intravenous injection. Dosages have varied widely depending on the study's primary endpoint (e.g., radiosensitization).
-
Circulation and Binding Time: Allow a circulation time sufficient for tumor uptake and binding in hypoxic regions, which can range from 30 minutes to several hours.
-
Tissue Harvest and Processing: Euthanize the animal and harvest tissues as described for Pimonidazole.
-
Detection:
-
Autoradiography (for radiolabeled this compound): Process tissue sections for autoradiography to visualize the distribution of the radiolabel, which corresponds to hypoxic regions.
-
Immunohistochemistry: If a specific antibody is available, follow a similar IHC/IF protocol as for Pimonidazole.
-
-
Analysis: Quantify the signal from autoradiography or microscopy to determine the extent of hypoxia.
dot
Caption: General experimental workflow for hypoxia detection.
Conclusion
Both this compound and Pimonidazole are valuable tools for the detection of hypoxia in research and drug development. They operate on the same fundamental principle of bioreductive activation and covalent binding in low-oxygen environments. Pimonidazole has become a more commonly used dedicated hypoxia marker, largely due to the commercial availability of high-quality, specific antibodies and detailed, validated protocols (e.g., Hypoxyprobe™ kits). This compound, while historically significant and still relevant, is more frequently associated with studies on radiosensitization.
The choice between these two agents may depend on the specific experimental context, the availability of detection reagents, and the historical data to which new findings will be compared. For researchers initiating new studies on hypoxia, the well-established protocols and detection systems for Pimonidazole may offer a more straightforward and robust approach.
References
- 1. researchgate.net [researchgate.net]
- 2. Hypoxia Studies with Pimonidazole in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Detection of Hypoxia in Cancer Models: Significance, Challenges, and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: this compound, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular uptake of this compound and analogues with acidic or basic functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding to cellular macromolecules as a possible mechanism for the cytotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound and other hypoxia markers: metabolism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison between the comet assay and pimonidazole binding for measuring tumour hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. site.hypoxyprobe.com [site.hypoxyprobe.com]
- 12. Testing of hypoxic cell radiosensitizers in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A comparison of the tumour concentrations obtainable with this compound and Ro 03-8799 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison between pimonidazole binding, oxygen electrode measurements, and expression of endogenous hypoxia markers in cancer of the uterine cervix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparing techniques of measuring tumor hypoxia in different murine tumors: Eppendorf pO2 Histograph, [3H]this compound binding and paired survival assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Misonidazole and Other Hypoxic Cell Sensitizers in Clinical Trials
For researchers and drug development professionals navigating the landscape of cancer therapeutics, understanding the nuances of hypoxic cell radiosensitizers is critical. This guide provides an objective comparison of the clinical trial results of misonidazole against other notable sensitizers, primarily etanidazole and nimorazole. The data presented is supported by experimental evidence from key clinical studies, offering a comprehensive overview of their efficacy, safety, and mechanisms of action.
Quantitative Performance Analysis
The clinical performance of this compound, etanidazole, and nimorazole has been evaluated in numerous trials, particularly in the treatment of head and neck squamous cell carcinoma (HNSCC). The following tables summarize the key efficacy and toxicity data from these studies.
Efficacy in Head and Neck Cancer
| Trial Name / Identifier | Sensitizer Arm | Control Arm | Primary Endpoint | Result | Citation |
| This compound | |||||
| DAHANCA 2 | This compound + Radiotherapy | Placebo + Radiotherapy | Loco-regional Control | No significant overall improvement (37% vs. 34%). Statistically significant improvement in pharynx carcinomas (38% vs. 27%, p < 0.05). | [1][2] |
| RTOG 79-04 | This compound + High-Dose Radiotherapy | High-Dose Radiotherapy Alone | 2-Year Loco-regional Control | No significant improvement (17% vs. 10%). | [3][4] |
| RTOG (Phase III) | This compound + Altered Fractionation RT | Standard Fractionation RT Alone | 2-Year Loco-regional Control | No advantage (22% vs. 26%). | [5] |
| Etanidazole | |||||
| RTOG 85-27 | Etanidazole + Radiotherapy | Radiotherapy Alone | 2-Year Loco-regional Control | No overall benefit (40% vs. 40%). Suggested benefit in N0-1 disease (55% vs. 37%, p = 0.03). | [6] |
| European Randomized Trial | Etanidazole + Radiotherapy | Radiotherapy Alone | 2-Year Loco-regional Control | No difference (53% vs. 53%). | [7] |
| Nimorazole | |||||
| DAHANCA 5 | Nimorazole + Radiotherapy | Placebo + Radiotherapy | 5-Year Loco-regional Control | Significant improvement (49% vs. 33%, p = 0.002). | [8] |
| NIMRAD | Nimorazole + IMRT | Placebo + IMRT | Freedom from Loco-regional Progression (in hypoxic tumors) | No significant improvement (aHR 0.72, p = 0.35). | [9][10] |
Comparative Toxicity Profiles
| Sensitizer | Trial(s) | Key Grade 1-2 Toxicities | Key Grade 3-4 Toxicities | Citation |
| This compound | DAHANCA 2, RTOG 79-04 | Nausea and vomiting, transient peripheral neuropathy. | Significant peripheral neuropathy in 26% of patients in DAHANCA 2. | [1][3] |
| Etanidazole | RTOG 85-27, European Trial | Peripheral neuropathy (18% Grade 1, 5% Grade 2), Nausea/vomiting (27%). | No Grade 3 or 4 central or peripheral neuropathy reported in RTOG 85-27. | [6][11] |
| Nimorazole | DAHANCA 5, NIMRAD | Nausea and vomiting. | More acute nausea (Grade 3: 10.1% vs 5.3% for placebo) in NIMRAD. Generally well-tolerated. | [9][12][13] |
Experimental Protocols
The methodologies employed in these key clinical trials are crucial for interpreting the results. Below are summaries of the experimental designs.
DAHANCA 2 (this compound)
-
Patient Population: 626 patients with invasive carcinoma of the larynx and pharynx.
-
Treatment Arms:
-
This compound (11 g/m²) or placebo administered with split-course radiotherapy.
-
-
Radiotherapy: Split-course regimen.
RTOG 85-27 (Etanidazole)
-
Patient Population: 521 patients with Stage III or IV head and neck carcinomas.
-
Treatment Arms:
-
Conventional radiotherapy alone (66-74 Gy in 33-37 fractions).
-
Conventional radiotherapy plus Etanidazole (2.0 g/m² three times weekly for 17 doses).
-
-
Primary Endpoint: Loco-regional control and survival.[6]
DAHANCA 5 (Nimorazole)
-
Patient Population: 422 patients with carcinoma of the pharynx and supraglottic larynx.
-
Treatment Arms:
-
Nimorazole or placebo administered with conventional primary radiotherapy.
-
-
Radiotherapy: 62-68 Gy in 2 Gy fractions, 5 fractions per week.
-
Primary Endpoint: Loco-regional tumor control.[8]
NIMRAD (Nimorazole)
-
Patient Population: 338 patients with locally advanced HNSCC unsuitable for concurrent platinum chemotherapy or cetuximab.
-
Treatment Arms:
-
Intensity-Modulated Radiation Therapy (IMRT) (65 Gy in 30 fractions over 6 weeks) plus nimorazole (1.2 g/m² daily).
-
IMRT plus placebo.
-
-
Primary Endpoint: Freedom from loco-regional progression in patients with hypoxic tumors.[9][10]
Signaling Pathways and Mechanisms of Action
The radiosensitizing effect of nitroimidazoles like this compound is primarily attributed to their ability to mimic oxygen in hypoxic cells. Under hypoxic conditions, these compounds are reduced to reactive intermediates that can "fix" radiation-induced DNA damage, rendering it irreparable.
Caption: Mechanism of nitroimidazole radiosensitizers in hypoxic cells.
The experimental workflow for a typical clinical trial comparing a radiosensitizer with a placebo is depicted below.
Caption: Generalized workflow of a randomized clinical trial for radiosensitizers.
References
- 1. pure.au.dk [pure.au.dk]
- 2. This compound combined with split-course radiotherapy in the treatment of invasive carcinoma of larynx and pharynx: report from the DAHANCA 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase I/II study of the hypoxic cell sensitizer this compound as an adjunct to high fractional dose radiotherapy in patients with unresectable squamous cell carcinoma of the head and neck: a RTOG randomized study (#79-04) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Failure of this compound-sensitized radiotherapy to impact upon outcome among stage III-IV squamous cancers of the head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Results of an RTOG phase III trial (RTOG 85-27) comparing radiotherapy plus etanidazole with radiotherapy alone for locally advanced head and neck carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Results of a European randomized trial of Etanidazole combined with radiotherapy in head and neck carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. Randomized Phase 3 Trial of the Hypoxia Modifier Nimorazole Added to Radiation Therapy With Benefit Assessed in Hypoxic Head and Neck Cancers Determined Using a Gene Signature (NIMRAD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. First analysis of tumor regression for the European randomized trial of etanidazole combined with radiotherapy in head and neck carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cancerresearchuk.org [cancerresearchuk.org]
- 13. Nimorazole as a hypoxic radiosensitizer in the treatment of supraglottic larynx and pharynx carcinoma. First report from the Danish Head and Neck Cancer Study (DAHANCA) protocol 5-85 - PubMed [pubmed.ncbi.nlm.nih.gov]
efficacy of Misonidazole in combination with other cancer therapies
An objective analysis of the efficacy of Misonidazole when combined with radiotherapy and chemotherapy, supported by experimental data from preclinical and clinical studies.
This compound, a 2-nitroimidazole derivative, has been extensively investigated as a hypoxic cell radiosensitizer, a class of drugs designed to increase the susceptibility of oxygen-deficient tumor cells to radiation therapy. The rationale behind its use lies in the observation that hypoxic cells are more resistant to radiation-induced damage. This compound and other nitroimidazoles mimic the effect of oxygen in "fixing" DNA damage caused by radiation in these hypoxic environments, thereby enhancing the efficacy of radiotherapy. This guide provides a comprehensive comparison of the efficacy of this compound in combination with other cancer therapies, presenting key experimental data, detailed protocols, and mechanistic insights.
Efficacy in Combination with Radiotherapy
The primary application of this compound has been as an adjunct to radiotherapy. Numerous clinical trials have been conducted to evaluate this combination across various cancer types. However, the results have been largely inconsistent, with many trials failing to demonstrate a significant therapeutic benefit, primarily due to dose-limiting neurotoxicity that prevented the administration of optimal doses.
Comparative Data from Clinical Trials
The following table summarizes the results from key clinical trials investigating the combination of this compound with radiotherapy.
| Cancer Type | Treatment Arms | Key Efficacy Endpoints | Outcome | Reference |
| Head and Neck Squamous Cell Carcinoma | RT vs. RT + this compound | Local-regional control, Overall survival | No significant improvement in local-regional control (22% vs. 26% at 2 years) or survival. | |
| Head and Neck Carcinoma (DAHANCA-2) | RT (split-course) vs. RT + this compound | Local tumor control | No significant overall improvement in local control. | |
| Advanced Head and Neck Cancer (RTOG 79-04) | High-dose RT vs. High-dose RT + this compound | Loco-regional control rate | No significant improvement in loco-regional control (17% vs. 10% at 2 years). | |
| Malignant Glioma | Conventional Fractionation (CF) RT vs. Multiple Daily Fractionation (MDF) RT vs. MDF RT + this compound | Median Survival | MDF RT (45 weeks) and MDF RT + this compound (50 weeks) showed significantly improved survival over CF RT (29 weeks), but the addition of this compound to MDF RT did not provide a further significant benefit. | |
| Inoperable Squamous Cell Lung Carcinoma | RT + Placebo vs. RT + this compound | Response Rate, Survival | No difference in response rates (29% vs. 31%). Significantly worse median survival in the this compound group (4.2 vs. 6.7 months). | |
| Locally Advanced Non-Oat Cell Lung Cancer (RTOG) | RT vs. RT + this compound | Complete Tumor Regression, Median Survival | No significant difference in complete tumor regression (27% vs. 21%) or median survival (8 vs. 7.4 months). | |
| Hepatic Metastases (RTOG) | RT vs. RT + this compound | Pain Relief, Survival | No significant improvement in therapeutic response. A trend towards better pain relief with this compound (87% vs. 74%). No difference in median survival. |
Comparison with Other Nitroimidazoles
Subsequent research has focused on second-generation nitroimidazoles with improved toxicity profiles.
| Compound | Key Characteristics | Clinical Trial Findings | Reference |
| Etanidazole | More hydrophilic and less neurotoxic than this compound. | Failed to show significant benefit in large head and neck cancer trials. | |
| Nimorazole | A 5-nitroimidazole with less toxicity. | Demonstrated a significant improvement in loco-regional control in patients with carcinoma of the pharynx and supraglottic larynx in Danish studies. It is now standard treatment in Denmark for this indication. |
Efficacy in Combination with Chemotherapy
The potential of this compound to enhance the efficacy of chemotherapy, particularly alkylating agents, has been explored in preclinical studies. The proposed mechanisms include the potentiation of chemotherapy-induced DNA damage in hypoxic cells and the depletion of intracellular sulfhydryls.
Preclinical Data
The following table summarizes key preclinical findings.
| Cancer Model | Combination Therapy | Key Findings | Reference |
| KHT Sarcoma (mice) | 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) + Radiotherapy + this compound | This compound enhanced the tumor response by a factor of approximately 1.8-1.9. | |
| FSaIIC Murine Fibrosarcoma | Cisplatin + Hyperthermia + Radiotherapy + this compound | The addition of this compound resulted in a modest increase in tumor growth delay. | |
| In Vitro Mammalian Cells | cis-Dichlorodiammineplatinum(II) (cis-Pt(II)) + this compound | The combination achieved a greater level of radiosensitization of hypoxic cells than either drug alone. This compound also enhanced the cytotoxicity of cis-Pt(II) in hypoxic cells. |
Despite promising preclinical results, the translation to clinical practice has been limited, largely due to the systemic toxicities associated with this compound.
Mechanistic and Experimental Insights
Signaling Pathway and Mechanism of Action
This compound acts as a hypoxic cell radiosensitizer through its electron-affinic properties. Under hypoxic conditions, the nitro group of this compound is reduced, leading to the formation of reactive intermediates that can "fix" radiation-induced DNA damage, making it irreparable. This process mimics the role of molecular oxygen in sensitizing cells to radiation.
Misonidazole vs. Nimorazole: A Head-to-Head Comparison of Hypoxic Radiosensitizers
For researchers and drug development professionals in oncology, the challenge of overcoming hypoxia-induced radioresistance is a critical area of focus. Nitroimidazoles, a class of compounds that mimic oxygen's radiosensitizing effect in hypoxic tumor cells, have been a cornerstone of this research. This guide provides a detailed head-to-head comparison of two prominent nitroimidazoles: Misonidazole, a second-generation radiosensitizer, and Nimorazole, a 5-nitroimidazole derivative. We will delve into their efficacy, toxicity, pharmacokinetics, and underlying mechanisms, supported by experimental data from key clinical and preclinical studies.
Executive Summary
This compound, a 2-nitroimidazole, initially showed significant promise as a potent hypoxic cell radiosensitizer in preclinical models. However, its clinical utility has been severely hampered by dose-limiting neurotoxicity. In contrast, Nimorazole, a 5-nitroimidazole, exhibits lower radiosensitizing efficiency but boasts a significantly more favorable toxicity profile, particularly with respect to neurotoxicity. This has led to its clinical use in some countries for the treatment of head and neck cancer. This comparison guide will illuminate the key differences that have defined the divergent clinical trajectories of these two compounds.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from comparative and individual studies of this compound and Nimorazole.
Table 1: Clinical Efficacy in Head and Neck Squamous Cell Carcinoma (HNSCC)
| Parameter | This compound (RTOG 79-04) | Nimorazole (DAHANCA 5) | Placebo (DAHANCA 5) |
| Primary Endpoint | 2-Year Loco-regional Control | 5-Year Loco-regional Tumor Control | 5-Year Loco-regional Tumor Control |
| Result | 17% (RT + this compound) vs. 10% (RT alone) (not statistically significant) | 49% | 33% |
| p-value | Not significant | 0.002 | - |
| Overall Survival | No significant advantage | 26% (10-year) | 16% (10-year) (not statistically significant) |
Table 2: Toxicity Profile in Clinical Trials
| Adverse Event | This compound (RTOG 79-04) | Nimorazole (DAHANCA 5 & NIMRAD) |
| Neurotoxicity | Persistent numbness and paresthesia, transient peripheral nerve paresis | Generally well-tolerated with no significant neurotoxicity reported |
| Nausea and Vomiting | Moderate incidence | Most frequent complication, generally transient and manageable |
| Other | No significant liver, renal, or bone marrow toxicities reported | No serious or long-lasting side effects reported |
Table 3: Pharmacokinetic Properties in Humans
| Parameter | This compound | Nimorazole |
| Class | 2-Nitroimidazole | 5-Nitroimidazole |
| Elimination Half-life | 5-10 hours | ~3.1 - 3.35 hours |
| Peak Plasma Time | 1-4 hours | ~90 minutes (range 35-135 min) |
| Tumor/Plasma Ratio | Variable, can be low | 0.8 - 1.3 |
Table 4: Preclinical Radiosensitizing Efficacy (Enhancement Ratio - ER)
| Study Type | This compound | Nimorazole |
| In vivo (C3H mammary carcinoma) | ER ~1.4 (at 0.1 mg/g), steep dose-response to ER of 2.2 (at 1.0 mg/g) | ER ~1.4 (independent of dose from 0.1-1.0 mg/g) |
| In vivo (5 daily fractions) | ER ~1.3 (at 0.3 mg/g per fraction) | ER ~1.3 (at 0.3 mg/g per fraction) |
Mechanism of Action: Hypoxic Cell Radiosensitization
Both this compound and Nimorazole function as "oxygen mimetics." In the low-oxygen environment of a hypoxic tumor, these compounds undergo a series of reduction reactions, primarily mediated by cellular reductases. This process ultimately leads to the formation of reactive nitro radical anions. These reactive species can "fix" radiation-induced DNA damage by reacting with DNA radicals, making the damage permanent and leading to cell death. In well-oxygenated tissues, the nitro radical anion is rapidly re-oxidized back to the parent compound, preventing significant toxicity.
The following diagram illustrates the general signaling pathway for nitroimidazole-mediated radiosensitization.
Experimental Protocols
This section details the methodologies of key clinical and preclinical studies cited in this guide.
DAHANCA 5 Trial (Nimorazole)
-
Objective: To assess the efficacy and tolerance of Nimorazole as a hypoxic radiosensitizer in conjunction with primary radiotherapy for supraglottic larynx and pharynx carcinoma.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase III trial conducted between January 1986 and September 1990.
-
Patient Population: 422 patients (414 eligible) with pharynx and supraglottic larynx carcinoma.
-
Treatment Arms:
-
Nimorazole Arm: Conventional primary radiotherapy (62-68 Gy in 33-34 fractions, 5 fractions/week) with concurrent Nimorazole.
-
Placebo Arm: The same radiotherapy regimen with a placebo.
-
-
Drug Administration: Nimorazole (or placebo) was administered orally.
-
Endpoints:
-
Primary: Loco-regional tumor control.
-
Secondary: Overall survival, cancer-related death, and treatment-related morbidity.
-
-
Assessment: Tumor control and survival were assessed through long-term follow-up. Toxicity was evaluated throughout the treatment period.
The following diagram illustrates the experimental workflow of the DAHANCA 5 trial.
A Comparative Guide to Misonidazole PET and MRI for Hypoxia Assessment
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of tumor hypoxia is critical for predicting treatment response and developing novel anticancer therapies. Two prominent non-invasive imaging modalities, Misonidazole (MISO) Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI), offer distinct approaches to visualizing and quantifying hypoxic regions within tumors. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the most appropriate technique for their preclinical and clinical studies.
Quantitative Performance Comparison
The following table summarizes key quantitative metrics for MISO-PET and various MRI techniques used for hypoxia assessment. It is important to note that direct head-to-head comparisons with a validated gold standard are limited in the literature.
| Feature | This compound (MISO) PET | Dynamic Contrast-Enhanced (DCE) MRI | Blood Oxygen Level-Dependent (BOLD) MRI | Tissue Oxygen Level-Dependent (TOLD/OE) MRI |
| Principle | Trapping of 18F-MISO in hypoxic cells due to reduced nitroreductase activity. | Measures vascular perfusion and permeability using a contrast agent (e.g., Gd-DTPA). Hypoxia is inferred from poor perfusion. | Detects changes in the paramagnetic properties of deoxygenated hemoglobin. | Measures changes in the longitudinal relaxation rate (R1) in response to breathing 100% oxygen. |
| Primary Metric | Standardized Uptake Value (SUV), Tumor-to-Muscle Ratio (T/M), Tumor-to-Blood Ratio (T/B) | Transfer constant (Ktrans), extravascular extracellular volume fraction (ve) | Change in R2* (ΔR2*) | Change in R1 (ΔR1) |
| Spatial Resolution | ~4-6 mm | High (<1 mm) | High (<1 mm) | High (<1 mm) |
| Temporal Resolution | Low (static images typically acquired 2-4 hours post-injection) | High (dynamic acquisition) | High (dynamic acquisition) | High (dynamic acquisition) |
| Specificity for Hypoxia | High, directly targets hypoxic cells.[1][2] | Indirect; correlates with perfusion which is not the sole determinant of hypoxia.[3][4] | Indirect; reflects blood oxygenation, not necessarily tissue oxygenation.[4] | More directly related to tissue oxygenation changes. |
| Quantitative Accuracy | Semi-quantitative (SUV). Can be influenced by blood flow.[2] | Quantitative measures of perfusion and permeability.[3] | Largely qualitative or semi-quantitative.[4] | Quantitative change in relaxation rate. |
| Dice Similarity Coefficient (DSC) with EPR pO2 | 0.35 ± 0.23 (uncorrected)[5][6] | Can be used to correct MISO-PET, improving DSC to 0.86 ± 0.18[5][6] | N/A | N/A |
| Hausdorff Distance (HD) with EPR pO2 (mm) | 5.70 ± 1.7 (uncorrected)[5][6] | Correction with DCE-MRI improves HD to 2.29 ± 0.70[5][6] | N/A | N/A |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are representative experimental protocols for MISO-PET and common MRI techniques for hypoxia assessment.
This compound (18F-MISO) PET Imaging Protocol
-
Radiotracer Administration: Patients are typically injected intravenously with 3.7 MBq/kg of 18F-MISO.[7]
-
Uptake Period: A crucial uptake period of 2 to 4 hours is allowed for the tracer to accumulate in hypoxic tissues.[2]
-
Image Acquisition: A PET/CT scan is performed. Emission scans are acquired for a duration of approximately 20 minutes per field of view.[7]
-
Image Analysis: Tumor hypoxia is often quantified by calculating the Standardized Uptake Value (SUV). A tumor-to-muscle SUV ratio of >1.6 to 2.0 is frequently used as a threshold to define hypoxic regions.[8]
Dynamic Contrast-Enhanced (DCE) MRI Protocol
-
Baseline Imaging: Pre-contrast T1-weighted images are acquired.
-
Contrast Agent Injection: A bolus of a gadolinium-based contrast agent (e.g., Gd-DTPA) is injected intravenously.[9]
-
Dynamic Scanning: A series of T1-weighted images are rapidly acquired to capture the dynamic changes in signal intensity as the contrast agent perfuses through the tissue.
-
Pharmacokinetic Modeling: The acquired data is fitted to a pharmacokinetic model, such as the Tofts model, to generate parametric maps of Ktrans and ve.[3][10]
Blood Oxygen Level-Dependent (BOLD) MRI Protocol
-
Gas Challenge: The subject breathes medical air, followed by a hyperoxic gas mixture (e.g., 100% oxygen or carbogen).[11]
-
Image Acquisition: T2*-weighted gradient-echo images are acquired continuously before, during, and after the gas challenge.
-
Data Analysis: Changes in the T2* relaxation rate (ΔR2) are calculated to map regions of altered blood oxygenation.[11] A decrease in R2 during the oxygen challenge suggests an increase in blood oxygenation.[12]
Tissue Oxygen Level-Dependent (TOLD/OE) MRI Protocol
-
Gas Challenge: Similar to BOLD, subjects undergo a breathing challenge with 100% oxygen.[4][13]
-
Image Acquisition: T1-weighted images are acquired before and during the oxygen challenge.
-
Data Analysis: The change in the longitudinal relaxation rate (ΔR1) is calculated. An increase in R1 is indicative of an increase in dissolved oxygen in the tissue.[4]
Visualizing the Methodologies
To further clarify the processes and underlying biology, the following diagrams illustrate the HIF-1α signaling pathway and a typical experimental workflow for comparing MISO-PET and MRI.
Caption: HIF-1α signaling under normoxic and hypoxic conditions.
Caption: Experimental workflow for comparing hypoxia imaging modalities.
Concluding Remarks
This compound PET and various MRI techniques each offer a unique window into the complex tumor microenvironment. MISO-PET provides a more direct, albeit lower resolution, assessment of cellular hypoxia.[1][2] In contrast, MRI techniques afford higher spatial resolution and can provide complementary information on tumor vascularity and blood oxygenation, though their specificity for tissue hypoxia can be less direct.[3][4]
Recent studies have highlighted the potential of multimodal approaches, where DCE-MRI can be used to correct for perfusion-related variations in MISO-PET uptake, significantly improving its accuracy.[5][6] The choice of imaging modality will ultimately depend on the specific research question, available resources, and the desired balance between specificity, resolution, and quantitative accuracy. As research progresses, the integration of these powerful imaging techniques will undoubtedly lead to a more comprehensive understanding of tumor hypoxia and pave the way for more effective, personalized cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. F18 Fluorothis compound for Imaging Tumor Hypoxia: Imaging the Microenvironment for Personalized Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DCE-MRI of Tumor Hypoxia and Hypoxia-Associated Aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Imaging of Hypoxia: PET and MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving Tumor Hypoxia Location in 18F-Misonidazole PET with Dynamic Contrast-enhanced MRI Using Quantitative Electron Paramagnetic Resonance Partial Oxygen Pressure Images - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsna.org [pubs.rsna.org]
- 7. Tumor Hypoxia Imaging with [F-18] Fluorothis compound Positron Emission Tomography in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. pubcompare.ai [pubcompare.ai]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Imaging tumour hypoxia with oxygen-enhanced MRI and BOLD MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxygen-enhanced MRI accurately identifies, quantifies, and maps tumor hypoxia in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
An In Vivo Comparative Analysis of Misonidazole and its Analogues as Hypoxic Cell Radiosensitizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of Misonidazole and its key analogues, focusing on their performance as hypoxic cell radiosensitizers. The information presented is collated from various preclinical studies, with a focus on efficacy, toxicity, and pharmacokinetic properties, supported by experimental data.
Overview of this compound and its Analogues
This compound, a 2-nitroimidazole, was a pioneering hypoxic cell radiosensitizer. However, its clinical application has been limited by dose-dependent peripheral neuropathy. This led to the development of numerous analogues with modified chemical structures aimed at improving the therapeutic ratio by either increasing efficacy or reducing toxicity. This guide focuses on a comparative analysis of this compound against some of its notable analogues, including Etanidazole, Pimonidazole, and Nimorazole, based on in vivo experimental data.
Comparative Efficacy
The primary measure of efficacy for these compounds in vivo is the Sensitizer Enhancement Ratio (SER) or Dose Modifying Factor (DMF), which quantifies the extent to which the sensitizer enhances the cell-killing effect of radiation.
Table 1: In Vivo Radiosensitizing Efficacy of this compound and its Analogues
| Compound | Animal Model | Tumor Type | Drug Dose (mg/kg) | Radiation Regimen | Sensitizer Enhancement Ratio (SER/DMF) | Reference |
| This compound | C3H Mice | Mammary Carcinoma | 100 | Single Dose | ~1.4 | [1][2] |
| C3H Mice | Mammary Carcinoma | 1000 | Single Dose | 2.2 | [1][2] | |
| C3H Mice | Mammary Carcinoma | 300 (per fraction) | 5 Daily Fractions | ~1.3 | [1][2] | |
| C3Hf/Kam Mice | Murine Fibrosarcoma (FSa) | 200 (per fraction) | Fractionated (e.g., 5x3 Gy) | 1.9 (in hypoxic cells) | [3] | |
| Nimorazole | C3H Mice | Mammary Carcinoma | 100 - 1000 | Single Dose | ~1.4 (independent of dose) | [1][2] |
| C3H Mice | Mammary Carcinoma | 300 (per fraction) | 5 Daily Fractions | ~1.3 | [1][2] | |
| Benznidazole | C3H Mice | KHT Sarcoma / RIF-1 Tumor | 0.3 mmol/kg | Combined with CCNU | ~1.8 - 2.0 (chemosensitization) | [4] |
| Etanidazole | - | - | - | - | Generally considered less potent than this compound but also less toxic. Clinical trials failed to show significant benefit.[5] | |
| Pimonidazole | - | - | - | - | Shows variable radiosensitization compared to this compound in mouse models.[6] |
Comparative Toxicity
The primary dose-limiting toxicity for this compound and many of its analogues is neurotoxicity. The development of second and third-generation analogues has largely focused on mitigating this adverse effect.
Table 2: Comparative Toxicity of this compound and its Analogues
| Compound | Key Toxicities | Observations | Reference |
| This compound | Peripheral Neuropathy | Dose-limiting toxicity, restricting its clinical use. | [5][7] |
| Nimorazole | Nausea, Vomiting | Generally well-tolerated with minor and transient side effects. Significantly less neurotoxic than this compound. | [5] |
| Etanidazole | Neurotoxicity | Less neurotoxic than this compound, but clinical trials were still disappointing. | [5] |
| Pimonidazole | - | - | Data on comparative in vivo toxicity is less clearly defined in the provided results. |
| Benznidazole | Normal Tissue Toxicity (in combination with chemotherapy) | Enhancement ratio of ~1.3-1.4 for normal tissue toxicity when combined with CCNU. | [4] |
Pharmacokinetic Properties
The distribution and metabolism of these compounds, largely influenced by their lipophilicity, play a crucial role in both their efficacy and toxicity.
Table 3: Comparative Pharmacokinetic Properties
| Compound | Lipophilicity (Octanol-Water Partition Coefficient) | Key Pharmacokinetic Characteristics | Reference |
| This compound | 0.43 | - | [4] |
| Etanidazole (SR-2508) | Hydrophilic | Cleared principally by renal clearance with linear elimination kinetics. | [8] |
| Desmethylthis compound | Hydrophilic | Cleared principally by renal clearance with linear elimination kinetics. | [8] |
| SR-2555 | Hydrophilic | Cleared twice as quickly as this compound. | [8] |
| Ro 07-0913 | Lipophilic | Cleared seven times faster than this compound, mainly by metabolism. | [8] |
| Benznidazole | 8.5 | More lipophilic than this compound. | [4] |
Experimental Protocols
In Vivo Radiosensitization Assay (Tumor Growth Delay)
This protocol outlines a general procedure for assessing the radiosensitizing effect of a test compound in a murine tumor model.
1. Animal and Tumor Model:
-
Animals: Immunocompromised mice (e.g., C3H, BALB/c) are commonly used.
-
Tumor Cells: A suitable tumor cell line (e.g., FSa-II murine fibrosarcoma, C3H mammary carcinoma) is selected.
-
Tumor Implantation: A known number of tumor cells are injected subcutaneously into the flank or hind leg of the mice. Tumors are allowed to grow to a specified size (e.g., 6-8 mm in diameter) before treatment begins.
2. Drug Administration:
-
The test compound (e.g., this compound or an analogue) is dissolved in a sterile vehicle.
-
The compound is administered to the mice, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection, at a predetermined time before irradiation (e.g., 30-60 minutes). The dosage is determined based on previous toxicity and efficacy studies.
3. Irradiation:
-
Mice are anesthetized and placed in a shielded jig that exposes only the tumor-bearing limb to the radiation beam.
-
A single dose or a fractionated course of X-rays is delivered to the tumor using a dedicated animal irradiator.
4. Measurement of Tumor Growth Delay:
-
Tumor dimensions (length and width) are measured at regular intervals (e.g., every 2-3 days) using calipers.
-
Tumor volume is calculated using the formula: Volume = (width² x length) / 2.
-
The time taken for the tumor to reach a predetermined size (e.g., four times the initial volume) is recorded for each mouse.
-
The tumor growth delay is the difference in the time it takes for tumors in the treated group to reach the target size compared to the control group (radiation alone).
-
The Sensitizer Enhancement Ratio (SER) can be calculated from dose-response curves.
In Vivo Hypoxia Detection using Pimonidazole
This protocol describes the use of Pimonidazole to identify and quantify hypoxic regions within a tumor.[9][10][11]
1. Pimonidazole Administration:
-
Pimonidazole hydrochloride is dissolved in sterile 0.9% saline to a concentration of 30 mg/mL.[9]
-
The solution is administered to tumor-bearing mice via intravenous (tail vein) injection at a dose of 60 mg/kg.[9]
2. Circulation and Tissue Collection:
-
The Pimonidazole is allowed to circulate in vivo for approximately 90 minutes.[9]
-
Mice are then euthanized according to approved protocols.
-
The tumor is excised, and samples can be either snap-frozen in liquid nitrogen or fixed in formalin for subsequent analysis.[9]
3. Immunohistochemical Staining:
-
Frozen or paraffin-embedded tumor sections are prepared.
-
The sections are incubated with a primary antibody that specifically recognizes Pimonidazole adducts formed in hypoxic cells.
-
A fluorescently labeled secondary antibody is then used to detect the primary antibody.
-
The sections are counterstained (e.g., with DAPI to visualize nuclei) and mounted.
4. Analysis:
-
The stained sections are visualized using fluorescence microscopy.
-
The extent and intensity of the fluorescent signal corresponding to Pimonidazole binding are quantified to determine the hypoxic fraction of the tumor.[9][10][11]
Visualizations
Signaling Pathway: Mechanism of Hypoxic Cell Sensitization by Nitroimidazoles
Caption: Mechanism of nitroimidazole radiosensitization under normoxic vs. hypoxic conditions.
Experimental Workflow: In Vivo Radiosensitizer Evaluation
Caption: A typical workflow for evaluating radiosensitizers in preclinical tumor models.
Logical Relationships: Properties of this compound Analogues
Caption: Relationship between lipophilicity and the key properties of this compound analogues.
References
- 1. A comparative investigation of nimorazole and this compound as hypoxic radiosensitizers in a C3H mammary carcinoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparative investigation of nimorazole and this compound as hypoxic radiosensitizers in a C3H mammary carcinoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor sensitizing effect by this compound in a clinically relevant radiation dose range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo potentiation of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea by the radiation sensitizer benznidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Therapeutic Potential of Imidazole or Quinone-Based Compounds as Radiosensitisers in Combination with Radiotherapy for the Treatment of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: this compound, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cmaj.ca [cmaj.ca]
- 8. Structure-pharmacokinetic relationships for this compound analogues in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hypoxia Studies with Pimonidazole in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hypoxia Studies with Pimonidazole in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Misonidazole Binding and Direct pO2 Measurements for Assessing Tumor Hypoxia
For researchers, scientists, and professionals in drug development, accurately quantifying tumor hypoxia is critical for predicting tumor progression, treatment resistance, and for the development of hypoxia-activated drugs. This guide provides a detailed comparison of two prominent methods for assessing tumor hypoxia: the bioreductive marker Misonidazole and its analogues, and direct measurements of partial pressure of oxygen (pO2) using polarographic electrodes.
This comparison guide delves into the experimental protocols for both techniques, presents quantitative data from cross-validation studies, and illustrates the underlying principles and workflows. The aim is to provide an objective overview to aid researchers in selecting the most appropriate method for their specific preclinical or clinical research needs.
At a Glance: this compound Binding vs. pO2 Measurements
| Feature | This compound Binding | Direct pO2 Measurements (e.g., Eppendorf Histograph) |
| Principle | Bioreductive activation of this compound in hypoxic cells, leading to covalent binding to macromolecules. | Electrochemical detection of dissolved oxygen using a polarographic needle electrode. |
| Measurement | Indirectly quantifies hypoxia by measuring the amount of bound this compound (e.g., via radioactivity or immunohistochemistry). | Directly measures the partial pressure of oxygen (pO2) in the interstitial fluid. |
| Spatial Resolution | Can provide high-resolution spatial information at the cellular level through autoradiography. | Provides pO2 readings at discrete locations along the electrode track. |
| Temporal Resolution | Represents an integrated measure of hypoxia over the period of drug accumulation. | Provides a "snapshot" of the oxygenation status at the time of measurement. |
| Invasiveness | Requires systemic administration of the marker, followed by biopsy or imaging. | Invasive procedure involving the insertion of a needle electrode into the tumor. |
| Correlation | Shows a strong correlation with radiobiological hypoxia.[1] | Often shows a poor correlation with this compound binding and radiobiological hypoxia.[1] |
Quantitative Cross-Validation Data
A key study by Kavanagh et al. (1996) in five different murine tumor models found a strong correlation between the hypoxic proportion measured by a radiobiological paired survival assay and [3H]this compound binding. However, no biologically significant correlation was observed between the radiobiological hypoxic proportion and measurements taken with the Eppendorf pO2 Histograph.[1]
| Tumor Model | Mean Hypoxic Proportion (Paired Survival Assay) | Mean [3H]this compound Binding (dpm/100 mg tissue) | Correlation (r-value) with Paired Survival Assay |
| SCC-VII | 20-58% (range) | Varies by tumor | 0.94 (P = 0.02) |
| B16F1 | " | " | " |
| KHT-C | " | " | " |
| KHT-LP1 | " | " | " |
| RIF-1 | " | " | " |
Data synthesized from Kavanagh et al. (1996). The study reported a strong correlation (r=0.94) between the mean values of the hypoxic proportion and the mean binding of [3H]this compound across the five tumor types. In contrast, no significant correlation was found with Eppendorf pO2 measurements.[1]
Another approach using [18F]Fluorothis compound ([18F]FMISO) PET imaging has shown an inverse relationship between mean tumor pO2 and mean [18F]FMISO uptake, though with some variability.
| Imaging Metric | Correlation with mean pO2 (R2 value) |
| Tumor-to-Blood Ratio (TBR) | 0.25 |
| 2-Tissue Compartment Model (k3) | 0.25 |
| 2-Tissue Compartment Model (Ki) | 0.30 |
| Patlak Ki | 0.32 |
Data from a study on EMT6 tumors in BALB/c mice, showing an inverse exponential relationship between pO2 and [18F]FMISO uptake metrics.
Experimental Protocols
This compound Binding Assay ([3H]-Misonidazole Autoradiography)
This protocol is a generalized procedure based on common practices in published research.
-
Animal and Tumor Model: Murine tumor models (e.g., SCC-VII, B16F1, KHT-C) are commonly used. Tumors are grown subcutaneously to a specified size.
-
[3H]-Misonidazole Administration: Radiolabeled [3H]-Misonidazole is injected intraperitoneally (i.p.) into the tumor-bearing mice.
-
Incubation Period: A crucial incubation period allows for the biodistribution of this compound and its reductive activation and binding in hypoxic cells.
-
Tumor Excision: Following the incubation period, the mice are euthanized, and the tumors are excised. A sample of muscle tissue is often taken as a control for background binding.
-
Sample Processing: The excised tumors are blotted dry, weighed, and then processed for analysis. This may involve homogenization for scintillation counting or fixation and sectioning for autoradiography.
-
Scintillation Counting: For quantitative analysis of total binding, tumor homogenates are mixed with a scintillation cocktail, and the radioactivity (in disintegrations per minute, dpm) is measured using a scintillation counter. Results are often expressed as dpm per milligram of tissue.
-
Autoradiography: For spatial distribution analysis, tumors are frozen, sectioned, and the sections are exposed to autoradiographic film or emulsion. The resulting images reveal the areas of high this compound binding, corresponding to hypoxic regions.
Direct pO2 Measurement (Eppendorf pO2 Histograph)
This protocol outlines the general steps for using the Eppendorf pO2 Histograph.
-
Animal Preparation: The tumor-bearing animal is anesthetized. It is crucial to maintain stable body temperature and physiological conditions throughout the measurement period.
-
Electrode Calibration: The polarographic needle electrode is calibrated according to the manufacturer's instructions, typically using a zero-oxygen solution (e.g., nitrogen-saturated saline) and a solution with a known oxygen concentration (e.g., air-saturated saline).
-
Electrode Insertion: The calibrated electrode is carefully inserted into the tumor tissue.
-
Data Acquisition: The electrode is advanced through the tumor in a stepwise manner. At each step, the local pO2 is measured. The histograph records a frequency distribution of pO2 values.
-
Data Analysis: The collected data is presented as a histogram showing the frequency of different pO2 values. Key parameters often reported include the median pO2 and the hypoxic fraction (e.g., the percentage of readings below a certain threshold, such as 5 or 10 mmHg).
Signaling Pathways and Experimental Workflows
References
A Comparative Guide to the Specificity of Misonidazole for Hypoxic Tissue
This guide provides a detailed comparison of Misonidazole and other leading hypoxia-selective markers for researchers, scientists, and drug development professionals. We assess specificity through quantitative data, outline detailed experimental protocols, and visualize key mechanisms and workflows to aid in the selection of appropriate tools for hypoxia research.
Introduction to Hypoxia and the Role of this compound
Tumor hypoxia, a condition of low oxygen tension, is a critical feature of solid tumors that contributes to resistance to radiotherapy and chemotherapy.[1][2] The accurate detection and quantification of hypoxic regions are crucial for predicting treatment outcomes and developing targeted therapies. This compound (MISO), a 2-nitroimidazole compound, has been a foundational tool for this purpose.[3][4][5] It is selectively metabolized and trapped within hypoxic cells, allowing for their identification and quantification.[3] This guide evaluates the specificity of this compound in comparison to other widely used hypoxia markers, including Pimonidazole, EF5, and the PET tracer [¹⁸F]-FAZA.
Mechanism of this compound Activation and Binding
The specificity of this compound for hypoxic tissue stems from its oxygen-dependent metabolism. This compound is a bioreductive drug, meaning it is activated by enzymatic reduction.
-
Cellular Uptake: this compound, being relatively lipophilic, passively diffuses into all cells, both normoxic and hypoxic.
-
Reductive Activation: In the low-oxygen environment of a hypoxic cell (pO₂ < 10 mmHg), intracellular nitroreductases (e.g., NADPH cytochrome P450 reductase) reduce the nitro group on the imidazole ring.[5]
-
Formation of Reactive Intermediates: This one-electron reduction creates a highly reactive nitroso radical anion.
-
Oxygen-Dependent Futile Cycle: In normoxic cells, molecular oxygen rapidly re-oxidizes this intermediate back to the parent this compound compound. This "futile cycle" prevents the accumulation of reactive metabolites and subsequent binding.
-
Covalent Binding: In hypoxic cells, the absence of oxygen allows the reactive intermediate to undergo further reduction, leading to the formation of products that covalently bind to macromolecules like proteins and DNA.[3] This irreversible binding effectively traps a metabolite of the drug inside the hypoxic cell.
This oxygen-dependent trapping mechanism is the basis for its use as a hypoxia marker. When radiolabeled (e.g., with ³H or ¹⁴C), the accumulated this compound adducts can be detected by autoradiography, or when labeled with ¹⁸F ([¹⁸F]-FMISO), by Positron Emission Tomography (PET).[3][6]
Caption: Figure 1. Mechanism of this compound's Hypoxia-Specific Activation.
Comparison with Alternative Hypoxia Markers
While this compound is a cornerstone of hypoxia research, several alternatives have been developed to improve sensitivity, specificity, or detection methods. The most common are Pimonidazole, EF5, and fluorinated PET tracers like [¹⁸F]-FAZA.
-
Pimonidazole: Like this compound, Pimonidazole is a 2-nitroimidazole that forms adducts in hypoxic cells.[7] Its primary advantage is the availability of highly specific monoclonal antibodies for its detection via immunohistochemistry (IHC) or flow cytometry, making it widely accessible without the need for radioactive isotopes.[7][8][9]
-
EF5: Another 2-nitroimidazole, 2-(2-nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide, is known for its rapid and even tissue distribution due to its lipophilicity. It is also detected using specific antibodies, and its binding kinetics have been well-characterized, allowing for quantitative pO₂ measurements.[10]
-
[¹⁸F]-Fluoroazomycin Arabinoside ([¹⁸F]-FAZA): This is a second-generation PET imaging agent designed to have more favorable pharmacokinetics than [¹⁸F]-FMISO.[11] Its increased hydrophilicity leads to faster clearance from normoxic tissues and blood, potentially offering better tumor-to-background contrast at earlier time points.[11][12]
Quantitative Data Presentation
The specificity of a hypoxia marker is often expressed as a ratio of its signal in hypoxic tissue versus normoxic tissue (e.g., tumor-to-muscle ratio). The table below summarizes key quantitative parameters for this compound and its alternatives.
| Marker | Chemical Class | Primary Detection Method | Typical Hypoxic/Normoxic Ratio | Key Advantages | Key Disadvantages |
| This compound (MISO) | 2-Nitroimidazole | Autoradiography (³H, ¹⁴C), PET ([¹⁸F]-FMISO) | Tumor-to-Muscle Ratio: ~1.4 - 3.1[13][14] | Well-established, good correlation with radiobiological hypoxia.[3] | Slower clearance from normoxic tissue, potential for non-specific binding.[3][6] |
| Pimonidazole | 2-Nitroimidazole | Immunohistochemistry (IHC), Flow Cytometry | Signal is pO₂ dependent, strong staining below 10 mmHg. | High specificity, non-radioactive, widely available antibody kits.[7][15] | Requires tissue processing (fixation), potential for artifacts.[8] |
| EF5 | 2-Nitroimidazole | IHC, Flow Cytometry, PET ([¹⁸F]-EF5) | Binding inversely proportional to pO₂ from 0 to >100 mmHg.[10] | Lipophilic (good distribution), allows for quantitative pO₂ mapping. | Antibody concentration can affect kinetic measurements.[10] |
| [¹⁸F]-FAZA | 2-Nitroimidazole | Positron Emission Tomography (PET) | Tumor-to-Muscle Ratio: ~1.1 - 2.9[11] | Hydrophilic, faster clearance, potentially better image contrast.[11][12] | Physiologically does not cross the blood-brain barrier.[12] |
Experimental Protocols
Detailed and consistent methodology is critical for accurately assessing tissue hypoxia. Below are summarized protocols for key experimental techniques cited.
Protocol 1: In Vivo Hypoxia Assessment with Pimonidazole and IHC
This protocol is adapted from standard procedures for detecting hypoxia in animal tumor models.[7][16]
-
Pimonidazole Administration: Prepare a 30 mg/mL solution of Pimonidazole HCl in sterile 0.9% saline.[7] Administer to tumor-bearing mice via intravenous (IV) or intraperitoneal (IP) injection at a dosage of 60 mg/kg body weight.[7][9][17]
-
Circulation Time: Allow the compound to circulate and form adducts in hypoxic tissues for 90 minutes.[7][16]
-
Tissue Harvesting and Fixation: Euthanize the animal according to approved protocols. Perfuse with a fixative (e.g., 10% neutral buffered formalin) or immediately excise and snap-freeze tumors in liquid nitrogen.[17]
-
Sectioning: For formalin-fixed tissues, process and embed in paraffin. Cut 5 µm sections. For frozen tissues, cut 4-10 µm sections using a cryostat.[7][17]
-
Immunohistochemistry:
-
Deparaffinize and rehydrate paraffin sections. Perform antigen retrieval if necessary. For frozen sections, fix in cold acetone for 10 minutes.[7][17]
-
Block non-specific binding using a suitable blocking serum (e.g., Protein Block Serum-free or 5% BSA) for 10-30 minutes.[7][8]
-
Incubate sections with a primary anti-pimonidazole monoclonal antibody (e.g., clone 4.3.11.3) for 1 hour at room temperature or overnight at 4°C.[8][17]
-
Wash sections with buffer (e.g., PBS-T).
-
Incubate with a suitable HRP-conjugated or fluorescently-conjugated secondary antibody for 30-90 minutes.[8][17]
-
For HRP detection, apply a substrate like DAB and counterstain with hematoxylin. For fluorescence, mount with an appropriate medium containing DAPI.[8][16]
-
-
Analysis: Quantify the stained area using light or fluorescence microscopy and image analysis software.
Protocol 2: In Vivo Hypoxia Assessment with [¹⁸F]-FAZA PET Imaging
This protocol is a generalized summary for clinical or preclinical PET imaging.[12][18]
-
Radiotracer Administration: Administer [¹⁸F]-FAZA intravenously. The typical injected dose is 4 MBq/kg or a fixed activity of 370-400 MBq for clinical studies.[12]
-
Uptake Period: An uptake period of 2 to 4 hours is typically required to allow for clearance from normoxic tissues and accumulation in hypoxic regions.[12]
-
Image Acquisition: Position the subject in a PET/CT scanner. Acquire static images over the region of interest. A low-dose CT scan is performed for attenuation correction and anatomical localization.
-
Image Reconstruction and Analysis:
-
Reconstruct PET images using standard algorithms.
-
Co-register PET and CT images.
-
Define regions of interest (ROIs) over the tumor and a reference normoxic tissue (e.g., muscle or aorta).[18]
-
Calculate the Standardized Uptake Value (SUV) for the ROIs.
-
Determine the tumor-to-muscle ratio (TMR) or tumor-to-blood ratio. A TMR > 1.4 is often used as a threshold to define a hypoxic volume.[18]
-
Visualization of Comparative Experimental Workflow
The following diagram illustrates a generalized workflow for comparing different hypoxia markers in a preclinical setting.
Caption: Figure 2. Comparative Workflow for Assessing Hypoxia Markers.
Conclusion
This compound remains a valuable and specific marker for radiobiological hypoxia, with its mechanism of action providing a robust basis for detecting oxygen-deficient cells.[3] However, its specificity is not absolute, and factors such as non-specific binding can influence results.[3] For applications requiring non-invasive, whole-body imaging and quantification, PET tracers like [¹⁸F]-FMISO and the more hydrophilic [¹⁸F]-FAZA are superior choices.[1][12][19] For high-resolution ex vivo analysis at the cellular level without the need for radioactive materials, Pimonidazole and EF5, detected via immunohistochemistry, offer excellent specificity and are widely accessible.[7] The choice of marker should be guided by the specific research question, the available instrumentation, and the desired level of quantification.
References
- 1. 18F-FAZA PET imaging in tumor hypoxia: A focus on high-grade glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of hypoxia-related gene expression as a potential approach for clinical outcome prediction in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and other hypoxia markers: metabolism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Testing of hypoxic cell radiosensitizers in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: this compound, myths and mistakes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of congeners of this compound for imaging hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hypoxia Studies with Pimonidazole in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. site.hypoxyprobe.com [site.hypoxyprobe.com]
- 10. Importance of antibody concentration in the assessment of cellular hypoxia by flow cytometry: EF5 and pimonidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. e-century.us [e-century.us]
- 12. Frontiers | Advances in PET and MRI imaging of tumor hypoxia [frontiersin.org]
- 13. A prospective clinical trial of tumor hypoxia imaging with 18F-fluorothis compound positron emission tomography and computed tomography (F-MISO PET/CT) before and during radiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Imaging of hypoxia in human tumors with [F-18]fluorothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hypoxia Markers - IHC WORLD [ihcworld.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. site.hypoxyprobe.com [site.hypoxyprobe.com]
- 18. research.manchester.ac.uk [research.manchester.ac.uk]
- 19. F18 Fluorothis compound for Imaging Tumor Hypoxia: Imaging the Microenvironment for Personalized Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Misonidazole as a Hypoxic Cell Radiosensitizer: A Comparative Analysis Across Tumor Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Misonidazole's performance as a hypoxic cell radiosensitizer in various tumor types, supported by experimental data from clinical trials. It is intended to be an objective resource for researchers, scientists, and professionals involved in drug development.
Introduction to this compound and Tumor Hypoxia
Tumor hypoxia, a condition of low oxygen levels in cancerous tissues, is a significant factor contributing to the resistance of tumors to radiotherapy. Hypoxic cells are known to be two to three times more resistant to radiation-induced damage than well-oxygenated cells. This compound, a 2-nitroimidazole compound, was one of the first and most extensively studied hypoxic cell radiosensitizers. Its mechanism of action is based on its ability to mimic oxygen in "fixing" radiation-induced DNA damage in hypoxic cells, thereby increasing their susceptibility to radiation. Under hypoxic conditions, this compound is reduced to reactive intermediates that can bind to cellular macromolecules, including DNA, leading to cytotoxicity and radiosensitization.
Comparative Efficacy of this compound in Different Tumor Types
The clinical efficacy of this compound has been evaluated in numerous trials across various cancer types, with mixed results. While preclinical studies showed significant promise, clinical outcomes have been more modest, often limited by the drug's neurotoxicity at effective doses.
Head and Neck Cancer
Clinical trials of this compound in squamous cell carcinoma of the head and neck have yielded conflicting results. Some studies suggested a benefit in certain subgroups, while larger randomized trials often failed to show a significant improvement in overall survival or local-regional control.
For instance, one pilot study involving patients with advanced inoperable squamous carcinoma of the mouth treated with this compound, hyperbaric oxygen, and radiation reported one- and two-year disease-free survival rates of 48% and 26%, respectively. However, a larger randomized trial by the Radiation Therapy Oncology Group (RTOG) found no survival advantage for patients receiving this compound. In this trial, the 2-year local-regional control rate was 22% for the this compound group compared to 26% for radiotherapy alone. Another randomized trial also reported that the addition of this compound did not increase the local control rate at one year.
Bladder Cancer
In the treatment of T2 grade III and T3 bladder cancer, this compound has shown some promise. A Phase II trial comparing radical irradiation plus this compound to historical controls reported a complete tumor response rate of 73% versus 43% for the controls. The two-year survival rate was also higher in the this compound group (81% vs. 51%). A subsequent prospective randomized trial, however, did not find a statistically significant difference in the 5-year survival rate (48% with this compound vs. 41% without) or the 5-year local control rate with bladder preservation (36% vs. 46%). Another study on 100 patients with bladder carcinoma found no statistically significant difference in tumor responses or recurrence-free survival time between patients who received irradiation and this compound versus those who received irradiation and a placebo.
Brain Tumors (Malignant Glioma and Glioblastoma)
The use of this compound in malignant gliomas has also been extensively studied, but with disappointing results. A randomized prospective trial evaluating multiple daily fractionated radiation therapy (MDF) with or without this compound found that while MDF significantly improved survival compared to conventional fractionation, the addition of this compound did not lead to further improvement. The median survival was 50 weeks for MDF plus this compound compared to 45 weeks for MDF alone. Another RTOG study comparing radiotherapy plus BCNU with or without this compound showed no significant difference in survival, with a median survival of 10.7 months for the this compound group and 12.6 months for the control group. A separate trial also found no difference in survival at 9 months between treatment groups.
Data Presentation: Summary of Clinical Trial Data
| Tumor Type | Study Details | Treatment Arms | Key Outcomes | Reference |
| Head and Neck Cancer | Pilot Study | This compound + Hyperbaric Oxygen + Radiation | 1-year disease-free survival: 48%; 2-year disease-free survival: 26% | |
| RTOG Randomized Trial | 1. Radiotherapy + Misonidazole2. Radiotherapy alone | 2-year local-regional control: 22% (MISO) vs. 26% (control); No survival advantage | ||
| Randomized Trial | 1. Radiation + Misonidazole2. Radiation alone | No increase in local control rate at 1 year with this compound | ||
| Bladder Cancer | Phase II Trial vs. Historical Controls | 1. Irradiation + Misonidazole2. Historical Controls | Complete response: 73% (MISO) vs. 43% (control); 2-year survival: 81% (MISO) vs. 51% (control) | |
| Prospective Randomized Trial | 1. Radiation + Misonidazole2. Radiation alone | 5-year survival: 48% (MISO) vs. 41% (control); 5-year local control with bladder preservation: 36% (MISO) vs. 46% (control) | ||
| Randomized Trial | 1. Irradiation + Misonidazole2. Irradiation + Placebo | No significant difference in tumor response or recurrence-free survival | ||
| Malignant Glioma | Randomized Prospective Trial | 1. MDF + Misonidazole2. MDF alone3. Conventional Fractionation | Median survival: 50 weeks (MDF+MISO) vs. 45 weeks (MDF) vs. 29 weeks (CF) | |
| RTOG Randomized Trial | 1. Radiotherapy + BCNU + Misonidazole2. Radiotherapy + BCNU | Median survival: 10.7 months (MISO) vs. 12.6 months (control) | ||
| Randomized Trial | Three treatment arms with different radiation fractionation, one with this compound | No difference in survival at 9 months |
Comparison with Alternative Hypoxic Cell Sensitizers
Several other nitroimidazole derivatives have been developed with the aim of improving efficacy and reducing the neurotoxicity associated with this compound.
| Sensitizer | Key Characteristics and Comparative Performance | Reference |
| Pimonidazole | - A this compound analogue with a basic substituent.- Showed variable radiosensitization compared to this compound in mouse models.- A clinical trial in cervical carcinoma showed no benefit.- In vitro studies showed similar enhancement ratios to this compound in human tumor cell lines. | |
| Etanidazole (SR-2508) | - A more hydrophilic analogue of this compound designed to reduce neurotoxicity.- A European randomized trial in head and neck cancer showed no benefit in loco-regional control or overall survival. | |
| Nimorazole | - A 5-nitroimidazole that is potentially less toxic than this compound.- A Danish trial (DAHANCA 5) showed a significant improvement in locoregional control in patients with head and neck cancer.- In vivo studies in a C3H mammary carcinoma showed a similar enhancement ratio to this compound at clinically relevant doses. |
Experimental Protocols
Assessment of Tumor Hypoxia using 18F-FMISO PET Imaging
A common method to non-invasively quantify tumor hypoxia is through Positron Emission Tomography (PET) using the tracer 18F-Fluorothis compound (18F-FMISO).
Patient Preparation:
-
Patients are not typically required to fast before the scan.
-
Venous access lines are established in both arms, one for tracer injection and one for blood sampling.
Tracer Injection and Imaging:
-
Patients are injected intravenously with 3.7 MBq/kg (0.1 mCi/kg) of 18F-FMISO.
-
A single field-of-view emission scan (20 minutes) and a transmission scan (25 minutes) of the tumor region are acquired approximately 90 to 120 minutes after injection.
-
A repeat scan at 240 minutes post-injection may be performed if the initial tumor-to-background uptake is suboptimal.
Data Analysis:
-
The uptake of 18F-FMISO in the tumor and a reference tissue (e.g., muscle) is quantified by drawing regions of interest (ROIs) on the PET images, guided by co-registered CT or MRI scans.
-
The tumor-to-background ratio (TBR) is calculated as the ratio of the mean standardized uptake value (SUV) in the tumor to the mean SUV in the muscle.
-
A TBR above a certain threshold (e.g., 1.2-1.4) is often used to define hypoxic regions.
In Vitro Radiosensitization Assay
This assay is used to determine the ability of a compound to enhance the sensitivity of cancer cells to radiation under hypoxic conditions.
Cell Culture and Hypoxia Induction:
-
Cancer cell lines (e.g., HT-1080, LoVo) are cultured in appropriate growth medium.
-
To induce hypoxia, cells can be placed in a hypoxic chamber with a controlled atmosphere (e.g., <10 ppm O2) or by creating high-density cell pellets where oxygen diffusion is limited.
Drug Treatment and Irradiation:
-
Cells are incubated with varying concentrations of the radiosensitizer (e.g., this compound) for a specified period before irradiation.
-
Cells are then irradiated with a range of radiation doses using a calibrated radiation source.
Clonogenic Survival Assay:
-
Following irradiation, cells are harvested, counted, and seeded at low densities into new culture dishes.
-
The cells are allowed to grow for a period (typically 10-14 days) to form colonies.
-
Colonies are then fixed, stained, and counted. A colony is typically defined as a cluster of at least 50 cells.
-
The surviving fraction for each treatment condition is calculated as the number of colonies formed divided by the number of cells seeded, normalized to the plating efficiency of non-irradiated control cells.
-
Sensitizer enhancement ratios (SER) are calculated as the ratio of the radiation dose required to achieve a certain level of cell killing (e.g., 1% survival) in the absence of the drug to the dose required for the same level of killing in the presence of the drug.
Signaling Pathways and Mechanisms
The primary mechanism of this compound as a radiosensitizer is its ability to mimic the action of molecular oxygen in "fixing" radiation-induced free radical damage to DNA in hypoxic cells.
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HypoxicCell [label="Hypoxic Cell", fillcolor="#F1F3F4", fontcolor="#202124"]; Bioreduction [label="Bioreductive\nActivation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ReactiveIntermediates [label="Reactive Nitro\nIntermediates", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Damage [label="Radiation-Induced\nDNA Radicals", fillcolor="#F1F3F4", fontcolor="#202124"]; DNA
Safety Operating Guide
Navigating the Safe Disposal of Misonidazole: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. Misonidazole, a radiosensitizer and antimicrobial agent with antineoplastic properties, requires careful consideration for its end-of-life management. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Hazard Profile and Classification
This compound is classified as harmful if swallowed.[1] While not explicitly listed on all hazardous drug schedules, its use as an antineoplastic agent suggests it should be handled with the precautions typically afforded to cytotoxic or hazardous drugs.[1] Facilities must conduct their own hazardous waste determinations, but a conservative approach, treating this compound as a hazardous pharmaceutical waste, is recommended.
| Hazard Classification | Description | GHS Pictogram | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | Warning | P264, P270, P301+P317, P330, P501 |
Core Disposal Procedures
The disposal of this compound must adhere to local, state, and federal regulations. The following steps provide a general framework for its proper disposal in a laboratory setting.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, personnel must be equipped with appropriate PPE. This includes:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A dedicated lab coat to prevent contamination of personal clothing.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is paramount to prevent accidental reactions and ensure correct disposal pathways.
-
Designated Waste Container: All this compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips), and contaminated PPE, should be collected in a designated hazardous waste container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound." The date of waste accumulation should also be clearly marked.
-
Container Type: Use a leak-proof, sealable container that is compatible with the chemical properties of this compound. For any sharps contaminated with this compound, a designated sharps container for cytotoxic or hazardous waste should be used.
Step 3: Managing Spills
In the event of a this compound spill, the following procedure should be followed:
-
Evacuate and Secure the Area: Limit access to the spill area.
-
Wear Appropriate PPE: Don additional PPE, such as a respirator, if there is a risk of airborne powder.
-
Contain the Spill: For solid this compound, gently cover with an absorbent material to prevent it from becoming airborne. For solutions, use an inert absorbent material to contain the liquid.
-
Clean the Spill: Carefully collect the spilled material and absorbent using non-sparking tools and place it in the designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with an appropriate decontaminating solution and dispose of all cleaning materials as hazardous waste.
Step 4: Final Disposal
The final disposal of this compound waste must be conducted by a licensed and approved waste disposal contractor.
-
Do Not Dispose in General Trash or Drains: this compound should never be disposed of in the regular trash or flushed down the drain. This can lead to environmental contamination.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container. The waste will typically be incinerated at a high temperature in a permitted hazardous waste facility.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Misonidazole
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of Misonidazole, a compound with radiosensitizing and antineoplastic properties. Adherence to these procedures is critical to ensure the safety of all laboratory personnel and the integrity of your research. This compound is classified as a hazardous drug and requires specific handling protocols.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several health hazards. It is harmful if swallowed, can cause severe skin burns and eye damage, and is suspected of damaging fertility or the unborn child.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.
Required Personal Protective Equipment (PPE) for Handling this compound
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-grade nitrile gloves, tested to ASTM D6978 standard. | Prevents skin contact and absorption. Double gloving provides an extra layer of protection.[3][4][5] |
| Gown | Disposable, impermeable gown with long sleeves and closed back. | Protects skin and personal clothing from contamination.[3][4] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and aerosols.[6] |
| Face Protection | Face shield (in addition to goggles) when there is a risk of splashing. | Provides a full barrier for the face.[3] |
| Respiratory Protection | N95 respirator or higher, particularly when handling powders or creating aerosols. | Prevents inhalation of the compound, which can be harmful.[3] |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contaminants out of the handling area.[4] |
Procedural Guidance for Safe Handling
1. Receiving and Unpacking
-
Personnel responsible for unpacking should wear a protective gown and two pairs of gloves.[7]
-
Carefully inspect the package for any signs of damage or leakage upon arrival.
-
If the package is compromised, treat it as a spill and follow the emergency spill procedures outlined below.
-
Clean the exterior of the primary container with a suitable decontaminating agent before storage.[7]
2. Storage
-
Store this compound in a tightly sealed container in a dry, well-ventilated, and designated hazardous drug storage area.[1]
-
The storage area should be clearly labeled with appropriate hazard warnings.
-
Access to the storage area should be restricted to authorized personnel only.[1]
3. Preparation and Use
-
All handling of this compound, especially of the powdered form, must be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[1]
-
Cover the work surface with a disposable, absorbent, plastic-backed pad to contain any potential spills. This pad should be disposed of as hazardous waste after the procedure.[7]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1]
-
Wash hands thoroughly with soap and water before and after handling the compound, even if gloves were worn.[4]
4. Disposal Plan
-
All disposable items contaminated with this compound, including gloves, gowns, shoe covers, absorbent pads, and empty containers, must be disposed of as hazardous or cytotoxic waste.[1][8]
-
Use designated, clearly labeled, and leak-proof hazardous waste containers.[8]
-
Do not mix this compound waste with general laboratory waste.
-
Follow your institution's and local regulations for the disposal of hazardous chemical waste.[8]
Emergency Procedures
1. In Case of a Spill:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full required PPE, including respiratory protection.
-
Contain the Spill: For liquid spills, use absorbent materials from a chemical spill kit. For powder spills, gently cover with damp absorbent pads to avoid generating dust.
-
Clean the Area: Decontaminate the spill area according to your institution's established procedures for hazardous drugs.
-
Dispose of Waste: All materials used for cleanup must be disposed of as hazardous waste.[9]
2. In Case of Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
This compound Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pogo.ca [pogo.ca]
- 4. publications.ashp.org [publications.ashp.org]
- 5. halyardhealth.eu [halyardhealth.eu]
- 6. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. web.uri.edu [web.uri.edu]
- 9. Radiation Emergency Procedures - Environmental Health and Safety [umaryland.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
